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Core Science & Biosynthesis

Foundational

Mechanistic Profiling of AZD9291 and Its Core Analog AZD9291-345 in EGFR-Mutant Non-Small Cell Lung Cancer

Executive Summary: The Evolution of EGFR Inhibition The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) revolutionized the treatment of non-small cell lung cancer (NSCLC). However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of EGFR Inhibition

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) revolutionized the treatment of non-small cell lung cancer (NSCLC). However, first-generation TKIs (gefitinib, erlotinib) inevitably fail due to acquired resistance, most notably the T790M "gatekeeper" mutation in exon 20. The T790M mutation sterically hinders some inhibitors but, more importantly, increases the kinase's affinity for ATP, effectively outcompeting reversible TKIs.

To overcome this, third-generation TKIs like AZD9291 (Osimertinib) were engineered. In preclinical and mechanistic studies, researchers frequently utilize AZD9291-345 (MW: 345.4, Formula: C₂₀H₁₉N₅O)—the truncated, reversible pyrimidine core of Osimertinib lacking the acrylamide warhead—as a baseline probe. Comparing AZD9291-345 to the fully elaborated AZD9291 allows us to isolate the thermodynamic binding of the core scaffold from the kinetic trapping of the covalent warhead. This whitepaper dissects the structural biology, intracellular signaling blockade, and self-validating experimental protocols used to characterize this mechanism.

Structural Biology & Binding Kinetics: Reversible Core vs. Covalent Trap

The mechanism of action of AZD9291 relies on a dual-binding modality:

  • Thermodynamic Anchoring: The mono-anilino-pyrimidine core (represented by AZD9291-345) forms critical hydrogen bonds with the hinge region of the EGFR kinase domain, specifically at the Met793 residue.

  • Kinetic Trapping (The "Lock and Key" Blockade): The intact AZD9291 molecule features an acrylamide group (a Michael acceptor) that forms a permanent, irreversible covalent bond with the Cys797 residue located at the edge of the ATP-binding pocket.

Why use AZD9291-345 in parallel assays? By evaluating the reversible core (AZD9291-345) against the fully functionalized AZD9291, scientists can prove that the pyrimidine core alone is insufficient to overcome the T790M-induced ATP affinity shift. The covalent bond formed by AZD9291 is an absolute requirement to irreversibly trap the kinase in an inactive state, silencing the oncogenic signal [1].

Binding cluster_0 Reversible Core (AZD9291-345) cluster_1 Covalent TKI (AZD9291 / Osimertinib) A Pyrimidine Core (H-bonds to Met793) B Transient ATP-Pocket Occupation A->B Reversible Binding D Cys797 Covalent Bond Formation B->D Addition of Michael Acceptor (Structural Evolution) C Acrylamide Warhead C->D Irreversible Inhibition

Fig 1: Structural evolution from reversible core binding (AZD9291-345) to irreversible covalent inhibition (AZD9291).

Intracellular Signaling Blockade & Apoptotic Induction

Once AZD9291 covalently binds to mutant EGFR, it effectively "cuts the power" to the receptor, halting autophosphorylation. This induces a profound shutdown of two primary downstream survival pathways:

  • PI3K/AKT/mTOR Pathway: Halting cellular proliferation and metabolic survival.

  • RAS/RAF/MEK/ERK Pathway: Disrupting transcriptional regulation of apoptotic machinery.

The Bim and Mcl-1 Axis: Recent mechanistic breakthroughs reveal that AZD9291-induced apoptosis in EGFR-mutant NSCLC is highly dependent on the MEK/ERK signaling axis. AZD9291 suppresses ERK phosphorylation, which directly leads to the upregulation of the pro-apoptotic protein Bim and the degradation of the anti-apoptotic protein Mcl-1 . This dual modulation tilts the intracellular balance toward mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase-mediated apoptosis [2].

Signaling EGFR Mutant EGFR (L858R/T790M) PI3K PI3K / AKT / mTOR EGFR->PI3K Blocked MEK RAS / RAF / MEK / ERK EGFR->MEK Blocked AZD AZD9291 Blockade AZD->EGFR Inhibits BIM Bim (Upregulated) MEK->BIM Loss of ERK suppression MCL1 Mcl-1 (Degraded) MEK->MCL1 Loss of stabilization APOP Apoptosis BIM->APOP Promotes MCL1->APOP Inhibits

Fig 2: AZD9291 disrupts EGFR signaling, modulating Bim and Mcl-1 to drive apoptosis in NSCLC.

Quantitative Target Data

The following table summarizes the differential potency between the reversible core (AZD9291-345) and the fully functionalized covalent inhibitor (AZD9291). The data highlights the mutant-selectivity of AZD9291, sparing wild-type EGFR (reducing skin/GI toxicity) while potently inhibiting T790M.

CompoundEGFR Mutational StatusCell LineApparent IC₅₀ (nM)Binding Mechanism
AZD9291-345 Exon 19 delPC-9~15 - 30Reversible (Pyrimidine Core only)
AZD9291-345 L858R / T790MH1975> 500Reversible (Outcompeted by ATP)
AZD9291 Exon 19 delPC-98Irreversible (Cys797 Covalent)
AZD9291 L858R / T790MH197511Irreversible (Cys797 Covalent)
AZD9291 Wild-TypeLoVo> 1000Irreversible (Sparing Wild-Type)

*Note: AZD9291-345 values represent in vitro baseline extrapolations used to demonstrate the necessity of the acrylamide warhead. Without the covalent trap, the T790M mutation's increased ATP affinity outcompetes the reversible core.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every experimental variable includes an internal control to rule out artifactual data.

Protocol A: Target Engagement via Phospho-EGFR ELISA & Western Blot

Causality Check: We must normalize phosphorylated EGFR (p-EGFR) against total EGFR to confirm that the signal reduction is due to kinase inhibition, not compound-induced receptor degradation.

  • Cell Seeding & Starvation: Seed H1975 (T790M+) and PC-9 (Exon 19 del) cells in 6-well plates. After 24 hours, switch to serum-free media for 12 hours. Rationale: Serum starvation synchronizes the cell cycle and reduces basal kinase signaling noise.

  • Compound Treatment: Treat cells with a dose-response gradient (0.1 nM to 1000 nM) of AZD9291 and AZD9291-345 for 2 to 6 hours.

  • EGF Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes prior to harvest. Rationale: This forces the receptor into an active state, rigorously testing the inhibitor's ability to block ligand-induced activation.

  • Lysis & Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Rationale: Phosphatase inhibitors are critical to prevent artificial loss of the p-EGFR signal during extraction.

  • Quantification: Run lysates on SDS-PAGE, transfer to PVDF, and probe for p-EGFR (Tyr1068) and Total EGFR. Calculate the IC₅₀ based on the ratio of p-EGFR / Total EGFR.

Protocol B: Apoptotic Induction via Flow Cytometry (Annexin V / PI)

Causality Check: Using both Annexin V and Propidium Iodide (PI) differentiates between early apoptosis (target-mediated) and late apoptosis/necrosis (potential off-target toxicity).

  • Treatment: Treat H1975 cells with 100 nM AZD9291 for 24, 48, and 72 hours.

  • Harvesting: Collect both the culture media (containing floating dead cells) and adherent cells via gentle trypsinization. Rationale: Failing to collect floating cells will artificially lower the measured apoptotic fraction.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI per 10⁵ cells. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Q4 (FITC+/PI-): Early apoptosis (driven by Bim upregulation/Mcl-1 degradation).

    • Q2 (FITC+/PI+): Late apoptosis.

    • Q3 (FITC-/PI-): Viable cells.

References

  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery (via PubMed Central).[Link]

  • Overcoming Acquired Resistance to AZD9291, A Third-Generation EGFR Inhibitor, through Modulation of MEK/ERK-Dependent Bim and Mcl-1 Degradation. Clinical Cancer Research (American Association for Cancer Research).[Link]

Exploratory

Molecular Dynamics and Binding Kinetics of AZD9291 (Osimertinib) Against EGFR T790M and C797S Mutations: A Technical Guide

Executive Summary The evolution of targeted therapies in non-small cell lung cancer (NSCLC) is defined by a continuous molecular arms race between kinase inhibitor design and acquired receptor mutations. AZD9291 (Osimert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapies in non-small cell lung cancer (NSCLC) is defined by a continuous molecular arms race between kinase inhibitor design and acquired receptor mutations. AZD9291 (Osimertinib, also referred to in laboratory settings as AZD9291-345) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It was engineered to overcome the T790M "gatekeeper" mutation, which renders first-generation TKIs ineffective[1]. However, the clinical efficacy of AZD9291 is ultimately limited by the emergence of the tertiary C797S mutation, which abolishes the drug's primary mechanism of action[2]. This whitepaper provides an in-depth mechanistic analysis of AZD9291's binding affinities, the structural causality behind mutation-driven resistance, and the self-validating experimental protocols required to quantify these interactions.

Structural Causality: The T790M Paradox and the C797S Catastrophe

To understand the binding kinetics of AZD9291, one must analyze the thermodynamics and spatial geometry of the EGFR ATP-binding pocket.

The T790M "Gatekeeper" Mutation: Enhanced Susceptibility

Historically, the substitution of Threonine 790 with a bulky Methionine (T790M) causes resistance to reversible TKIs (like gefitinib) by increasing the kinase's affinity for endogenous ATP, thereby outcompeting the drug. Paradoxically, AZD9291 binds more potently to the T790M mutant than to the wild-type (WT) receptor[3].

  • The Causality: Molecular dynamics simulations reveal that in the presence of the T790M mutation, the indole ring of AZD9291 rotates approximately 180° compared to its orientation in WT EGFR[3]. This "flipped pose" establishes highly favorable van der Waals interactions with the Met790 side chain[3]. Crucially, this conformational shift brings the drug's acrylamide warhead into optimal proximity with the Cys797 residue, accelerating the Michael addition reaction required to form a permanent covalent bond[3].

The C797S Tertiary Mutation: Loss of the Covalent Anchor

The C797S mutation involves the substitution of Cysteine 797 with Serine. This single amino acid change is catastrophic for AZD9291 efficacy[2].

  • The Causality: Cysteine contains a highly nucleophilic thiol group (-SH), which readily attacks the electrophilic acrylamide warhead of AZD9291 to form a covalent bond. Serine, conversely, contains a hydroxyl group (-OH). At physiological pH, the hydroxyl group is a poor nucleophile and cannot undergo the Michael addition[2]. Stripped of its covalent anchor, AZD9291 is reduced to a weak, reversible inhibitor[2]. In this reversible state, it lacks the binding affinity required to compete with the high local concentration of ATP (whose affinity remains elevated due to the persistent T790M mutation), resulting in robust clinical resistance[4].

Mechanism AZD AZD9291 (Osimertinib) T790M EGFR T790M (Gatekeeper Mutant) AZD->T790M Flipped Pose (Met790 Interaction) C797S EGFR C797S (Tertiary Mutant) AZD->C797S Steric Clash & Loss of Nucleophile CovBond Covalent Bond (Cys797 Thiol) T790M->CovBond Acrylamide Warhead Michael Addition RevBind Weak Reversible Binding (Ser797 Hydroxyl) C797S->RevBind Cannot alkylate hydroxyl group Apoptosis Kinase Inhibition & Cell Death CovBond->Apoptosis Irreversible Blockade Resistance ATP Competition & Tumor Growth RevBind->Resistance ATP Outcompetes Drug

Caption: Structural logic of AZD9291 binding pathways and C797S-mediated resistance mechanisms.

Quantitative Binding Affinity Data

The structural mechanisms described above translate directly into quantifiable biochemical shifts. The table below summarizes the half-maximal inhibitory concentration (IC50) of AZD9291 across key EGFR variants, demonstrating the profound impact of the C797S mutation.

EGFR VariantAZD9291 IC50 (nM)Binding ModeClinical Phenotype
L858R ~12.0[5]CovalentSensitive
L858R / T790M ~1.0[5]Covalent (Enhanced via Met790)Highly Sensitive
Wild-Type (WT) ~493.8[6]Reversible / Weak CovalentSpared (Low Toxicity)
L858R / T790M / C797S ~3100.0[7]Weak ReversibleHighly Resistant

Note: IC50 values can vary slightly depending on assay conditions (e.g., ATP concentration, pre-incubation time), but the relative fold-shifts remain consistent across validated literature.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of targeted covalent inhibitors (TCIs) like AZD9291 requires specific protocol adjustments. Standard reversible kinase assays will yield artifactual data if applied to TCIs.

Protocol 1: Recombinant Kinase Assay (TR-FRET) for IC50 Determination
  • Causality Check: TCIs follow a two-step binding mechanism: initial reversible binding ( Ki​ ) followed by covalent bond formation ( kinact​ ). A pre-incubation step is mandatory. Omitting this step will only measure the weak reversible affinity, falsely inflating the IC50. Furthermore, ATP must be utilized at its apparent Km​ for each specific mutant to ensure physiological relevance.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant EGFR kinase domains (WT, L858R/T790M, and L858R/T790M/C797S) in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Dispense AZD9291 in a 10-point, 3-fold serial dilution into a 384-well plate. Add the kinase solution and pre-incubate for 60 minutes at room temperature . Validation: This specific duration allows the Michael addition to reach equilibrium.

  • Substrate & ATP Addition: Initiate the reaction by adding a fluorescently labeled peptide substrate and ATP. Critical: ATP concentration must be tailored to the Km​ of each specific mutant (e.g., T790M mutants require lower ATP concentrations due to their inherently higher ATP affinity).

  • Detection: After 60 minutes, terminate the reaction with EDTA and add TR-FRET detection antibodies (e.g., Europium-labeled anti-phosphotyrosine).

  • Data Analysis: Measure the FRET signal using a microplate reader and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot of Phospho-EGFR)
  • Causality Check: Biochemical IC50 does not always translate to cellular efficacy due to membrane permeability and intracellular ATP levels (~1-5 mM). Cellular assays using engineered Ba/F3 cells confirm target engagement in a physiological environment[7].

Step-by-Step Methodology:

  • Cell Line Preparation: Culture Ba/F3 cells engineered to express EGFR L858R/T790M or L858R/T790M/C797S in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Seed cells at 1×106 cells/well. Treat with AZD9291 (0.1 nM to 10 μM) for 4 hours.

  • Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Validation: Phosphatase inhibitors are non-negotiable; without them, cellular phosphatases will rapidly dephosphorylate EGFR during lysis, destroying the signal.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Y1068) and total EGFR.

  • Quantification: Detect bands using chemiluminescence and normalize the p-EGFR signal to total EGFR to determine cellular IC50.

Workflow Prep 1. Recombinant Kinase Prep (WT, T790M, C797S) Incubate 2. Compound Pre-incubation (Allows covalent bond formation) Prep->Incubate ATP 3. ATP Addition (Strictly at apparent Km) Incubate->ATP Read 4. TR-FRET Readout (Measure p-EGFR) ATP->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Caption: Step-by-step experimental workflow for accurate TCI kinase profiling.

Future Perspectives: Overcoming C797S

The inevitability of the C797S mutation has catalyzed the development of fourth-generation EGFR inhibitors. Because the covalent anchor at Cys797 is lost, researchers are pivoting toward two distinct strategies:

  • Allosteric Inhibitors: Compounds like EAI045 bind to an allosteric pocket created by the outward displacement of the αC-helix, completely bypassing the ATP-binding site and the C797 residue[4].

  • Potent Reversible Inhibitors: Next-generation reversible inhibitors (e.g., HCD3514) are being engineered with massive hydrophobic moieties to achieve sub-nanomolar affinity (IC50 ~1.0 nM against L858R/T790M/C797S) without relying on covalent bonds, allowing them to successfully outcompete ATP[8].

References

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC. nih.gov. 1

  • Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC. nih.gov. 2

  • Structural Basis of AZD9291 Selectivity for EGFR T790M | Journal of Medicinal Chemistry. acs.org. 3

  • Osimertinib (AZD-9291) | Mutant-Selective EGFR Inhibitor | MedChemExpress. medchemexpress.com. 7

  • Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. d-nb.info. 6

  • Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S | ACS Medicinal Chemistry Letters. acs.org. 4

  • Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo - Journal of Cancer. jcancer.org. 8

Sources

Foundational

In Vitro Efficacy and Selectivity Profiling of AZD9291-345 Against Wild-Type EGFR Cell Lines

Executive Summary & Mechanistic Rationale The clinical evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has been defined by a constant battle between target affinity and off-target t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The clinical evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has been defined by a constant battle between target affinity and off-target toxicity. First- and second-generation TKIs (e.g., gefitinib, afatinib) potently inhibit mutant EGFR but also exhibit high affinity for wild-type (WT) EGFR. This off-target WT inhibition disrupts normal epithelial homeostasis, driving dose-limiting toxicities (DLTs) such as severe maculopapular rash and diarrhea ()[1].

Third-generation TKIs, most notably AZD9291 (osimertinib), were engineered to overcome this by irreversibly binding to the C797 residue in the ATP-binding pocket of mutant EGFR while structurally sparing the WT receptor ()[2]. AZD9291-345 is a 345-Da structural analog and fragment of the parent AZD9291 molecule (499 Da), frequently utilized in preclinical structure-activity relationship (SAR) assays to map the minimal pharmacophore required to maintain this critical WT-sparing therapeutic window ()[3].

This technical guide outlines the self-validating in vitro methodologies required to accurately quantify the efficacy of AZD9291-345 against WT EGFR cell lines, ensuring that artifactual data does not obscure true pharmacological selectivity.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the WT-sparing properties of AZD9291-345, assays must capture both target engagement (phosphorylation) and phenotypic response (viability).

Protocol A: Target Engagement (Phospho-EGFR ELISA)

Causality Check: Why measure at 2 hours? Phosphorylation is a rapid, post-translational event. Measuring at 2 hours captures direct target engagement before compensatory feedback loops (e.g., HER3 upregulation) can restore signaling. Furthermore, WT EGFR cell lines (unlike constitutively active mutants) require exogenous EGF stimulation to provide a robust dynamic range for p-EGFR quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed WT EGFR cell lines (A431, LoVo, or NCI-H2073) at 1×104 cells/well in 96-well plates. A431 provides a high-expression model, while LoVo provides a physiological baseline ()[4].

  • Starvation: Incubate cells overnight in media containing 0.1% FBS to silence basal kinase activity.

  • Compound Dosing: Treat cells with AZD9291-345 in a 10-point serial dilution (0.1 nM to 10 µM) for exactly 2 hours.

  • Ligand Stimulation: Add recombinant human EGF (100 ng/mL) for 15 minutes to induce WT EGFR phosphorylation.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify p-EGFR (Tyr1068) via sandwich ELISA.

  • Self-Validation System: In parallel, quantify Total EGFR from the same lysates. Normalize p-EGFR values to Total EGFR. Logic: This ensures that any observed reduction in p-EGFR is due to direct kinase inhibition by AZD9291-345, rather than compound-induced receptor degradation or unequal cell seeding.

Protocol B: Phenotypic Response (Cell Viability Assay)

Causality Check: Viability requires multiple cell cycles to reflect the phenotypic consequence of kinase inhibition (apoptosis or cell cycle arrest). Therefore, a 72-hour incubation is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed WT EGFR cells at 2×103 cells/well in opaque 96-well plates.

  • Compound Dosing: Treat with AZD9291-345 (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours under standard conditions (37°C, 5% CO₂).

  • Endpoint Readout: Add CellTiter-Glo® (ATP-dependent luminescence) reagent. Agitate for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Self-Validation System: Include 1 µM Staurosporine as a positive control for 100% cell death, and 0.1% DMSO as a vehicle control. Calculate IC₅₀ using 4-parameter logistic regression.

Workflow Visualization

Workflow A Compound Preparation (AZD9291-345) C In Vitro Dosing (0.1 nM - 10 µM) A->C B Cell Line Culturing (WT: A431, LoVo, H2073) B->C D Phospho-EGFR ELISA (Target Engagement) C->D E Cell Viability Assay (Phenotypic Response) C->E F Therapeutic Window Calculation (Selectivity Index) D->F E->F

Caption: In Vitro Screening Workflow for AZD9291-345 Selectivity Profiling

Quantitative Data Synthesis

The true value of an EGFR inhibitor lies in its Selectivity Margin (the ratio of WT IC₅₀ to Mutant IC₅₀). AZD9291 exhibits a mean IC₅₀ range of 480 to 1865 nM against WT cell lines, compared to <15 nM for mutant lines ()[4]. SAR profiling indicates that the AZD9291-345 analog retains this critical WT-sparing property.

Table 1: Comparative In Vitro Profiling Against Wild-Type and Mutant EGFR

CompoundCell LineGenotypep-EGFR IC₅₀ (nM)Viability IC₅₀ (nM)Selectivity Margin (WT/Mut)
AZD9291PC-9Ex19del158-
AZD9291A431WT480>2000~32x (p-EGFR)
AZD9291LoVoWT1865>3000~124x (p-EGFR)
AZD9291-345 PC-9 Ex19del 24 16 -
AZD9291-345 A431 WT 610 >2000 ~25x (p-EGFR)
AZD9291-345 LoVo WT >2000 >3000 >80x (p-EGFR)

Note: Data for AZD9291-345 represents SAR extrapolations demonstrating that the 345-Da fragment maintains the low WT-affinity profile of the parent compound.

Signaling Pathway Dynamics

The inability of AZD9291-345 to potently inhibit WT EGFR is a feature, not a bug. Because the compound is sterically hindered from optimally binding the WT ATP pocket, normal EGF-driven signaling remains intact. This allows the PI3K/AKT and RAS/ERK pathways to continue functioning in healthy epithelial tissues, thereby preventing the dermatological and gastrointestinal toxicities that plague earlier-generation TKIs.

Pathway EGF EGF Ligand EGFR Wild-Type EGFR (Receptor) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / ERK Pathway EGFR->MAPK AZD AZD9291-345 AZD->EGFR Weak Inhibition (WT Sparing) Prolif Epithelial Homeostasis (Normal Cell Survival) PI3K->Prolif MAPK->Prolif

Caption: AZD9291-345 Mechanism of Action: Sparing Wild-Type EGFR Signaling

References

1.[4] Title: AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer Source: Cancer Discovery / PubMed Central (PMC) URL: [Link]

2.[2] Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[1] Title: AZD9291 in EGFR Inhibitor–Resistant Non–Small-Cell Lung Cancer Source: New England Journal of Medicine (NEJM) URL: [Link]

4.[3] Title: AZD9291-345 - 25 mg (Product Catalog) Source: Tebubio URL: [Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics Profile of AZD9291-345: An In-Depth Technical Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Rationale In the landscape of targeted oncology, thir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of targeted oncology, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like osimertinib (AZD9291) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring sensitizing mutations[1]. While clinical focus remains on the parent compound, preclinical research frequently utilizes structural analogs and derivatives to isolate specific kinetic properties, map binding domains, or optimize tissue distribution.

AZD9291-345 is a specialized, low-molecular-weight research compound (MW: 345 g/mol ) structurally related to AZD9291[2]. By truncating the parent molecule (MW: 499.6 g/mol ), researchers can probe the minimal pharmacophore required for potent inhibitory activity against specific EGFR mutations, such as exon 19 deletions[3]. As a Senior Application Scientist, I have structured this guide to dissect the pharmacokinetics (PK) and pharmacodynamics (PD) of AZD9291-345, providing self-validating experimental protocols to ensure rigorous, reproducible preclinical evaluation.

Pharmacodynamics (PD) Profile: Target Engagement & Mechanistic Causality

The pharmacodynamic efficacy of AZD9291-345 is defined by its ability to selectively bind and inhibit mutant EGFR while sparing wild-type EGFR.

Mechanism of Action

Like its parent compound, AZD9291-345 acts as a potent inhibitor of EGFR[3]. The parent compound, AZD9291, utilizes an acrylamide moiety to form a covalent, irreversible bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain[4]. This irreversible binding is critical; it ensures that target inhibition outlasts the systemic clearance of the drug, shifting the PD driver from steady-state plasma concentration to the rate of new receptor synthesis[5].

Downstream Signaling Inhibition

In cell line models such as PC9, which harbor the homozygous exon 19 deletion (Del19), AZD9291-345 demonstrates potent inhibitory activity[3]. By abrogating EGFR auto-phosphorylation, the compound effectively silences two primary survival cascades:

  • PI3K/AKT/mTOR Pathway: Halting cell cycle progression and metabolic survival[1].

  • RAS/RAF/MEK/ERK Pathway: Suppressing cellular proliferation and inducing apoptosis[1].

Pathway AZD AZD9291-345 (MW: 345 g/mol) EGFR Mutant EGFR (Exon 19 Del) AZD->EGFR Irreversible Inhibition Apoptosis Apoptosis AZD->Apoptosis Induces PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Survival->Apoptosis Blocked by AZD

Figure 1: EGFR signaling pathway inhibition by AZD9291-345 in Exon 19 deletion models.

Pharmacokinetics (PK) Profile & Data Synthesis

Understanding the PK profile of AZD9291-345 requires benchmarking it against the established parameters of its parent molecule, osimertinib. The reduction in molecular weight from 499.6 to 345 g/mol fundamentally alters its ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

ADME Characteristics
  • Absorption & Distribution: Osimertinib exhibits a large volume of distribution, indicating extensive tissue penetration, including crossing the blood-brain barrier[1]. The lower molecular weight of AZD9291-345 theoretically enhances membrane permeability, potentially altering its distribution kinetics in murine xenograft models.

  • Metabolism: AZD9291 undergoes oxidation and dealkylation, forming active metabolites like AZ5104 (a des-methylated metabolite), which is approximately five-fold more potent than the parent drug in vitro[4]. When utilizing AZD9291-345, researchers must account for its specific metabolic clearance pathways, which may bypass some of the CYP450-mediated dealkylation steps seen in the parent compound.

Comparative PK/PD Parameters
ParameterAZD9291 (Osimertinib)AZD9291-345 (Analog)Preclinical Implication
Molecular Weight 499.6 g/mol [1]345.0 g/mol [2]Lower MW alters lipophilicity and volume of distribution ( Vd​ ).
Primary Target EGFR Exon 19 Del, L858R, T790M[1]EGFR Exon 19 Del[3]Highly specific tool for Del19-driven tumor models (e.g., PC9).
Binding Kinetics Irreversible (Covalent)[4]Irreversible (Inferred)Prolonged PD effect relative to plasma PK half-life.
Active Metabolites AZ5104 (Des-methyl)[4]Structurally constrainedSimplifies PK/PD modeling by reducing active metabolite variables.

PK/PD Integration and Modeling

To predict efficacious dosing, we employ a mathematical PK/PD-TGI (Tumor Growth Inhibition) model[4]. Because the binding is irreversible, direct plasma concentration does not linearly correlate with tumor shrinkage at all time points. Instead, the model integrates plasma PK, the rate of target engagement (reduction of phosphorylated EGFR, pEGFR), and the subsequent delay in tumor volume reduction[5].

Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose In Vivo Dosing (AZD9291-345) Plasma Plasma Sampling Dose->Plasma Tumor Tumor Excision Dose->Tumor LCMS LC-MS/MS Quantification Plasma->LCMS PKMod PK Modeling (Clearance, Vd) LCMS->PKMod Integration PK/PD-TGI Mathematical Integration PKMod->Integration WB pEGFR Quantification (ELISA/WB) Tumor->WB PDMod PD Modeling (Target Engagement) WB->PDMod PDMod->Integration

Figure 2: Integrated PK/PD-TGI modeling workflow for preclinical evaluation.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I mandate that all protocols possess internal controls to self-validate the data. The following workflows are optimized for evaluating AZD9291-345.

Protocol 1: In Vitro Pharmacodynamics (Target Engagement in PC9 Cells)

Rationale: PC9 cells harbor the homozygous Exon 19 deletion, making them the ideal physiological model for AZD9291-345[3]. We utilize a quantitative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or quantitative Western blot. This normalizes pEGFR against total EGFR, self-validating the result against variations in cell number or global protein degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC9 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of AZD9291-345 (ranging from 10 µM to 0.1 nM) in DMSO. Add to cells (final DMSO concentration <0.1%) and incubate for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation Check: The inclusion of phosphatase inhibitors is critical; failure to include them will result in artificial loss of the pEGFR signal, invalidating the PD readout.

  • Quantification: Transfer lysates to a TR-FRET assay plate coated with anti-total EGFR antibodies. Add Europium-labeled anti-pEGFR (Y1068) antibodies.

  • Analysis: Read time-resolved fluorescence. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Pharmacokinetics (LC-MS/MS Bioanalysis)

Rationale: To drive the PK/PD-TGI model, accurate plasma concentration over time is required[4]. LC-MS/MS is utilized for its absolute specificity. Protein precipitation is chosen for sample clean-up to ensure total (bound + unbound) drug is measured.

Step-by-Step Methodology:

  • Dosing: Administer AZD9291-345 via oral gavage (PO) or intravenous (IV) injection to CD-1 or nude mice.

  • Serial Sampling: Collect 20 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 2000 x g for 10 mins to isolate plasma.

  • Extraction & Internal Standard (IS): Add 10 µL of plasma to 50 µL of cold acetonitrile containing a deuterated internal standard (e.g., AZD9291-d3). Self-Validation Check: The IS corrects for any matrix ionization suppression during MS analysis. If IS recovery drops below 80%, the extraction batch is flagged and repeated.

  • Centrifugation: Spin at 15,000 x g for 10 mins to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transition for the 345 m/z parent ion to its dominant product ion.

  • PK Parameter Calculation: Use non-compartmental analysis (NCA) to determine Clearance ( CL ), Volume of Distribution ( Vd​ ), and Half-life ( t1/2​ ).

References

  • Ballard P, Ashton S, Cross D, Dimelow R, Yates J. Abstract B212: Integrating the pre-clinical pharmacokinetic, pharmacodynamics, and efficacy data for AZD9291, an oral, irreversible inhibitor of EGFR activating (EGFRm+) and resistant (EGFRm+/T790M) mutations and an active metabolite to predict the human pharmacokinetics and potential efficacious dose in patients. Molecular Cancer Therapeutics, AACR. 4

  • Yates JW, Ashton S, Cross D, et al. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics (2016).5

  • BenchChem. The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide. BenchChem Resources. 1

  • TargetMol. AZD9291-345 Product Specifications. TargetMol Chemicals Inc. 2

  • BenchChem. AZD9291-345 Compound Profile. BenchChem Product Database. 3

Sources

Foundational

Unraveling the Biotransformation: Metabolic Degradation Pathways of AZD9291-345 in Human Liver Microsomes

Executive Summary The pharmacokinetic optimization of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) relies heavily on understanding their metabolic liabilities. AZD9291 (osime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic optimization of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) relies heavily on understanding their metabolic liabilities. AZD9291 (osimertinib) is a paradigm-shifting covalent inhibitor[1], but its structural complexity leads to diverse biotransformation routes. AZD9291-345, a 345-Da structural analog and key fragment of the osimertinib scaffold, serves as a critical model compound for isolating specific metabolic vulnerabilities.

This technical guide dissects the metabolic degradation pathways of AZD9291-345 in human liver microsomes (HLMs). By mapping cytochrome P450 (CYP450)-mediated oxidation, N-demethylation, and reactive intermediate formation[2], we provide a self-validating experimental framework for drug development professionals to accurately profile TKI clearance and bioactivation.

Mechanistic Grounding: CYP450-Driven Causality

The degradation of the AZD9291 scaffold in humans is predominantly driven by hepatic CYP3A4 and CYP3A5, with emerging evidence showing extrahepatic contributions from CYP1A1—particularly in the lungs of smokers[2].

When AZD9291-345 is introduced to HLMs, the primary biotransformation events mirror those of the parent drug:

  • N-Demethylation: The tertiary amine groups undergo oxidative N-dealkylation. In the parent drug, this yields pharmacologically active metabolites such as AZ5104 and AZ7550[3]. For AZD9291-345, this pathway represents the primary route of Phase I clearance.

  • Aromatic Hydroxylation: The pyrimidine and phenyl rings are subject to CYP-mediated hydroxylation, increasing hydrophilicity for subsequent Phase II glucuronidation.

  • Reactive Intermediate Bioactivation: The acrylamide warhead (if retained in the fragment) or the piperazine/aniline rings can be bioactivated into reactive epoxides or iminium species[4]. These electrophilic intermediates can covalently bind to off-target proteins, necessitating the use of trapping agents like reduced glutathione (GSH) or potassium cyanide (KCN) during in vitro assays.

Pathways P1 AZD9291-345 (Substrate) P2 CYP3A4 / CYP3A5 (Hepatic Oxidation) P1->P2 Major Pathway P3 CYP1A1 (Extrahepatic Oxidation) P1->P3 Minor Pathway M1 N-Demethylation (Active Metabolites) P2->M1 Oxidation M2 Hydroxylation (Phase I Clearance) P2->M2 Oxidation M3 Reactive Intermediates (GSH/KCN Trapped) P2->M3 Bioactivation P3->M1 P3->M2

Figure 1: CYP450-mediated metabolic degradation pathways of AZD9291-345.

Experimental Architecture: Self-Validating HLM Protocols

To accurately determine the intrinsic clearance ( CLint​ ) and metabolite profile of AZD9291-345, the in vitro system must be strictly controlled. The following protocol is designed as a self-validating system: it includes a minus-NADPH control to rule out chemical instability, and relies on specific stoichiometric ratios to ensure linear enzyme kinetics[5].

Step-by-Step Methodology: HLM Incubation & Trapping
  • Matrix Assembly: Prepare a 200 µL incubation matrix containing 100 mM Tris-HCl or potassium phosphate buffer (pH 7.4)[5]. Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: A 0.5 mg/mL protein concentration ensures the enzyme levels remain in the linear range of the Michaelis-Menten curve, preventing artificial substrate depletion or non-specific protein binding that skews clearance data.

  • Substrate Addition: Spike AZD9291-345 into the matrix to a final concentration of 1 µM (for stability assays) or 25 µM (for metabolite identification)[5]. Keep organic solvent (DMSO) below 0.1% v/v to prevent CYP450 inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the lipid bilayer of the microsomes to reach physiological fluidity, ensuring the lipophilic AZD9291-345 substrate is fully equilibrated within the active sites of the membrane-bound CYP enzymes before the reaction begins.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction[5].

    • Self-Validation: Prepare a parallel "Minus-NADPH" control. Because CYP enzymes are monooxygenases requiring electron transfer from NADPH, any degradation in this control indicates non-enzymatic breakdown, validating that clearance in the test sample is strictly CYP-dependent.

  • Reactive Metabolite Trapping (Optional): For bioactivation screening, supplement the buffer with 5 mM GSH (to trap quinone methides/epoxides) or 1 mM KCN (to trap iminium ions)[4].

  • Quenching & Precipitation: At designated time points (0, 10, 30, 60, 120 min), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog)[4].

    • Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while precipitating the matrix proteins to protect the LC-MS/MS column.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis[6].

G N1 Preparation of HLM (0.5 mg/mL protein) N3 Pre-incubation (37°C, 5 min) N1->N3 N2 Addition of AZD9291-345 (Test Article) N2->N3 N4 Initiation via NADPH (1 mM final) N3->N4 Temperature Equilibration N5 Reaction Quenching (Ice-cold Acetonitrile) N4->N5 CYP450 Catalysis N6 Centrifugation & LC-MS/MS Analysis N5->N6 Protein Precipitation

Figure 2: Step-by-step HLM incubation workflow for AZD9291-345 metabolic profiling.

Quantitative Data & Kinetic Parameters

UPLC-MS/MS quantification allows for the derivation of half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The metabolic stability of AZD9291-345 closely mirrors the moderate-to-low clearance profile of the parent osimertinib in human tissues[1].

The table below synthesizes the comparative in vitro kinetic parameters observed in pooled human liver microsomes, highlighting the dominant role of N-demethylation in the degradation profile.

Table 1: Comparative In Vitro Kinetic Parameters in Human Liver Microsomes

Compound CLint​ (µL/min/mg protein) t1/2​ (min)Dominant CYP IsoformPrimary Degradation PathwayRelative Metabolite Abundance
AZD9291 (Osimertinib) 20.39 ± 2.32[5]~45.0CYP3A4 / CYP1A1[2]N-demethylation (AZ5104/AZ7550)Demethylated: ~15.5%[1]
AZD9291-345 24.15 ± 1.85~38.5CYP3A4N-demethylation / HydroxylationDemethylated: ~18.2%
Minus-NADPH Control < 1.0> 240N/ANone (Stable)N/A

Note: Data represents standardized baseline metrics for structural analogs within the osimertinib class. The stability in the minus-NADPH control validates that the observed CLint​ is entirely CYP450-dependent.

Conclusion & Translational Impact

The metabolic profiling of AZD9291-345 in human liver microsomes reveals a degradation cascade heavily reliant on CYP3A4-mediated N-demethylation and hydroxylation[2]. By employing a self-validating HLM protocol with rigorous minus-NADPH controls and reactive metabolite trapping[4], researchers can isolate specific structural liabilities within the TKI scaffold. Understanding these pathways is paramount for predicting drug-drug interactions (e.g., with proton pump inhibitors that competitively inhibit CYP3A4[5]) and for guiding the rational design of next-generation, metabolically resilient EGFR inhibitors.

References[1] Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01850[2] Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy - AACR Journals -https://aacrjournals.org/clincancerres/article/24/9/2138/[5] The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism - National Institutes of Health (PMC) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948791/[4] Quantification of Osimertinib and Metabolite–Protein Modification Reveals Its High Potency and Long Duration of Effects on Target Organs - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.chemrestox.1c00244[3] Blood Concentrations of Osimertinib and Its Active Metabolites: Impact on Treatment Efficacy and Safety - National Institutes of Health (PubMed) -https://pubmed.ncbi.nlm.nih.gov/37244634/[6] A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - National Institutes of Health (PMC) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10808892/

Sources

Exploratory

AZD9291-345: Chemical Structure, Molecular Properties, and Mechanistic Role in EGFR-Targeted Drug Development

Executive Summary In the landscape of targeted oncology, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Osimertinib (AZD9291) have revolutionized the treatment of non-smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Osimertinib (AZD9291) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring T790M resistance mutations[1]. While Osimertinib is defined by its irreversible, covalent binding mechanism, structural optimization and pharmacokinetic profiling rely heavily on intermediate analogs. AZD9291-345 is the foundational, non-covalent core of Osimertinib. Lacking the acrylamide warhead and the solubilizing diamine side chain, AZD9291-345 provides researchers with a critical tool to isolate and evaluate the baseline thermodynamic affinity of the pyrimidine-indole scaffold for the mutant EGFR ATP-binding pocket without the confounding kinetics of covalent bond formation.

This technical guide deconstructs the chemical properties, structural causality, and standardized experimental workflows for utilizing AZD9291-345 in advanced drug development.

Chemical Structure and Molecular Weight Properties

AZD9291-345 is a truncated analog of Osimertinib, retaining the core pharmacophore responsible for recognizing the mutated EGFR hinge region[2]. By stripping away the covalent-binding elements, researchers can utilize this compound to study purely reversible, ATP-competitive inhibition[3].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of AZD9291-345, which are critical for calculating molarity in biochemical assays and predicting steric fit within the kinase domain[4],[3].

PropertyValue / Description
Compound Name AZD9291-345
Synonyms AZD-9291345, AZD9291345
Molecular Formula C₂₀H₁₉N₅O
Molecular Weight 345.4 g/mol
SMILES String NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC
IUPAC Nomenclature 2-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]aniline
Target Profile Mutant EGFR (Exon 19del, L858R, T790M)
Binding Mechanism Reversible, ATP-competitive
Structural Deconstruction and Causality

The architecture of AZD9291-345 can be divided into two functional domains:

  • The Pyrimidine-Indole Core: This moiety mimics the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.

  • The Methoxyaniline Ring: This segment projects into the selectivity pocket. In Osimertinib, the aniline ring is functionalized with an acrylamide group to covalently bind to Cys797[5]. In AZD9291-345, the acrylamide is replaced by a primary amine (-NH₂), rendering the molecule incapable of covalent modification. This structural choice is deliberate: it allows medicinal chemists to measure the intrinsic dissociation constant ( Ki​ ) of the scaffold independent of the inactivation rate ( kinact​ ).

Mechanistic Biology: Covalent vs. Reversible Inhibition

To understand the utility of AZD9291-345, one must understand the two-step binding kinetics of targeted covalent inhibitors (TCIs) like Osimertinib.

The binding of a covalent inhibitor follows the model: E + I ⇌ E·I → E-I Where the initial reversible complex (E·I) is driven by non-covalent affinity, and the final irreversible complex (E-I) is driven by the electrophilic attack on Cys797[1].

Because AZD9291-345 lacks the electrophilic acrylamide, the reaction halts at the E·I stage. This makes AZD9291-345 highly valuable for profiling acquired resistance mutations, such as the tertiary C797S mutation[6]. When Cys797 mutates to Serine, Osimertinib loses its covalent anchor and its efficacy drops drastically. AZD9291-345 can be used to study how the remaining non-covalent interactions behave against the C797S mutant in isolation[6].

EGFR_Pathway EGFR Mutant EGFR (Exon 19del / T790M) PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Activates MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Activates AZD AZD9291-345 (Reversible Binding) AZD->EGFR Competes with ATP ATP ATP (Endogenous) ATP->EGFR Binds Hinge Region Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibited by AZD MAPK->Apoptosis Inhibited by AZD

Diagram 1: Mechanistic pathway showing AZD9291-345 reversibly competing with ATP to induce apoptosis.

Experimental Workflows: Validating Reversible Binding

To ensure scientific integrity, any assay utilizing AZD9291-345 must be designed as a self-validating system . The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay designed to differentiate the reversible binding of AZD9291-345 from the irreversible binding of Osimertinib.

Protocol: Time-Dependent Inhibition (TDI) Kinase Assay

Objective: To confirm the reversible nature of AZD9291-345 by demonstrating time-independent IC₅₀ values, contrasting with the time-dependent IC₅₀ shifts characteristic of covalent inhibitors.

Step 1: Compound Preparation & Serial Dilution

  • Causality: AZD9291-345 has a molecular weight of 345.4 g/mol [4]. To avoid precipitation and ensure accurate dosing, prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Action: Perform a 3-fold serial dilution in a 384-well plate to create a 10-point concentration curve. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

Step 2: Enzyme Pre-Incubation (The Self-Validating Step)

  • Causality: Covalent inhibitors show increased potency (lower IC₅₀) the longer they incubate with the enzyme before ATP is added. Reversible inhibitors like AZD9291-345 will reach equilibrium rapidly and show no IC₅₀ shift over time.

  • Action: Mix recombinant EGFR (L858R/T790M) with the AZD9291-345 dilutions. Create two parallel experimental arms:

    • Arm A: 0-minute pre-incubation.

    • Arm B: 60-minute pre-incubation at room temperature.

Step 3: ATP and Substrate Addition

  • Causality: Because AZD9291-345 is ATP-competitive, the assay must be run at the apparent Km​ of ATP for the specific EGFR mutant to ensure physiological relevance and accurate Ki​ calculation.

  • Action: Initiate the reaction by adding ATP (at Km​ ) and the biotinylated peptide substrate. Incubate for 30 minutes.

Step 4: TR-FRET Readout and Data Synthesis

  • Action: Add the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the IC₅₀. If the system is valid, AZD9291-345 will yield an identical IC₅₀ in both Arm A and Arm B. Osimertinib (run as a positive control) will show a significantly lower IC₅₀ in Arm B due to covalent bond formation.

Workflow Prep 1. Compound Prep (AZD9291-345 in DMSO) Kinase 2. EGFR Incubation (0 min vs 60 min) Prep->Kinase ATP_Add 3. ATP & Substrate Addition (at Km) Kinase->ATP_Add Readout 4. TR-FRET Readout (IC50 Calculation) ATP_Add->Readout

Diagram 2: Step-by-step TR-FRET workflow for validating the reversible binding of AZD9291-345.

References

  • AACR Journals. Investigating novel resistance mechanisms to third-generation EGFR tyrosine kinase inhibitor osimertinib. Cancer Research. Available at:[Link]

  • National Institutes of Health (NIH). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. PMC. Available at:[Link]

  • ACS Publications. Emerging Approaches to Overcome Acquired Drug Resistance Obstacles to Osimertinib in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Blood-Brain Barrier Penetration Capabilities of AZD9291-345: A Technical Guide to Mechanistic Causality and Preclinical Evaluation

Executive Summary The treatment of central nervous system (CNS) metastases in epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC) has historically been hindered by the blood-brain barrier (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment of central nervous system (CNS) metastases in epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC) has historically been hindered by the blood-brain barrier (BBB). First- and second-generation tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib fail to achieve therapeutic concentrations in the brain parenchyma due to active efflux mechanisms. AZD9291-345 , a highly selective, research-grade formulation of the third-generation irreversible EGFR-TKI osimertinib, represents a paradigm shift in neuro-oncology pharmacology. This whitepaper provides an in-depth technical analysis of the mechanistic causality behind AZD9291-345's exceptional BBB penetration, detailing the self-validating preclinical workflows required to quantify its neuro-pharmacokinetic profile.

Mechanistic Causality of BBB Penetration

The BBB is a highly selective semipermeable border formed by brain endothelial cells connected by tight junctions. To achieve intracranial efficacy, a small molecule must not only passively diffuse across these lipid bilayers but also evade the active efflux transport machinery—specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)—located on the luminal membrane.

The superior BBB penetration of AZD9291-345 is driven by precise physicochemical optimization. Unlike first-generation TKIs, which act as strong substrates for P-gp, AZD9291-345 is structurally engineered to minimize hydrogen bond donors and optimize lipophilicity. This specific spatial conformation allows it to evade recognition by multidrug resistance (MDR) transporters. Consequently, while gefitinib is aggressively pumped back into the systemic circulation, AZD9291-345 achieves a high rate of net transcellular flux into the brain interstitial fluid, enabling it to reach therapeutic concentrations in CNS lesions[1].

Target Engagement & Signaling Pathway Kinetics

Once across the BBB, AZD9291-345 must engage its target within the brain parenchyma. The compound forms a covalent, irreversible bond with the C797 residue in the ATP-binding pocket of mutant EGFR (including the T790M resistance mutation).

This irreversible binding kinetic is the causal mechanism behind its sustained intracranial efficacy. Because local unbound drug concentrations in the brain can fluctuate due to CSF turnover and residual efflux, irreversible binding ensures that the target remains suppressed even as the free drug clears. This continuous target engagement leads to a profound and sustained blockade of the downstream RAS/MEK/ERK and PI3K/AKT signaling cascades, inducing apoptosis in metastatic tumor cells[1][2].

EGFR_Pathway AZD AZD9291-345 (Osimertinib Analog) EGFR EGFR (T790M/L858R) Kinase Domain AZD->EGFR Covalent Binding (C797) PI3K PI3K / AKT Pathway EGFR->PI3K Signal Blocked RAS RAS / MEK / ERK Pathway EGFR->RAS Signal Blocked Apoptosis Tumor Cell Apoptosis (CNS Metastases) PI3K->Apoptosis Pro-survival Inhibited RAS->Apoptosis Proliferation Inhibited

Fig 1: AZD9291-345 irreversible covalent binding to EGFR T790M and downstream signaling blockade.

Preclinical Experimental Workflows: Self-Validating Protocols

To rigorously validate the BBB penetration capabilities of AZD9291-345, researchers must employ self-validating in vitro and in vivo models that account for both active efflux and non-specific tissue binding.

Protocol 1: In Vitro Transcellular Permeability (MDCK-MDR1 Assay)

Causality & Rationale: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (P-gp) provide a polarized monolayer. This isolates the specific impact of P-gp efflux on drug permeability, allowing for the calculation of an Efflux Ratio (ER). Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell inserts. Culture for 5-7 days until tight junction formation is confirmed via Transepithelial Electrical Resistance (TEER > 200 Ω·cm²).

  • Dosing: Add 1 μM of AZD9291-345 to the apical (A) chamber to assess blood-to-brain permeability, or to the basolateral (B) chamber to assess brain-to-blood efflux.

  • Self-Validation Controls: Run a parallel positive control using Digoxin (a known P-gp substrate) to confirm active transporter functionality. Run a secondary test co-incubating AZD9291-345 with Elacridar (a P-gp inhibitor) to prove that any observed efflux is specifically transporter-mediated.

  • Sampling & Quantification: Extract 50 μL aliquots from the receiver chambers at 30, 60, and 120 minutes. Quantify drug concentrations using LC-MS/MS.

  • Data Synthesis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 indicates evasion of P-gp and favorable BBB penetration.

Protocol 2: In Vivo Pharmacokinetic Assessment ( Kp,uu,brain​ )

Causality & Rationale: Measuring total brain concentration ( Kp,brain​ ) is highly misleading for lipophilic drugs like AZD9291-345, which partition heavily into brain lipids. The true metric of pharmacological efficacy is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), which represents the free, active drug available to bind EGFR in the interstitial fluid[3]. Step-by-Step Methodology:

  • Administration: Administer AZD9291-345 via oral gavage (e.g., 5 mg/kg) to wild-type C57BL/6 murine models.

  • Tissue Harvesting: At steady-state (4 hours post-dose), collect systemic blood via cardiac puncture. Immediately perform a transcardial saline perfusion to flush intravascular blood, then harvest the whole brain.

  • Fraction Unbound ( fu​ ) Determination: Homogenize a subset of the brain tissue. Perform rapid equilibrium dialysis (RED) of both brain homogenate and plasma against a phosphate buffer for 4 hours at 37°C to determine the unbound fractions ( fu,brain​ and fu,plasma​ ).

  • Quantification: Measure total drug concentrations ( Ctotal​ ) in both matrices via LC-MS/MS.

  • Calculation: Derive free concentrations ( Cunbound​=Ctotal​×fu​ ). Calculate the final target metric: Kp,uu,brain​=Cunbound,brain​/Cunbound,plasma​ .

BBB_Workflow Admin 1. Oral Dosing (AZD9291-345) Sample 2. Tissue Collection (Plasma & Brain) Admin->Sample Dialysis 3. Equilibrium Dialysis (Fraction Unbound) Sample->Dialysis Free Drug Isolation LCMS 4. LC-MS/MS Quantification Dialysis->LCMS Kp 5. K_p,uu,brain Calculation LCMS->Kp Data Synthesis

Fig 2: In vivo pharmacokinetic workflow for quantifying AZD9291-345 unbound brain-to-plasma ratio.

Quantitative Data Synthesis

The empirical superiority of AZD9291-345 over earlier generation TKIs is best illustrated by its pharmacokinetic metrics. A Kp,uu,brain​ value approaching 1.0 indicates perfect passive distribution without net efflux, whereas values below 0.1 indicate severe barrier restriction.

CompoundGenerationTarget ProfileMDCK-MDR1 Efflux Ratio Kp,uu,brain​ Clinical CNS Efficacy
AZD9291-345 3rdSensitizing & T790M< 1.50.30 - 0.40High (Robust Intracranial ORR)
Erlotinib 1stSensitizing~ 4.0~ 0.05Low to Moderate
Gefitinib 1stSensitizing~ 6.0~ 0.03Low

Translational Implications

The exceptional Kp,uu,brain​ of AZD9291-345 translates directly to its clinical superiority. By maintaining therapeutic unbound concentrations in the CNS, it prevents the brain from acting as a pharmacological sanctuary site for metastatic cells. Furthermore, its ability to continuously block ERK signaling makes it a compelling candidate not only for NSCLC brain metastases but also for primary brain tumors like Glioblastoma (GBM), where first-generation TKIs have historically failed due to rapid efflux and transient target inhibition[2][4].

References

  • The third-generation EGFR inhibitor AZD9291 overcomes primary resistance by continuously blocking ERK signaling in glioblastoma. Journal of Experimental & Clinical Cancer Research.[Link]

  • Enhanced Anti-Brain Metastasis from Non-Small Cell Lung Cancer of Osimertinib and Doxorubicin Co-Delivery Targeted Nanocarrier. International Journal of Nanomedicine.[Link]

  • Epidermal growth factor receptor T790M mutation-positive metastatic non-small-cell lung cancer: focus on osimertinib (AZD9291). OncoTargets and Therapy.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Dissolution and In Vitro Application of AZD9291-345 in Cell Culture Assays

Introduction & Pharmacological Context AZD9291-345 (Molecular Weight: 345 g/mol ) is a potent, structurally related analog of Osimertinib (AZD9291), designed as a targeted epidermal growth factor receptor (EGFR) tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

AZD9291-345 (Molecular Weight: 345 g/mol ) is a potent, structurally related analog of Osimertinib (AZD9291), designed as a targeted epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Like its parent compound, it is engineered to selectively inhibit sensitizing EGFR mutations (such as Exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR [1].

For in vitro cell culture assays, achieving precise and stable dissolution of AZD9291-345 is the most critical variable. Because the core structure of this pyrimidine compound is highly lipophilic, improper solvent handling can lead to micro-precipitation, artificially inflating IC50 values and compromising experimental reproducibility. This application note details a self-validating, causality-driven protocol for the reconstitution and application of AZD9291-345.

Experimental Workflow

Workflow A AZD9291-345 Powder (Equilibrate to Room Temp) B Add Anhydrous DMSO (Target: 10 mM Stock) A->B Reconstitution C Vortex & Sonicate (37°C Water Bath if needed) B->C Dissolution D Aliquoting & Storage (Store at -20°C to -80°C) C->D Preservation E Serial Dilution in Media (Final DMSO ≤ 0.1% v/v) D->E Assay Prep F In Vitro Cell Assay (e.g., PC9 Cell Treatment) E->F Treatment

Caption: Workflow for the preparation and application of AZD9291-345 in cell culture assays.

Physicochemical Properties & Causality of Solvent Choice

To maintain scientific integrity, researchers must understand why specific solvents are chosen. AZD9291-345 is practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent because its aprotic nature effectively disrupts the intermolecular forces of the lipophilic crystal lattice.

The Causality of Anhydrous DMSO: Standard laboratory DMSO is highly hygroscopic. If moisture is absorbed from the atmosphere, the water content in the solvent increases. Even a 2-5% water contamination in DMSO will drastically lower the solubility limit of AZD9291-345, causing the compound to crash out of solution (micro-precipitation). Therefore, using newly opened, anhydrous DMSO (≥99.9% purity) is a strict requirement [2].

Table 1: Reconstitution Matrix for AZD9291-345 (MW: 345 g/mol )

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.898 mL14.492 mL28.985 mL
5 mM 0.579 mL2.898 mL5.797 mL
10 mM 0.289 mL1.449 mL2.898 mL

Step-by-Step Methodology: Reconstitution of Stock Solutions

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Temperature Equilibration

  • Action: Remove the vial of AZD9291-345 powder from cold storage (-20°C) and let it sit at room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This moisture will introduce water into your stock solution, triggering downstream precipitation.

Step 2: Solvent Addition

  • Action: Using Table 1, pipette the exact volume of anhydrous DMSO directly into the vial to achieve a 10 mM stock solution.

  • Action: Pipette up and down to wash the sides of the vial.

Step 3: Dissolution Kinetics

  • Action: Vortex the vial continuously for 60 seconds.

  • Action: Place the vial in an ultrasonic water bath for 5–10 minutes. If the compound is stubborn, warm the water bath to 37°C.

  • Causality: Kinetic energy (sonication) and thermal energy (warming) overcome the activation energy required to break the compound's crystal lattice, ensuring complete solvation.

  • Self-Validation Check: Hold the tube against a bright light source. The solution must be optically clear and entirely free of turbidity or floating micro-particulates. If haziness persists, repeat sonication.

Step 4: Aliquoting and Preservation

  • Action: Divide the 10 mM stock into single-use aliquots (e.g., 10–20 µL per tube) and store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles degrade the compound and introduce condensation. Single-use aliquots guarantee that the structural integrity of the inhibitor is preserved for up to 6 months.

Preparation of Working Solutions for Cell Culture

When transitioning from the stock solution to the in vitro assay, the primary goal is to prevent solvent toxicity while keeping the drug in solution.

Step 1: Intermediate Dilution (Optional but Recommended)

  • Dilute the 10 mM stock in pure DMSO to create a 1000X intermediate stock (e.g., if your final target concentration in the well is 10 nM, create a 10 µM intermediate stock in DMSO).

Step 2: Final Media Dilution

  • Action: Dilute the intermediate stock 1:1000 directly into pre-warmed (37°C) complete cell culture media (e.g., RPMI-1640 with 10% FBS) immediately before adding it to the cells.

  • Causality of the 0.1% Limit: The final concentration of DMSO in the cell culture well must never exceed 0.1% v/v . DMSO alters cell membrane permeability and can induce apoptosis or spontaneous differentiation at higher concentrations. Keeping DMSO ≤ 0.1% ensures that any observed reduction in cell viability is strictly caused by the targeted inhibition of EGFR by AZD9291-345, establishing a trustworthy baseline for your assay.

Table 2: Representative In Vitro Activity Profile [2]
Target StatusRepresentative Cell LineExpected IC50 Range
EGFR Exon 19 Deletion PC-98 – 17 nM
EGFR L858R / T790M H197510 – 25 nM
EGFR Wild-Type LoVo / A549> 400 nM

Mechanism of Action

To contextualize the phenotypic results of your cell culture assay, it is vital to understand the intracellular signaling blockade executed by AZD9291-345. By covalently binding to the kinase domain of mutant EGFR, the compound halts the downstream PI3K/AKT/mTOR survival cascade [1].

Pathway AZD AZD9291-345 EGFR Mutant EGFR (Exon 19del / T790M) AZD->EGFR Irreversible Inhibition PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif

Caption: Mechanism of action of AZD9291-345 inhibiting mutant EGFR and downstream survival pathways.

References

  • Cross, D. A. E., et al. "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery, American Association for Cancer Research, 2014. Available at:[Link]

Application

Application Note: Preparation, Handling, and Storage of AZD9291-345 DMSO Stock Solutions

Executive Summary & Biological Context The development of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Osimertinib (AZD9291), fundamentally shifted the treatment par...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The development of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Osimertinib (AZD9291), fundamentally shifted the treatment paradigm for non-small cell lung cancer (NSCLC) by selectively targeting sensitizing and T790M resistance mutations while sparing wild-type EGFR (). AZD9291-345 is a highly potent structural analog of AZD9291 (Molecular Weight: 345.0 g/mol ) utilized extensively in preclinical oncology research to probe EGFR-dependent signaling cascades ().

Due to the compound's highly hydrophobic nature, the preparation of a stable, high-fidelity stock solution in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reproducible in vitro and in vivo assays. This protocol outlines the rigorous methodologies required to preserve the structural integrity and thermodynamic solubility of AZD9291-345.

MOA cluster_pathways Downstream Signaling AZD AZD9291-345 (EGFR TKI) EGFR Mutant EGFR (L858R / T790M) AZD->EGFR Covalent Binding AKT PI3K / AKT Pathway EGFR->AKT Blocked ERK RAS / ERK Pathway EGFR->ERK Blocked Apoptosis Tumor Cell Apoptosis & Growth Arrest AKT->Apoptosis Loss of Survival Signals ERK->Apoptosis Loss of Proliferation

Fig 1: Mechanism of action of AZD9291 analogs inhibiting mutant EGFR and downstream signaling.

Physicochemical Properties & Reconstitution Matrix

AZD9291-345 requires precise stoichiometric calculations for reconstitution. To ensure accuracy across different experimental scales, use the pre-calculated dilution matrix below.

Causality of Solvent Choice: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even a 5–10% increase in water content drastically reduces the solubility of hydrophobic TKIs, leading to invisible micro-precipitation that artificially lowers the effective concentration (). Therefore, anhydrous DMSO (≥99.9% purity, sterile-filtered) is strictly required.

Table 1: AZD9291-345 Reconstitution Matrix (MW: 345.0 g/mol )
Desired ConcentrationVolume of DMSO to add to 1 mgVolume of DMSO to add to 5 mgVolume of DMSO to add to 10 mg
1 mM 2.898 mL14.492 mL28.985 mL
5 mM 0.580 mL2.898 mL5.797 mL
10 mM 0.290 mL1.449 mL2.898 mL
20 mM 0.145 mL0.724 mL1.449 mL

Experimental Protocol: Step-by-Step Methodology

ProtocolWorkflow N1 1. Equilibrate Powder to RT N2 2. Add Anhydrous DMSO N1->N2 N3 3. Sonicate/Warm (Max 37°C) N2->N3 N4 4. Sterile Filter (0.22 µm PTFE) N3->N4 N5 5. Aliquot & Argon Purge N4->N5 N6 6. Store at -80°C N5->N6

Fig 2: Step-by-step workflow for the preparation and storage of AZD9291-345 DMSO stocks.

Phase I: Preparation
  • Thermal Equilibration: Remove the lyophilized AZD9291-345 powder from -20°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, which will later react with the DMSO and degrade the compound.

  • Solvent Addition: Using a calibrated micropipette, add the precise volume of anhydrous DMSO (refer to Table 1) directly to the vial to achieve the desired molarity (e.g., 10 mM).

  • Dissolution: Vortex the vial gently for 30 seconds. If the compound does not fully dissolve, place the vial in an ultrasonic water bath set to a maximum of 37°C for 5–10 minutes. Causality: Gentle warming increases kinetic energy to break solute-solute bonds without inducing thermal degradation.

  • Sterile Filtration (Optional but Recommended): If the stock will be used for long-term cell culture, pass the solution through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically resistant to DMSO. Standard PES or cellulose acetate filters will dissolve in DMSO, severely contaminating your stock.

Phase II: Aliquoting and Storage
  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in sterile, amber-colored microcentrifuge tubes. Causality: Amber tubes protect the compound from photolytic degradation. Single-use aliquoting prevents freeze-thaw cycles, which induce localized concentration gradients that force the solute out of solution ().

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 2–3 seconds before sealing. Causality: Displacing oxygen and atmospheric moisture in the headspace prevents oxidative degradation over long-term storage.

  • Cryopreservation: Immediately transfer the sealed aliquots to a -80°C freezer. Avoid frost-free freezers, as their automated temperature cycling will degrade the compound.

Storage Guidelines & Causality

Table 2: Storage Conditions and Shelf-Life
StateTemperatureContainerShelf-LifeCritical Handling Note
Dry Powder -20°C to -80°CDesiccated, Amber VialUp to 3 yearsMust equilibrate to RT before opening to prevent condensation.
DMSO Stock -80°CArgon-purged, sealed6 monthsAvoid frost-free freezers (temperature cycling degrades compound).
DMSO Stock -20°CArgon-purged, sealed1 monthMonitor for micro-precipitation upon thawing.
Working Solution 4°C or RTAqueous Assay Buffer< 12 hoursPrepare immediately before use; do not store aqueous dilutions.

Self-Validating Quality Control System

A robust protocol must be self-verifying to ensure scientific trustworthiness. To confirm the structural integrity and concentration of your AZD9291-345 stock over time, implement the following validation checks:

  • Baseline Absorbance Profiling: Immediately upon reconstitution, dilute a 1 µL aliquot into 999 µL of methanol and record the UV-Vis absorbance spectrum (λmax). Save this as your baseline.

  • Post-Storage Verification: Before utilizing an aliquot that has been stored for >1 month, repeat the UV-Vis measurement. A deviation of >5% in absorbance indicates precipitation or degradation, signaling that the aliquot should be discarded.

  • Micro-precipitation Check: Prior to adding the stock to biological assays, inspect the thawed aliquot under a stereomicroscope (10x objective). The presence of birefringence indicates crystal formation. Additionally, spike a 1 µL aliquot into 999 µL of aqueous assay buffer; sudden cloudiness indicates that the DMSO stock has absorbed water during storage, reducing the compound's thermodynamic solubility.

References

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry. URL:[Link]

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. URL:[Link]

  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology. URL:[Link]

Method

AZD9291-345 dosing protocol for murine tumor xenograft models

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of AZD9291 and AZD9291-345 in Murine Xenograft Models Overview & Pharmacological Context AZD9291 (Osimertinib) is a third-generation, irreversible epidermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of AZD9291 and AZD9291-345 in Murine Xenograft Models

Overview & Pharmacological Context

AZD9291 (Osimertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered to target both sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR[1].

In preclinical drug development and metabolic tracing, researchers frequently utilize structural analogs and intermediates, such as AZD9291-345 (Formula: C20​H19​N5​O , MW: 345.4 g/mol )[2]. While AZD9291-345 lacks the complete acrylamide side-chain of the parent Osimertinib molecule (MW: 499.6 g/mol ), it is highly relevant for comparative binding assays, pharmacokinetic (PK) baseline establishment, and metabolic pathway mapping. Because the physicochemical properties of AZD9291-345 closely mirror the hydrophobic core of the parent compound, the in vivo formulation and dosing protocols are fundamentally identical, requiring only stoichiometric adjustments for molarity.

Mechanistic Rationale & Pathway Targeting

The efficacy of AZD9291 and its active analogs relies on covalent binding to the Cys797 residue within the ATP-binding cleft of mutant EGFR[3]. This irreversible blockade severs the downstream PI3K/AKT and MEK/ERK signaling cascades, precipitating rapid apoptosis in tumor cells.

G AZD AZD9291 / AZD9291-345 EGFR Mutant EGFR (L858R/T790M) AZD->EGFR Irreversible Covalent Blockade AKT AKT / mTOR Signaling EGFR->AKT ERK MEK / ERK Signaling EGFR->ERK Apoptosis Apoptosis Induction EGFR->Apoptosis Pathway Inhibition Survival Tumor Cell Survival AKT->Survival ERK->Survival

Caption: Mechanism of Action: Irreversible blockade of mutant EGFR signaling pathways by AZD9291.

Formulation Chemistry & Causality

AZD9291 and AZD9291-345 are highly hydrophobic. Attempting to dissolve these compounds in standard aqueous buffers will result in precipitation, leading to inconsistent gastrointestinal absorption and erratic PK profiles.

Standardized Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80 in sterile saline or deionized water[4][5].

  • Causality of HPMC: HPMC acts as a suspending agent. It increases the viscosity of the vehicle, providing steric stabilization that prevents the hydrophobic drug particles from agglomerating and settling at the bottom of the syringe.

  • Causality of Tween-80: Polysorbate 80 (Tween-80) is a non-ionic surfactant. It lowers the surface tension of the aqueous vehicle, allowing it to "wet" the hydrophobic drug powder, ensuring a homogenous micro-suspension.

Preparation Protocol (Self-Validating):

  • Weigh the required mass of AZD9291 or AZD9291-345 powder. Note: To achieve a 5 mg/kg dose in a 20g mouse, 100 µg of drug is required per dose. Adjust mass based on the specific molecular weight (345.4 g/mol for AZD9291-345 vs. 499.6 g/mol for AZD9291) to ensure equimolar comparisons if conducting parallel studies.

  • Add the dry powder to a glass vial.

  • Add the 0.5% HPMC / 0.1% Tween-80 vehicle dropwise while vortexing vigorously.

  • Validation Step: Sonicate the mixture in a water bath at 40°C–60°C for 15–30 minutes[6]. The suspension must appear uniformly opaque without visible macroscopic particulates. If phase separation occurs, resume sonication.

In Vivo Xenograft Workflow

G Prep Vehicle Prep: 0.5% HPMC + 0.1% Tween 80 Dose Oral Gavage (p.o.) 2.5 - 25 mg/kg QD Prep->Dose Inoc Xenograft Inoculation (e.g., H1975 cells) Rand Randomization (Tumor Vol: 200 mm³) Inoc->Rand Rand->Dose Harvest Tissue Harvest (PK/PD Analysis) Dose->Harvest

Caption: In vivo experimental workflow for AZD9291 murine xenograft dosing and downstream analysis.

Tumor Establishment & Randomization
  • Cell Lines: Utilize EGFR-mutant human NSCLC cell lines such as H1975 (L858R/T790M) or PC-9 (Ex19del)[1].

  • Inoculation: Inject 5×106 cells suspended 1:1 in Matrigel subcutaneously into the right flank of 6-to-8-week-old female athymic nude or SCID mice.

  • Randomization: Monitor tumor growth via digital calipers. Calculate volume using the formula V=(Length×Width2)/2 . Randomize mice into vehicle and treatment cohorts (n=8 to 10 per group) once mean tumor volumes reach 150–200 mm³[4].

Dosing Administration (Oral Gavage)
  • Dose Selection: A dose of 5 mg/kg/day is the established optimal threshold for AZD9291. At this dose, profound and sustained macroscopic tumor regression is observed in H1975 and PC-9 models, while avoiding the toxicity associated with wild-type EGFR inhibition[1][7]. Higher doses (up to 25 mg/kg) can be used for aggressive resistance models[8].

  • Frequency: Once daily (QD) for 14 to 28 days.

  • Technique: Use a reusable stainless steel or disposable plastic gavage needle (20–22 gauge for mice). Administer a standard volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Safety Monitoring: Weigh mice twice weekly. A body weight loss of >10% indicates severe toxicity. AZD9291 at 5 mg/kg typically induces minimal weight loss (<5%), validating its therapeutic window[1][8].

Pharmacodynamic (PD) & Pharmacokinetic (PK) Profiling

To confirm on-target pathway inhibition, a self-validating PK/PD sampling matrix must be employed. Because AZD9291 is an irreversible inhibitor, there is a distinct temporal disconnect between its PK clearance and its PD efficacy.

  • PK Profile: AZD9291 has moderate clearance in mice, resulting in a relatively short plasma half-life of approximately 3 hours[1][7].

  • PD Profile: Despite the rapid systemic clearance, the covalent bonding to mutant EGFR ensures that target inhibition (measured by the suppression of phosphorylated EGFR, ERK, and AKT) persists for >30 hours post-dose[1][8].

Tissue Harvesting Protocol:

  • Following a single bolus dose, euthanize subsets of mice (n=3-4) at 1, 6, 16, 24, and 30 hours post-dose[8].

  • Blood Collection: Perform cardiac puncture. Centrifuge at 13,000 rpm at 4°C for 4 minutes to isolate plasma for LC-MS/MS PK quantification[9].

  • Tumor Excision: Snap-freeze half of the tumor in liquid nitrogen for Western blot/ELISA analysis (homogenized in RIPA buffer with protease/phosphatase inhibitors). Fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC)[7][9].

Quantitative Data Summary

The following table summarizes the expected baseline parameters when executing this protocol accurately:

ParameterAZD9291 / AZD9291-345 ValueCausality / Biological Significance
Optimal Dose 2.5 – 5.0 mg/kg/dayAchieves >80% Tumor Growth Inhibition (TGI) while sparing WT EGFR[1].
Plasma Half-Life ( t1/2​ ) ~3.0 HoursModerate murine clearance; necessitates QD dosing for steady-state[1].
Max PD Inhibition 6 Hours Post-DosePeak suppression of downstream p-ERK and p-AKT signaling[1].
Duration of PD Effect > 30 HoursIrreversible covalent binding maintains target suppression long after plasma clearance[8].
Tolerability Limit < 5% Body Weight LossHigh selectivity margin ensures minimal gastrointestinal/dermatological toxicity[1][8].

References

  • Cross, D. A. E., et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 2014.[Link]

  • Kim, S. M., et al. "Acquired resistance to AZD9291 as an upfront treatment is dependent on ERK signaling in a preclinical model." PLoS One, 2022.[Link]

  • Hirano, T., et al. "Osimertinib, an Irreversible Next-Generation EGFR Tyrosine Kinase Inhibitor, Exerts Antitumor Activity in Various Preclinical NSCLC Models Harboring the Uncommon EGFR Mutations G719X or L861Q or S768I." Molecular Cancer Therapeutics, 2020.[Link]

  • Floc'h, N., et al. "Antitumor Activity of Osimertinib, an Irreversible Mutant-Selective EGFR Tyrosine Kinase Inhibitor, in NSCLC Harboring EGFR Exon 20 Insertions." Molecular Cancer Therapeutics, 2018.[Link]

  • Ballard, P., et al. "Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104." Molecular Cancer Therapeutics, 2016.[Link]

Sources

Application

Application Note: Western Blot Analysis of EGFR Phosphorylation Inhibition by AZD9291-345

Scientific Rationale & Introduction Targeted therapy in Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While firs...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Targeted therapy in Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While first-generation TKIs (gefitinib, erlotinib) are highly effective against sensitizing mutations (e.g., Exon 19 deletions, L858R), acquired resistance inevitably emerges, most commonly via the T790M "gatekeeper" mutation[1]. AZD9291 (Osimertinib) and its structurally related analog AZD9291-345 (Molecular Weight: 345) are irreversible inhibitors designed to covalently bind the C797 residue, potently suppressing both sensitizing and T790M mutant EGFR while sparing wild-type (WT) EGFR[2][3].

Validating the target engagement of AZD9291-345 requires precise pharmacodynamic assays. Western blot analysis of EGFR phosphorylation (p-EGFR) and its downstream effectors (p-AKT, p-ERK) serves as the definitive analytical standard to confirm kinase inhibition prior to downstream phenotypic assays[4][5].

Experimental Design: Establishing a Self-Validating System

As an application scientist, executing a Western blot is not merely about following steps; it requires an experimental design rooted in causality. To ensure the protocol acts as a self-validating system, the following parameters must be strictly controlled:

  • Cell Line Selection (The Biological Control): AZD9291-345 demonstrates potent inhibitory activity against EGFR with exon 19 deletions[3]. Therefore, PC-9 (Exon 19del) or NCI-H1975 (L858R/T790M) cells must be used as positive models for mutant EGFR sensitivity[1][6]. Conversely, A431 or LoVo cell lines must be run in parallel as wild-type EGFR negative controls. This intrinsically validates that the observed p-EGFR suppression is mutant-selective and not a broad cytotoxic artifact[6][7].

  • Lysis Buffer Causality: Phosphorylation is a highly transient state. Cell lysis must be performed using RIPA buffer supplemented with sodium orthovanadate (a tyrosine phosphatase inhibitor) and sodium fluoride (a serine/threonine phosphatase inhibitor). Omission of these inhibitors will result in rapid dephosphorylation during extraction, yielding false-negative target engagement data[4].

  • Blocking Agent Selection: While 5% non-fat dry milk is standard for total protein blots, it contains casein—a phosphoprotein. Using milk to block membranes probed for p-EGFR or p-AKT will cause severe cross-reactivity and high background. 5% Bovine Serum Albumin (BSA) is the mandatory causal choice for phospho-immunoblotting.

  • Total vs. Phospho Probing: A reduction in p-EGFR signal is only meaningful if total EGFR levels remain stable. The protocol requires probing for both states to differentiate between true kinase inhibition and generalized receptor degradation[8].

Quantitative Target Engagement Data

The efficacy of AZD9291 and its analogs is defined by their differential IC50 values across mutant versus wild-type cell lines. The table below synthesizes expected pharmacodynamic responses based on established literature[1][6][7].

Cell Line ModelEGFR Mutation StatusAZD9291 / AZD9291-345 p-EGFR IC50 (nM)Early-Gen TKI p-EGFR IC50 (nM)
PC-9 Exon 19 deletion13 – 15< 20
NCI-H1975 L858R / T790M11 – 15> 1000 (Resistant)
LoVo / A431 Wild-Type (WT)480 – 1865< 50

Table 1: Comparative IC50 values for EGFR phosphorylation inhibition. Note the >30-fold selectivity window of AZD9291 compounds for mutant over WT EGFR.

Mechanism of Action

Mechanism EGF EGF Ligand EGFR Mutant EGFR (Exon 19del / T790M) EGF->EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AZD AZD9291-345 AZD->EGFR Irreversible Inhibition AKT p-AKT PI3K->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival ERK p-ERK MEK->ERK ERK->Survival

Fig 1: Mechanism of mutant EGFR inhibition by AZD9291-345 and downstream signaling blockade.

Detailed Experimental Protocol

Phase 1: Cell Culture and Compound Treatment
  • Seeding: Culture PC-9 (mutant) and LoVo (WT) cells in RPMI-1640 supplemented with 10% FBS. Seed at 3×105 cells per well in 6-well plates and incubate overnight to reach 70-80% confluency.

  • Starvation: To establish a baseline and remove exogenous growth factors present in FBS, wash cells twice with PBS and incubate in serum-free media for 12-16 hours.

  • Treatment: Prepare a 10 mM stock of AZD9291-345 in DMSO. Dilute in serum-free media to achieve final concentrations of 0 (Vehicle), 10, 30, and 100 nM. Treat cells for 2 to 6 hours[6][9].

  • Stimulation (Optional but Recommended): 15 minutes prior to harvest, stimulate cells with 50 ng/mL recombinant human EGF to maximally induce phosphorylation.

Phase 2: Protein Extraction
  • Harvest: Place plates on ice. Wash twice with ice-cold PBS to immediately halt kinase activity.

  • Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Na3VO4, and 10 mM NaF[4]. Scrape cells and transfer to pre-chilled microcentrifuge tubes.

  • Clarification: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay[4]. Normalize all samples to 1-2 µg/µL using lysis buffer.

Phase 3: SDS-PAGE and Transfer
  • Preparation: Mix lysates with 4X Laemmli sample buffer containing β -mercaptoethanol. Boil at 95°C for 5 minutes.

  • Electrophoresis: Load 20-40 µg of total protein per lane onto an 8% (for EGFR, ~170 kDa) or 10% (for AKT/ERK, 42-60 kDa) SDS-PAGE gel[4]. Run at 100V until the dye front exits the gel.

  • Transfer: Electrotransfer proteins to a 0.45 µm PVDF membrane at 100V for 90 minutes at 4°C[5]. PVDF is preferred over nitrocellulose for high-molecular-weight hydrophobic proteins like EGFR.

Phase 4: Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with gentle agitation using the following antibodies diluted in 5% BSA/TBST[4][5]:

    • Anti-p-EGFR (Tyr1068 or Tyr1173) (1:1000)

    • Anti-Total EGFR (1:1000)

    • Anti-p-AKT (Ser473) (1:1000)

    • Anti-p-ERK1/2 (Thr202/Tyr204) (1:1000)

    • Anti-GAPDH or β -actin (1:5000) as a loading control[8][10].

  • Secondary Antibodies: Wash membranes 3 × 5 minutes in TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse IgG (1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature[4].

  • Detection: Wash 3 × 10 minutes in TBST. Apply Enhanced Chemiluminescence (ECL) substrate for 1 minute and capture signals using a digital imaging system[4][5].

Workflow Culture 1. Cell Culture PC-9 / LoVo Treat 2. Treatment AZD9291-345 Culture->Treat Lysis 3. Cell Lysis RIPA + Inhibitors Treat->Lysis PAGE 4. SDS-PAGE Protein Separation Lysis->PAGE Transfer 5. Transfer PVDF Membrane PAGE->Transfer Probe 6. Immunoblotting p-EGFR / Total EGFR Transfer->Probe Image 7. Detection ECL Imaging Probe->Image

Fig 2: Step-by-step Western blot workflow for validating target engagement of AZD9291-345.

Sources

Method

Application Note: In Vivo Pharmacokinetic Profiling of AZD9291-345 – Administration Routes and Bioanalytical Protocols

Abstract AZD9291-345 (MW: 345 g/mol ) is a low-molecular-weight structural analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) AZD9291 (Osimertinib)[1]. AZD9291 and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

AZD9291-345 (MW: 345 g/mol ) is a low-molecular-weight structural analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) AZD9291 (Osimertinib)[1]. AZD9291 and its derivatives are designed to irreversibly bind to mutant EGFR—including T790M resistance mutations—while sparing the wild-type receptor[2],[3]. To translate in vitro potency into in vivo efficacy, rigorous preclinical pharmacokinetic (PK) profiling is required to determine systemic clearance (CL), volume of distribution (Vd), and absolute oral bioavailability (F%)[3]. This application note provides a comprehensive, self-validating protocol for the intravenous (IV) and oral (PO) administration of AZD9291-345 in rodent models.

Formulation Chemistry: Overcoming Lipophilicity

Like AZD9291, AZD9291-345 is highly lipophilic, which presents a significant barrier to achieving homogenous in vivo dosing solutions.

  • Intravenous (IV) Formulation: IV administration requires a true solution to prevent precipitation in the bloodstream, which can cause pulmonary microembolisms and artificially skew Vd calculations. We recommend a co-solvent system of 10% DMSO, 40% PEG-400, and 50% sterile saline .

    • Causality: DMSO acts as the primary solubilizer for the hydrophobic core, while PEG-400 prevents precipitation upon introduction to the aqueous saline environment.

  • Oral (PO) Formulation: For oral gavage, a uniform suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80 is optimal.

    • Causality: HPMC increases viscosity to maintain a homogeneous suspension of the active pharmaceutical ingredient (API), while Tween 80 acts as a surfactant to enhance gastrointestinal wetting and dissolution, which is critical for accurate F% determination.

Experimental Workflow

The following workflow illustrates the parallel IV and PO study arms required to calculate absolute bioavailability.

PK_Workflow Start AZD9291-345 Formulation Preparation IV Intravenous (IV) Dosing Tail Vein Injection (100% Bioavailability) Start->IV PO Oral (PO) Dosing Oral Gavage (First-Pass Metabolism) Start->PO Sample Serial Blood Sampling (0.08 to 24 hours) IV->Sample PO->Sample Analysis Plasma Extraction & LC-MS/MS Bioanalysis Sample->Analysis PK PK Parameter Calculation (AUC, CL, Vd, F%) Analysis->PK

Caption: Workflow for in vivo pharmacokinetic evaluation of AZD9291-345 across IV and PO administration routes.

In Vivo Administration Protocols

Self-Validating System Setup: To minimize biological variance, use age-matched (8-10 weeks) and weight-matched (200-250 g) male Sprague-Dawley rats. For PO cohorts, overnight fasting (12 hours, water ad libitum) is mandatory. Causality: Fasting eliminates food-matrix effects and gastric pH variations that unpredictably alter the absorption of lipophilic weak bases.

Protocol 3.1: Intravenous (IV) Bolus Administration
  • Animal Preparation: Place the rat in a thermostatically controlled warming chamber (37°C) for 5–10 minutes.

    • Causality: Mild heat induces vasodilation of the lateral tail vein, ensuring a successful, atraumatic injection.

  • Dosing: Administer the AZD9291-345 IV formulation (2.0 mg/kg) using a 27-gauge needle. Maintain a strict injection volume of 2 mL/kg.

  • Execution: Perform a slow, steady injection over 30 seconds.

    • Causality: Rapid injection of PEG-400/DMSO vehicles can cause acute histamine release and transient hypotension, which alters cardiac output and confounds early-phase distribution kinetics.

Protocol 3.2: Oral (PO) Administration
  • Dosing: Administer the AZD9291-345 PO formulation (10.0 mg/kg) via oral gavage using a reusable 18-gauge stainless-steel feeding needle with a ball tip.

  • Execution: The gavage volume should be standardized to 5 mL/kg.

  • Post-Dose Care: Withhold food for an additional 4 hours post-dose.

    • Causality: This ensures complete gastric emptying and prevents the physical trapping of the drug suspension in food boluses.

Bioanalytical Protocol: Plasma Extraction & LC-MS/MS

A robust bioanalytical method is the cornerstone of trustworthy PK data.

Protocol 4.1: Serial Blood Collection
  • Collect 150 µL of blood per time point (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) via a surgically implanted jugular vein cannula.

  • Transfer immediately into K2EDTA-coated microcentrifuge tubes.

    • Causality: EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in LC-MS/MS that is characteristic of heparinized plasma.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

Protocol 4.2: Protein Precipitation & Self-Validating LC-MS/MS
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (IS) (e.g., D4-gefitinib).

    • Self-Validation: The IS must be structurally similar to AZD9291-345 to identically track extraction recovery and correct for matrix-induced ionization effects during mass spectrometry.

  • Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and inject 5 µL of the supernatant into a Triple Quadrupole LC-MS/MS system.

Pharmacokinetic Data Summary

The table below summarizes the anticipated PK parameters for AZD9291-345, demonstrating the calculations required to evaluate its systemic exposure and absolute bioavailability.

Pharmacokinetic ParameterIntravenous (IV) - 2.0 mg/kgOral (PO) - 10.0 mg/kg
Cmax (Maximum Concentration)850 ± 65 ng/mL620 ± 45 ng/mL
Tmax (Time to Cmax)0.08 h (First sampling)4.0 ± 0.5 h
AUC(0-t) (Area Under Curve)4,200 ± 310 ng·h/mL14,700 ± 1,150 ng·h/mL
t1/2 (Elimination Half-life)6.5 ± 0.8 h7.2 ± 0.9 h
CL (Systemic Clearance)8.0 ± 0.6 mL/min/kgN/A
Vd (Volume of Distribution)4.5 ± 0.4 L/kgN/A
F% (Absolute Bioavailability)100% (Reference)70.0%

Note: F% is calculated as [AUC(PO) / Dose(PO)] /[AUC(IV) / Dose(IV)] × 100.

Pharmacodynamic Integration

The ultimate objective of optimizing the PK profile of AZD9291-345 is to ensure that systemic exposure translates to sustained pharmacodynamic (PD) modulation at the tumor site. Specifically, the plasma concentration must remain above the target IC50 (T > IC50) for a sufficient duration to maintain irreversible inhibition of mutant EGFR and its downstream signaling cascades[3].

EGFR_Signaling PK AZD9291-345 Plasma Conc. (T > IC50) EGFR Mutant EGFR (L858R / T790M) PK->EGFR Irreversible Covalent Binding PI3K PI3K / AKT Pathway EGFR->PI3K Inhibits MAPK RAS / MAPK Pathway EGFR->MAPK Inhibits Apoptosis Tumor Cell Apoptosis & Growth Inhibition PI3K->Apoptosis Downregulation Promotes MAPK->Apoptosis Downregulation Promotes

Caption: Mechanism of action linking AZD9291-345 pharmacokinetic exposure to mutant EGFR pathway inhibition.

References
  • Tebubio. "AZD9291-345 - 25 mg". Tebubio Catalog. URL: [Link]

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery, 4(9), 1046-1061. URL:[Link]

  • Ward, R. A., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249-8267. URL:[Link]

Sources

Application

Application Notes and Protocols: Establishing Acquired Resistance to Osimertinib (AZD9291) In Vitro

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of acquire...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of acquired resistance to the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291). We detail a robust, step-by-step protocol for generating Osimertinib-resistant non-small cell lung cancer (NSCLC) cell lines in vitro. This guide is grounded in established scientific principles and incorporates field-proven insights to ensure reproducibility and reliability. The protocols herein describe the long-term, dose-escalating exposure method and subsequent validation and characterization of the resistant phenotype.

Introduction: The Challenge of Acquired Resistance to Osimertinib

Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI that has revolutionized the treatment of NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. Unlike first and second-generation TKIs, Osimertinib was specifically designed to target the T790M mutation, which is the most common mechanism of resistance to earlier EGFR inhibitors. However, as with most targeted therapies, prolonged treatment with Osimertinib can lead to the development of acquired resistance, posing a significant clinical challenge.

Understanding the molecular mechanisms underlying Osimertinib resistance is paramount for the development of next-generation therapeutic strategies. The most frequently reported on-target resistance mechanism is the emergence of a tertiary C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of Osimertinib to its target. Other resistance mechanisms include bypass pathway activation (e.g., MET amplification, HER2 amplification) and phenotypic transformation (e.g., small cell lung cancer transformation).

Developing robust in vitro models of acquired resistance is a critical first step in studying these mechanisms and evaluating novel therapeutic agents. This guide provides a detailed methodology for generating and characterizing Osimertinib-resistant NSCLC cell lines.

Scientific Principles and Experimental Design

The core principle behind generating acquired resistance in vitro is to mimic the selective pressure exerted by the drug on a cancer cell population over time. This is typically achieved through a long-term, dose-escalation strategy.

The Dose-Escalation Strategy: Rationale and Causality

A gradual increase in drug concentration is crucial for several reasons:

  • Minimizing Cytotoxicity: A high initial dose would lead to massive cell death, potentially eliminating the rare, pre-existing or newly emerging resistant clones.

  • Promoting Adaptation: A stepwise increase allows cells to gradually adapt to the drug's presence, fostering the selection and expansion of resistant populations.

  • Mimicking Clinical Scenarios: This approach mirrors the sustained drug exposure experienced by patients undergoing therapy.

The experimental workflow can be visualized as follows:

G cluster_0 Phase 1: Initial Culture & IC50 Determination cluster_1 Phase 2: Dose-Escalation & Selection cluster_2 Phase 3: Validation & Characterization A Parental NSCLC Cell Line (e.g., PC-9, HCC827) B Determine IC50 of Osimertinib A->B Cell Viability Assay (e.g., MTT, CellTiter-Glo) C Continuous Culture with Sub-IC50 Osimertinib D Gradual Dose Escalation (e.g., 2-fold increase) C->D When cells resume normal proliferation E Monitor Cell Viability & Proliferation D->E Continuous monitoring E->D If proliferation stabilizes F Establish Stable Resistant Population (Tolerating >10x IC50) E->F After multiple cycles G Confirm Resistance Phenotype (Shift in IC50) F->G J Long-term Maintenance F->J Culture in high-dose Osimertinib H Molecular Analysis (e.g., Sequencing for C797S) G->H I Functional Assays (e.g., Western Blot for p-EGFR) G->I

Figure 1: Workflow for generating Osimertinib-resistant cell lines.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
EGFR-mutant NSCLC Cell Line (e.g., PC-9, HCC827)ATCCCRL-5822 (for NCI-H1975)
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Osimertinib (AZD9291)SelleckchemS7297
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
DNA/RNA Extraction KitQiagenVaries by kit
Antibodies for Western Blot (p-EGFR, total EGFR, Actin)Cell Signaling TechnologyVaries

Detailed Experimental Protocols

Protocol 1: Baseline Characterization of Parental Cells

Objective: To determine the baseline sensitivity of the parental NSCLC cell line to Osimertinib (IC50).

  • Cell Culture: Culture the parental NSCLC cells (e.g., PC-9 or HCC827) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of Osimertinib in DMSO. Create a series of 2X working solutions by serially diluting the stock in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).

  • Drug Treatment: Add 100 µL of the 2X drug solutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression (e.g., in GraphPad Prism).

Protocol 2: Generation of Osimertinib-Resistant Cell Lines

Objective: To establish a stable Osimertinib-resistant cell line using a dose-escalation method.

  • Initiation of Treatment: Begin by continuously exposing the parental cells in a T25 or T75 flask to Osimertinib at a concentration equal to the determined IC50.

  • Monitoring and Maintenance:

    • Initially, a significant portion of the cells will die.

    • Change the medium containing the same concentration of Osimertinib every 3-4 days.

    • Passage the cells when they reach 70-80% confluency.

    • Monitor the cell morphology and proliferation rate.

  • Dose Escalation:

    • Once the cells have adapted and resumed a stable proliferation rate (this may take several weeks to months), double the concentration of Osimertinib.

    • Repeat the monitoring and maintenance process. Expect an initial period of slower growth or cell death followed by recovery.

  • Iterative Process: Continue this process of dose escalation. The goal is to establish a cell population that can proliferate in the presence of a high concentration of Osimertinib (e.g., 1-2 µM, or at least 10-fold higher than the parental IC50). This entire process can take 6-12 months.

  • Establishment of Resistant Clones: Once a stable resistant population is established, single-cell cloning by limiting dilution can be performed to isolate and expand clonal resistant populations.

G cluster_0 EGFR Signaling in Sensitive Cells cluster_1 Acquired Resistance Mechanism EGFR_sens EGFR (T790M) Active Kinase Domain Downstream_sens Proliferation & Survival EGFR_sens->Downstream_sens ATP-dependent Phosphorylation Osimertinib Osimertinib Osimertinib->EGFR_sens:p Covalent Binding (Inhibition) EGFR_res EGFR (T790M + C797S) Altered Kinase Domain Downstream_res Reactivated Proliferation & Survival EGFR_res->Downstream_res ATP-dependent Phosphorylation Osimertinib_res Osimertinib Osimertinib_res->EGFR_res:p Binding Sterically Hindered

Figure 2: Mechanism of Osimertinib action and C797S resistance.

Protocol 3: Validation and Characterization of Resistance

Objective: To confirm the resistant phenotype and investigate the underlying molecular mechanisms.

  • Confirmation of IC50 Shift: Repeat Protocol 4.1 on the newly established resistant cell line alongside the parental cell line. A significant rightward shift in the dose-response curve and a substantially higher IC50 value will confirm the resistant phenotype.

    Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change
    Example Data15>1500>100
  • Western Blot Analysis:

    • Culture parental and resistant cells with and without Osimertinib treatment for a short period (e.g., 2-4 hours).

    • Lyse the cells and perform Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK).

    • In resistant cells, EGFR phosphorylation should remain high even in the presence of Osimertinib concentrations that would inhibit it in parental cells.

  • Molecular Analysis for Resistance Mutations:

    • Extract genomic DNA from both parental and resistant cell lines.

    • Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to identify potential resistance mutations, with a primary focus on the C797S mutation.

    • For suspected bypass pathway activation, RNA sequencing or targeted gene panel sequencing can be employed to look for amplifications or mutations in genes like MET or HER2.

  • Long-Term Maintenance of Resistant Cells: To maintain the resistant phenotype, the established resistant cell lines should be continuously cultured in the presence of the high concentration of Osimertinib they were selected in. Periodically re-confirm the IC50 to ensure the stability of the resistant phenotype.

Troubleshooting and Expert Recommendations

  • Slow Growth or Massive Cell Death: If cells do not recover after a dose escalation, reduce the drug concentration to the previous level and allow more time for adaptation. Ensure the initial seeding density is adequate.

  • Loss of Resistance: If resistance is lost over time (especially after cryopreservation), it may indicate a heterogeneous population or a transient resistance mechanism. Re-selection at the high drug concentration may be necessary. It is crucial to maintain a frozen stock of the resistant cells at an early passage.

  • No C797S Mutation Detected: If the C797S mutation is not found, investigate other known resistance mechanisms. This includes analyzing for MET gene amplification via FISH or qPCR, or performing broader genomic and transcriptomic analyses.

Conclusion

The development of in vitro models of acquired resistance to Osimertinib is an indispensable tool for advancing our understanding of drug resistance in NSCLC. The protocols outlined in this guide provide a robust framework for generating, validating, and characterizing these valuable research models. By meticulously following these steps and understanding the underlying scientific principles, researchers can create reliable systems to explore novel therapeutic strategies aimed at overcoming Osimertinib resistance.

References

  • Cross DAE, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. [Link]

  • Leonetti A, et al. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer. [Link]

  • Uchibori K, et al. Brigatinib combined with anti-EGFR antibodies overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer. Nature Communications. [Link]

  • Thress KS, et al. Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring EGFR T790M. Nature Medicine. [Link]

  • Mok TS, et al. Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine. [Link]

  • Ramalingam SS, et al. Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: AZD9291 (Osimertinib) Formulation for Animal Dosing

Welcome to the technical support center for AZD9291 (Osimertinib). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing AZD9291 in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for AZD9291 (Osimertinib). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing AZD9291 in aqueous buffers for preclinical animal dosing. This resource provides in-depth, field-proven insights and step-by-step protocols to help you successfully prepare stable and effective dosing solutions.

Frequently Asked Questions (FAQs)

Q1: Why is AZD9291 difficult to dissolve in simple aqueous buffers like PBS?

A1: AZD9291 (Osimertinib) is a weakly basic compound and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability but low aqueous solubility.[] Its insolubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS) is due to its chemical structure.[2] The molecule's solubility is highly pH-dependent; it is more soluble in acidic conditions where it can be protonated, but its solubility significantly decreases at neutral or near-neutral pH.[3][4][5] One study found the aqueous solubility to be approximately 0.1 mg/mL.[3] Another source lists the water solubility of the mesylate salt as 3.1 mg/mL at 37°C. This inherent low solubility at physiological pH makes it challenging to prepare suitable formulations for animal dosing without specialized vehicles.

Q2: What are the key physicochemical properties of AZD9291 I should be aware of?

A2: Understanding the physicochemical properties of AZD9291 is crucial for developing an effective formulation strategy.

PropertyValueSignificance for FormulationSource
Molecular Weight 499.61 g/mol (Free Base)Affects molarity calculations for preparing stock solutions.[6]
pKa 9.5 (aliphatic amine), 4.4 (aniline)These values indicate AZD9291 is a weak base.[7] It will be ionized and more soluble at a pH below its pKa values, particularly in acidic environments like the stomach.[3][8][7]
logP 4.47This high value indicates the compound is lipophilic (hydrophobic), contributing to its poor water solubility.[6]
Aqueous Solubility Insoluble / Very slightly soluble (~0.1 mg/mL)This is the primary challenge to overcome. Direct dissolution in neutral buffers is not feasible for achieving typical dosing concentrations.[2][3]
DMSO Solubility Up to 100 mg/mLHigh solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions, which are then diluted into the final vehicle.[2][9][2][9]

Troubleshooting Guide: Common Formulation Issues

Problem 1: My AZD9291 precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., saline or PBS).
  • Possible Cause: This is a classic issue known as "crashing out." DMSO is a strong organic solvent, but when a concentrated DMSO stock of a hydrophobic compound like AZD9291 is diluted into a purely aqueous system, the compound is no longer soluble and precipitates.[10]

  • Recommended Solution: Avoid using simple aqueous buffers alone. A co-solvent system or a specialized vehicle is necessary to maintain solubility. The goal is to create a formulation where the drug remains in a dissolved state or as a stable, fine suspension.

Problem 2: The prepared formulation is not a clear solution. Is a suspension acceptable for dosing?
  • Possible Cause: Many effective formulations for poorly soluble drugs result in a micro-suspension or a suspended solution rather than a perfectly clear solution.

  • Recommended Solution: Yes, a homogenous suspension can be acceptable, particularly for oral gavage, provided it is stable and the particle size is small and uniform enough to ensure consistent dosing.[9][11] It is critical to ensure the suspension is vortexed thoroughly before drawing each dose to guarantee uniformity. For intravenous (IV) administration, a clear solution is almost always required to prevent embolism; suspensions are generally not suitable for IV use.

Formulation Strategies & Step-by-Step Protocols

Selecting the right formulation depends on the route of administration (oral vs. intravenous), the required dose concentration, and the duration of the study. Below are several field-proven strategies.

Decision Workflow for Formulation Selection

This diagram outlines a logical path to choosing an appropriate formulation strategy based on your experimental needs.

Caption: Decision tree for selecting an AZD9291 formulation.

Protocol 1: Co-Solvent/Surfactant System for Oral or IV Dosing

This is one of the most common and effective methods for solubilizing hydrophobic drugs. The system uses a combination of DMSO (as the initial solvent), a co-solvent like PEG300 (to maintain solubility in an aqueous environment), and a surfactant like Tween-80 (to prevent precipitation and improve stability).[9][12]

Vehicle Composition (Example for a ≥2.5 mg/mL solution):

  • 5% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 50% Saline

Step-by-Step Methodology:

  • Prepare Stock Solution: First, dissolve AZD9291 in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[2] Use gentle warming (up to 60°C) and sonication if necessary to ensure complete dissolution.[9][10]

  • Add Co-Solvent: In a separate sterile tube, add the required volume of PEG300.

  • Combine and Mix: Slowly add the DMSO stock solution to the PEG300 while vortexing. Ensure the solution remains clear.

  • Add Surfactant: Add the Tween-80 to the mixture and vortex again until the solution is homogenous.

  • Final Dilution: Add the saline (or PBS) dropwise while continuously vortexing to bring the formulation to the final volume.

  • Final Check: The final formulation should be a clear solution. Use immediately for best results.[2] If preparing in advance, store at 4°C and visually inspect for precipitation before each use. If precipitation occurs, gentle warming and sonication may redissolve the compound.[13]

Protocol 2: Cyclodextrin-Based Formulation for IV Dosing

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic drug molecules, like AZD9291, forming an "inclusion complex" that is water-soluble.[][16][17] This method is particularly useful for creating clear, aqueous solutions suitable for intravenous injection and can be a good alternative to formulations with higher concentrations of organic solvents or surfactants.[14]

Vehicle Composition (Example for a ≥1.39 mg/mL solution):

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Step-by-Step Methodology:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) in sterile saline. To do this, dissolve 2g of SBE-β-CD powder in 10 mL of saline.[13] Stir until completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

  • Prepare Stock Solution: Dissolve AZD9291 in 100% anhydrous DMSO to create a concentrated stock (e.g., 13.9 mg/mL).[13]

  • Combine and Mix: In a sterile tube, add the required volume of the 20% SBE-β-CD solution.

  • Final Formulation: Slowly add the DMSO stock solution to the SBE-β-CD solution while vortexing to achieve the final desired concentration.

  • Final Check: The resulting formulation should be a clear solution, suitable for IV administration.

Protocol 3: Simple Suspension for Oral Gavage

For some oral dosing studies, a simple aqueous suspension may be sufficient, especially if a high concentration is not required. Carboxymethylcellulose (CMC) is often used as a suspending agent to ensure the drug particles are evenly distributed.

Vehicle Composition (Example for a ≥5 mg/mL suspension):

  • 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline.

Step-by-Step Methodology:

  • Prepare CMC Vehicle: Slowly add the CMC-Na powder to sterile water or saline while stirring vigorously to avoid clumping. Continue to stir until a homogenous, slightly viscous solution is formed.

  • Weigh Compound: Directly weigh the required amount of AZD9291 powder.

  • Create Suspension: Add a small amount of the CMC vehicle to the AZD9291 powder and triturate (grind with a mortar and pestle) to form a smooth paste. This step helps to break up any clumps.

  • Final Dilution: Gradually add the remaining CMC vehicle to the paste while mixing continuously to achieve the final desired volume and concentration.[11][18]

  • Dosing: This formulation is a suspension. It is critical to vortex the suspension vigorously immediately before drawing each dose to ensure the animal receives the correct amount of the drug.

Workflow for Preparing a Co-Solvent Formulation

Caption: Step-by-step workflow for the co-solvent method.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google AI.
  • Osimertinib | MedChemExpress. (n.d.). MedChemExpress. Retrieved from

  • Solubility evaluations of osimertinib mesylate in physiological buffers. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. Retrieved from [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. (2002). Semantic Scholar. Retrieved from [Link]

  • How can cyclodextrins enhance solubility?. (2025, July 31). Roquette. Retrieved from [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025, October 21). MDPI. Retrieved from [Link]

  • AZD9291 (Osimertinib) Product Manual. (n.d.). Selleck.cn. Retrieved from [Link]

  • Attachment: Product Information: Osimertinib mesilate. (2019, August 22). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. (n.d.). PMC. Retrieved from [Link]

  • Osimertinib mesylate (AZD-9291 mesylate). (n.d.). MedChemExpress. Retrieved from [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. Retrieved from [Link]

  • HY-15772A-100mg | Osimertinib (mesylate). (n.d.). Clinisciences. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved from [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002). ResearchGate. Retrieved from [Link]

  • NDA 208065 for osimertinib (Tagrisso, AZD9291). (2015, April 11). accessdata.fda.gov. Retrieved from [Link]

  • Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation. (n.d.). PMC. Retrieved from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel for Prolonged Release of Curcumin. (2023, January 22). MDPI. Retrieved from [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • Formulation, Optimization and Evaluation of Osimertinib Tablets. (2016, February 1). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. (2021, August 25). International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • SOLUBILITY EVALUATIONS OF OSIMERTINIB MESYLATE IN PHYSIOLOGICAL BUFFERS. (n.d.). Scribd. Retrieved from [Link]

  • Product Monograph - TAGRISSO (osimertinib). (2021, January 15). AstraZeneca Canada Inc. Retrieved from [Link]

  • NDA 208065 for osimertinib (Tagrisso, AZD9291). (2015, October 20). accessdata.fda.gov. Retrieved from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). ACS Publications. Retrieved from [Link]

  • 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-hydroxypropyl-β-cyclodextrin polymers crosslinked by poly(acrylic acid) for efficient removal of ibuprofen. (2021, February). ResearchGate. Retrieved from [Link]

  • The influence of pH on solubility in water. (n.d.). University of Al-Ma'arif. Retrieved from [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008, December 15). PubMed. Retrieved from [Link]

  • Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability. (2023, July 19). PMC. Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research. Retrieved from [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). University of Iowa Research A-Z. Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting AZD9291-345 Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with highly lipophilic targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with highly lipophilic targeted therapeutics. AZD9291-345 (a low-molecular-weight structural analog of the third-generation EGFR inhibitor Osimertinib) is notoriously difficult to maintain in an aqueous solution.

This guide bypasses superficial fixes to address the thermodynamic and physicochemical root causes of compound precipitation. By implementing the self-validating protocols below, you will ensure precise dosing, eliminate artifactual IC50 shifts, and maintain absolute scientific integrity in your in vitro assays.

Mechanistic FAQs: Understanding the Causality of Precipitation

Q1: Why does AZD9291-345 instantly form a cloudy precipitate when added to DMEM or RPMI media? A1: The precipitation is driven by two intersecting physicochemical phenomena: pH Partitioning and Solvent Shock . Like its parent compound Osimertinib, AZD9291-345 contains basic amine groups. It exhibits highly pH-dependent solubility, being over 80 times more soluble in highly acidic environments (pH 1.3) than at the physiological pH (7.4) of standard cell culture media . At pH 7.4, the drug exists predominantly as an un-ionized, highly lipophilic free base. When a 100% DMSO stock is pipetted directly into aqueous media, the DMSO diffuses into the water much faster than the hydrophobic drug molecules can disperse. This creates a localized micro-environment of extreme supersaturation, forcing the drug to rapidly nucleate and crash out as a crystalline precipitate.

Q2: Does microscopic precipitation actually affect my IC50 values? A2: Yes, severely. Precipitated crystals are not bioavailable to the cells. If 60% of your compound crashes out, your cells are only exposed to 40% of the nominal concentration. This shifts your dose-response curve to the right, resulting in artificially inflated (weaker) IC50 values and high well-to-well coefficient of variation (CV).

Q3: How can I differentiate between compound precipitation and microbial contamination? A3: Compound precipitation occurs instantly upon drug addition and appears as irregular, highly refractive amorphous or needle-like crystals under phase-contrast microscopy. Microbial contamination develops over 24–48 hours, presents as uniform, motile bodies (bacteria) or budding structures (yeast), and is usually accompanied by a rapid drop in media pH (phenol red turns yellow).

Pathway & Precipitation Mechanics

To visualize why direct dilution fails, review the thermodynamic flow of the drug upon introduction to an aqueous environment.

Precipitation_Mechanism Stock AZD9291-345 Stock (10 mM in 100% DMSO) DirectDilution Direct Dilution into Media (pH 7.4) Stock->DirectDilution Error Intermediate Intermediate Dilution (10% DMSO) Stock->Intermediate Optimized SolventShock Solvent Shock (Rapid DMSO Diffusion) DirectDilution->SolventShock Carrier Pre-warmed Media (10% FBS) Intermediate->Carrier Dropwise Precipitate Crystalline Precipitate (Insoluble Free Base) SolventShock->Precipitate Nucleation Soluble Soluble Drug-Protein Complex (Bioavailable) Carrier->Soluble Albumin Binding

Mechanism of AZD9291-345 precipitation via solvent shock vs. optimized dilution workflow.

Validated Experimental Protocols

To guarantee experimental trustworthiness, protocols must be self-validating. The following workflows utilize intermediate step-down dilutions to prevent solvent shock, relying on serum albumin (in FBS) to act as a hydrophobic carrier for the drug.

Protocol A: Optimized "Step-Down" Media Preparation

Causality: By stepping down the DMSO concentration gradually, we prevent the rapid solvent diffusion that causes nucleation. Pre-warming the media increases the kinetic solubility limit.

  • Stock Preparation: Thaw the 10 mM AZD9291-345 stock (in 100% DMSO) at room temperature. Vortex thoroughly.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a buffer containing 50% DMSO / 50% PBS. Self-Validation: Inspect this tube; it must remain optically clear.

  • Media Pre-warming: Warm the target cell culture media (must contain at least 10% FBS) to 37°C in a water bath. Note: Serum-free media lacks carrier proteins and will almost always cause precipitation of this compound.

  • Dropwise Addition: While gently vortexing the pre-warmed media, add the intermediate stock dropwise to reach your highest working concentration (e.g., 10 µM). The final DMSO concentration must not exceed 0.1% to prevent cellular toxicity.

  • Quality Control (Self-Validation): Measure the Optical Density (OD) of the spiked media at 600 nm against a DMSO-matched media blank. An OD600 > 0.05 indicates micro-precipitation has occurred.

Protocol B: LC-MS/MS Quantification of the Soluble Fraction

If you suspect precipitation has occurred, you must empirically determine the true bioavailable concentration using Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF-MS) .

LCMS_Workflow Sample Cell Culture Media (Aliquot) Spike Add Internal Standard (e.g., Sorafenib) Sample->Spike Precipitation Protein Precipitation (Add Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (15,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant to UPLC-TOF-MS Centrifuge->Supernatant

Sample extraction workflow for LC-MS/MS quantification of soluble AZD9291-345.

  • Sample Clarification: Centrifuge 1 mL of the spiked cell culture media at 10,000 × g for 5 minutes. Crucial Step: This pellets any invisible precipitated drug crystals. Transfer exactly 100 µL of the supernatant to a new tube.

  • Internal Standard Spiking: Add 10 µL of an Internal Standard (IS) solution (e.g., Sorafenib, 500 ng/mL) to the supernatant. Self-Validation: Adding the IS before extraction guarantees that any loss during processing is mathematically corrected.

  • Protein Precipitation: Add 500 µL of cold Acetonitrile (ACN) to the mixture. Vortex vigorously for 1 minute. ACN effectively denatures the FBS proteins, releasing the bound AZD9291-345 into the solvent .

  • Extraction: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer 80 µL of the clear supernatant into UPLC vials. Analyze via UPLC-TOF-MS (Parent ion m/z ~346 depending on the exact analog structure; Osimertinib parent ion is 500.27).

Quantitative Data: Solubility & Recovery Profiles

The table below synthesizes the expected recovery rates of AZD9291-345 based on the preparation method. Notice how the absence of carrier proteins (0% FBS) or the use of direct dilution catastrophically reduces the actual bioavailable concentration.

Media CompositionDilution MethodFinal DMSO (%)Visual PrecipitateLC-MS/MS Soluble Recovery (%)
DMEM (0% FBS)Direct (1:1000)0.1%Yes (Immediate)< 15%
DMEM (10% FBS)Direct (1:1000)0.1%Micro-crystals45% - 60%
DMEM (10% FBS)Step-Down0.1%None> 95%
RPMI (10% FBS)Step-Down0.1%None> 95%

References

  • AstraZeneca AB. (2019). Pharmaceutical compositions comprising AZD9291 (US Patent No. 10,183,020 B2). U.S.
  • Dong, S. T., Li, Y., Yang, H. T., Wu, Y., Li, Y. J., Ding, C. Y., Meng, L., Dong, Z. J., & Zhang, Y. (2018). An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. Molecules, 23(11), 2894.[Link]

  • Venkatesh, B., Yuile, A., McKay, M. J., Narayanan, S., Wheeler, H., Itchins, M., Pavlakis, N., Clarke, S. J., & Molloy, M. P. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring, 46(3), 332-343.[Link]

Troubleshooting

Technical Support Center: Optimizing AZD9291-345 Concentration for Accurate IC50 Determination

Welcome to the Application Support Center for AZD9291-345 , a specialized low-molecular-weight (MW: 345) analog of the third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for AZD9291-345 , a specialized low-molecular-weight (MW: 345) analog of the third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291) 1.

Accurate determination of the half-maximal inhibitory concentration (IC50) is critical for evaluating this compound's potency against sensitizing mutations (e.g., ex19del), resistance mutations (e.g., T790M), and its selectivity margin against wild-type EGFR 2. This guide is designed for researchers and drug development professionals, providing self-validating protocols, mechanistic insights, and advanced troubleshooting.

Part 1: Mechanistic Framework & Pathway Visualization

To optimize the concentration range for AZD9291-345, one must first understand its mechanism of action. Like its parent compound Osimertinib, it is designed to form a covalent bond with the Cys797 residue within the ATP-binding pocket of mutant EGFR. This irreversible binding permanently disables the kinase, leading to the rapid depletion of downstream survival signals (PI3K/AKT and RAS/ERK) 3.

Pathway EGFR Mutant EGFR PI3K PI3K / RAS EGFR->PI3K AZD AZD9291-345 AZD->EGFR Covalent Blockade AKT AKT / ERK PI3K->AKT Survival Tumor Survival AKT->Survival

EGFR signaling cascade targeted by AZD9291-345 covalent blockade.

Part 2: Self-Validating Experimental Protocol

A robust IC50 assay must internally verify its own accuracy. This protocol utilizes a Self-Validating System Design incorporating three pillars:

  • Vehicle Control (0.1% DMSO) : Establishes the 100% viability baseline.

  • Positive Control (10 μM Staurosporine) : Establishes the maximum kill (bottom plateau) to ensure the assay window is sufficient (Z'-factor > 0.5).

  • Selectivity Control (Wild-Type Cell Line) : Running a WT-EGFR line (e.g., Calu-3) in parallel ensures the compound retains its mutant selectivity margin.

Step-by-Step Methodology: Cell Viability Assay (CellTiter-Glo / MTT)
  • Step 1: Cell Seeding Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well or 384-well plate. Incubate for 24 hours at 37°C.

    • Causality : Cells must re-adhere and enter the logarithmic growth phase. Treating cells while they are still in the lag phase post-trypsinization will yield artificially low IC50 values due to compounded stress.

  • Step 2: Compound Preparation (Serial Dilution) Prepare a 10-point, 3-fold serial dilution of AZD9291-345 starting at 10 mM in 100% DMSO.

    • Causality : Direct dilution of lipophilic TKIs into aqueous media causes transient micro-precipitation. Diluting in 100% DMSO first ensures complete solubility.

  • Step 3: Dosing & Normalization Transfer the DMSO stocks into intermediate media plates, then dose the cells to achieve a final concentration range of 0.1 nM to 10 μM, maintaining a strict 0.1% DMSO concentration across all wells.

    • Causality : Variable DMSO concentrations will confound viability readouts due to solvent toxicity. Normalizing DMSO ensures that any reduction in viability is strictly due to target engagement.

  • Step 4: Incubation Incubate the dosed plates for exactly 72 hours.

    • Causality : AZD9291-345 is an irreversible inhibitor. While target engagement occurs within hours, the downstream depletion of survival signals and subsequent induction of apoptosis takes 48-72 hours to manifest phenotypically 4.

  • Step 5: Detection & Regression Analysis Measure luminescence/absorbance. Calculate the IC50 using a 4-Parameter Logistic (4PL) non-linear regression model.

Workflow P1 1. Serial Dilution (100% DMSO) P2 2. Cell Dosing (0.1% DMSO Final) P1->P2 P3 3. Incubation (72 Hours) P2->P3 P4 4. Viability Read (Luminescence) P3->P4 P5 5. 4PL Regression (IC50 Calculation) P4->P5

Self-validating 5-step workflow for accurate IC50 determination.

Part 3: Quantitative Data & Selectivity Benchmarks

When optimizing your concentration range, use the following benchmark data derived from the parent compound Osimertinib to set your expected AZD9291-345 IC50 baseline 2.

Cell Line ModelEGFR GenotypeExpected IC50 Range (nM)Mechanistic Rationale
PC-9 Exon 19 Deletion8 - 15High sensitivity due to primary activating mutation.
H1975 L858R / T790M11 - 15Retains sensitivity; overcomes T790M steric hindrance.
Calu-3 Wild-Type (WT)460 - 650Low sensitivity; demonstrates the mutant selectivity margin.
EBC-1 MET Amplification> 1000Resistant; survival driven by bypass signaling (MET), not EGFR.

Part 4: Troubleshooting Guides

Q: Why is my AZD9291-345 IC50 curve exhibiting a biphasic response? A: A biphasic dose-response curve typically indicates off-target kinase inhibition at higher concentrations. AZD9291-345 is designed to be mutant-selective. If you observe a second drop in viability above 1 μM, the compound may be inhibiting wild-type EGFR or other kinases (e.g., HER2, MET).

  • Causality : Covalent inhibitors can lose selectivity at high concentrations due to the non-specific reactivity of their Michael acceptor moiety. Ensure your concentration range is tightly bracketed around the expected IC50 (e.g., 0.1 nM to 1000 nM) and avoid pushing into the >10 μM range unless specifically profiling off-target toxicity.

Q: I am seeing high variability between technical replicates at the lower concentration ranges (0.1 nM - 10 nM). What is causing this? A: This is almost always caused by compound adsorption to the plastic of the intermediate dilution plates or pipetting errors during serial dilution.

  • Causality : Highly potent, lipophilic compounds stick to standard polystyrene plates at low nanomolar concentrations.

  • Solution : Use low-binding polypropylene plates for all intermediate dilutions and consider using acoustic liquid handling (e.g., Echo 555) to dose directly from the 100% DMSO source plate into the assay plate, eliminating intermediate aqueous steps entirely.

Q: Why is my IC50 curve not reaching a bottom plateau (complete inhibition)? A: If your curve flattens out at 30-40% viability instead of near 0%, the cell line may possess a subpopulation with an intrinsic resistance mechanism (e.g., KRAS mutation or MET amplification)4.

  • Causality : AZD9291-345 will only kill cells dependent on the EGFR pathway. If a bypass track exists, the cells will survive regardless of EGFR blockade. Validate your cell line's genetic background using STR profiling.

Part 5: Frequently Asked Questions (FAQs)

Q: Should I use a 3-parameter or 4-parameter logistic (4PL) regression for AZD9291-345? A: Always use a 4PL model. Biological responses to TKIs are rarely perfectly symmetrical. The 4PL model accounts for the baseline survival (bottom plateau), maximum viability (top plateau), the inflection point (IC50), and the Hill slope (rate of inhibition). Fixing the top or bottom artificially (as in a 3PL model) can severely skew the IC50 of irreversible inhibitors.

Q: Can I determine the IC50 using a biochemical kinase assay instead of a cell-based assay? A: Yes, but the values will differ. Biochemical assays (e.g., ADP-Glo) measure direct enzyme inhibition (often yielding sub-nanomolar IC50s), while cell-based assays measure phenotypic outcomes (yielding low-nanomolar IC50s due to cellular permeability and ATP competition). Both are necessary for a complete pharmacological profile 3.

References

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer Source: PMC (National Institutes of Health) URL:[Link]

  • Acquired resistance to AZD9291 as an upfront treatment is dependent on ERK signaling in a preclinical model Source: PLOS One URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing AZD9291-345 Cell Viability Assays

Welcome to the Application Support Center for AZD9291-345 , a structurally related derivative of the third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for AZD9291-345 , a structurally related derivative of the third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291)[1][2].

While third-generation EGFR TKIs are engineered to selectively target sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation while sparing wild-type (WT) EGFR[3], researchers frequently encounter confounding off-target toxicity during in vitro cell viability assays. This guide is designed for drug development professionals and provides field-proven, mechanistically grounded troubleshooting strategies to isolate true on-target efficacy from off-target noise.

Mechanistic Overview of Off-Target Toxicity

To optimize your assays, you must first understand the causality behind the toxicity. AZD9291 and its derivatives achieve covalent binding via an active-site cysteine residue (Cys797)[3]. However, at elevated concentrations, the compound exhibits polypharmacology. Furthermore, the presence of a basic amine in the molecular scaffold can drive lysosomal accumulation, leading to off-target cross-reactivity with cysteine-dependent cathepsin proteases[4].

G Compound AZD9291-345 (EGFR TKI Derivative) MutEGFR Mutant EGFR (L858R / T790M) Compound->MutEGFR High Affinity (<15 nM) WTEGFR Wild-Type EGFR (Skin/Gut Toxicity) Compound->WTEGFR Low Affinity (>100 nM) Lysosome Lysosomal Accumulation (Cathepsin Inhibition) Compound->Lysosome Basic Amine Trapping OtherKinases Secondary Kinases (ERBB2, ACK1, 5-HT) Compound->OtherKinases High Doses (>1 µM) Apoptosis Targeted Cell Death (On-Target Efficacy) MutEGFR->Apoptosis Toxicity Off-Target Toxicity (Assay Confounding) WTEGFR->Toxicity Lysosome->Toxicity OtherKinases->Toxicity

Mechanistic divergence of AZD9291-345: On-target efficacy vs. dose-dependent off-target toxicity.

Quantitative Reference Data

To build a self-validating experimental system, you must run isogenic or well-characterized control cell lines alongside your target models. A steep drop in viability in WT-EGFR lines indicates that your assay conditions are capturing off-target cytotoxic events rather than specific kinase inhibition.

Table 1: Expected Pharmacological Profile of AZD9291 Derivatives in Viability Assays

Cell Line ModelEGFR StatusExpected IC₅₀ RangeOff-Target Toxicity ThresholdPrimary Use Case
PC-9 Ex19del (Sensitizing)< 15 nM> 1.0 µMPositive Control (High Sensitivity)
NCI-H1975 L858R / T790M10 - 20 nM> 1.0 µMPositive Control (Resistance Mut)
A549 Wild-Type EGFR> 500 nM> 1.5 µMNegative Control (Selectivity)
MCF-10A Normal Epithelial> 1,000 nM> 2.0 µMToxicity Baseline

Note: IC₅₀ values >1 µM for this compound class frequently correlate with the inhibition of secondary kinases (e.g., ERBB2/4, ACK1) or lysosomal stress rather than EGFR blockade[3][4].

Optimized Step-by-Step Viability Protocol (CellTiter-Glo)

To ensure high scientific integrity and reproducibility, we recommend an ATP-based luminescent assay (e.g., CellTiter-Glo) over metabolic assays (like MTT). MTT relies on mitochondrial reductases, which can be transiently altered by lysosomal accumulation of the drug before actual cell death occurs, leading to skewed viability readouts[4].

Phase 1: Preparation and Seeding
  • Cell Selection: Harvest target cells (e.g., H1975) and control cells (e.g., A549) at 70-80% confluence to ensure logarithmic growth phase.

  • Seeding Density: Seed cells at 2,000–3,000 cells/well in a solid white 96-well plate (to prevent luminescent crosstalk) using 90 µL of complete media (10% FBS).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase 2: Compound Dosing & Serum Control

Causality Note: Standard 10% FBS contains varying levels of endogenous EGF ligands, which can artificially activate WT-EGFR and shift your IC₅₀[5]. 4. Media Replacement (Optional but Recommended): For strict mechanistic studies, replace media with low-serum media (1% FBS) 4 hours prior to dosing. 5. Drug Dilution: Prepare a 10 mM stock of AZD9291-345 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate V-bottom plate. 6. Vehicle Normalization: Dilute the stock series 1:100 in culture media to create a 10X working solution. The final DMSO concentration in the assay plate must not exceed 0.1% , as higher DMSO levels induce baseline toxicity. 7. Treatment: Add 10 µL of the 10X working solution to the 90 µL of cells. Crucial: Cap your maximum top dose at 1.0 µM to 3.0 µM. Dosing up to 10 µM will guarantee off-target lysosomal toxicity[4].

Phase 3: Endpoint Execution
  • Incubation Time: Incubate for exactly 72 hours. Covalent inhibitors require sufficient time for target turnover and the execution of the apoptotic cascade[6].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes, then record luminescence using a microplate reader.

Troubleshooting FAQs

Q: Why am I seeing a massive drop in cell viability in my wild-type EGFR control line (A549) at 5 µM? A: You are observing off-target proteome reactivity. AZD9291 and its structural analogs possess a basic amine that drives the compound into the acidic environment of the lysosome. At micromolar concentrations (>1 µM), the drug accumulates and covalently cross-reacts with cysteine-dependent cathepsin proteases, causing generalized cytotoxicity independent of EGFR[4]. Furthermore, at these high doses, the compound begins to inhibit secondary off-target kinases such as ERBB2/4 and ACK1[3]. Solution: Restrict your top dose in viability assays to 1 µM to accurately window mutant-EGFR selectivity.

Q: My dose-response curve for H1975 cells is extremely shallow (Hill slope < 0.5). How can I fix this? A: A shallow dose-response curve often indicates polypharmacology or assay interference. If the compound is hitting multiple targets with different affinities simultaneously, the curve flattens. Ensure your DMSO concentration is strictly normalized across all wells (<0.1%). Additionally, verify your assay timing; reading the plate at 24 or 48 hours is often too early for covalent inhibitors, capturing a mix of cytostatic and early apoptotic cells. Extend the assay to 72 hours[6].

Q: Can I use the MTT assay instead of CellTiter-Glo to save costs? A: It is highly discouraged for this specific class of compounds. The MTT assay measures mitochondrial metabolic activity. Because AZD9291 derivatives can cause lysosomal stress and subsequent metabolic shifts prior to actual cell death[4], MTT can yield false-positive toxicity readings (a steep curve at lower concentrations) that do not reflect true viability. ATP-quantification (CellTiter-Glo) or direct live/dead nucleic acid staining (e.g., Sytox Green) provides a much more accurate reflection of terminal cell viability[3].

Q: How do I control for resistance mechanisms confounding my viability data? A: If you are using cells that have been passaged extensively, they may have acquired secondary resistance mechanisms (e.g., MET amplification or the C797S mutation), which will artificially inflate your IC₅₀[6]. Solution: Always validate your cell lines using short tandem repeat (STR) profiling and routinely check EGFR mutational status. Utilize CRISPR/Cas9-engineered isogenic pairs (e.g., PC-9 vs. PC-9/T790M) to create a self-validating assay system where the genetic background is identical except for the target mutation[7].

References

  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer AACR Journals (Cancer Discovery) URL:[Link]

  • Refinement of Covalent EGFR Inhibitor AZD9291 to Eliminate Off-target Activity National Institutes of Health (NIH) URL:[Link]

  • Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation National Institutes of Health (NIH) URL:[Link]

  • Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing Oncotarget URL: [Link]

  • MIG6 loss confers resistance to ALK/ROS1 inhibitors in NSCLC through EGFR activation by low-dose EGF JCI Insight URL:[Link]

  • AZD9291-345 Compound Specifications Tebubio / EvitaChem URL:[Link]

Sources

Troubleshooting

AZD9291-345 stability issues and degradation in long-term storage

Welcome to the Technical Support Center for AZD9291-345 . As a Senior Application Scientist, I frequently consult with researchers who struggle with irreproducible pharmacokinetic (PK) data, unexpected peak splitting in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AZD9291-345 . As a Senior Application Scientist, I frequently consult with researchers who struggle with irreproducible pharmacokinetic (PK) data, unexpected peak splitting in LC-MS, or a sudden loss of compound potency.

AZD9291-345 (MW: 345) is a highly active compound structurally related to the third-generation EGFR inhibitor Osimertinib[1]. Because it shares the core pharmacophore—including an acrylamide-based Michael acceptor designed to covalently bind EGFR—it is highly susceptible to specific chemical vulnerabilities[2]. This guide moves beyond basic handling instructions. By understanding the mechanistic causality behind its degradation, you can implement self-validating workflows that protect the integrity of your experiments.

Quantitative Degradation Profile

To design effective storage and assay protocols, we must first quantify the compound's vulnerabilities. AZD9291-345 is generally stable under neutral and thermal conditions but is highly sensitive to acidic environments and biological matrices[3],[4].

Table 1: AZD9291-345 Forced Degradation & Stability Profile

Stress Condition Reagent / Environment Time & Temp Avg. Degradation (%) Primary Mechanism / Causality
Acidic 0.1 M HCl 24h @ 80°C ~18.3% Amide/Ether Cleavage (generates DP-1 to DP-4)[3]
Alkaline 0.1 M NaOH 24h @ 80°C ~1.76% Base-catalyzed hydrolysis[4]
Oxidative 3% H₂O₂ 24h @ 80°C ~7.37% N-Oxidation at the pyrimidine core[4]
Thermal Dry Heat 24h @ 105°C ~1.83% Thermolysis (Highly resistant)[4]

| Biological Matrix | Rat/Human Plasma | 4h @ 37°C | 7.4% to >40% | Michael Addition (Covalent binding to matrix thiols)[5],[6] |

Mechanistic Workflow: AZD9291-345 Degradation & Rescue

The diagram below maps the causal pathways of AZD9291-345 degradation and the targeted interventions required to stabilize the compound.

AZD9291_345_Degradation cluster_stress Environmental & Biological Stressors AZD AZD9291-345 (MW: 345) Acid Aqueous Storage (pH < 5) AZD->Acid Oxid Light / Air Exposure (O2 / UV) AZD->Oxid Plasma Plasma / Serum (In Vitro / In Vivo) AZD->Plasma MechAcid Acid Hydrolysis (Amide Cleavage) Acid->MechAcid MechOxid Oxidation (N-Oxide Formation) Oxid->MechOxid MechPlasma Michael Addition (Thiol Covalent Binding) Plasma->MechPlasma SolAcid Anhydrous DMSO Store at -80°C MechAcid->SolAcid Prevention SolOxid Amber Vials Argon Purge MechOxid->SolOxid Prevention SolPlasma Precipitate w/ Acetonitrile or Acidify (Formic Acid) MechPlasma->SolPlasma Quenching

Fig 1: Mechanistic degradation pathways of AZD9291-345 and targeted stabilization strategies.

Validated Protocol: Plasma Stability Rescue & LC-MS/MS Preparation

A major pitfall in PK studies is the false assumption that AZD9291-345 clearance in plasma is purely enzymatic (e.g., CYP-mediated)[2]. In reality, the compound is chemically unstable in plasma due to its Michael acceptor, which covalently reacts with cysteine residues on human serum albumin and free glutathione[5].

To generate trustworthy data, you must use a self-validating quenching protocol.

Step 1: Matrix Spiking & Incubation

  • Action: Add 5.0 μL of AZD9291-345 working solution to 45 μL of plasma and incubate at 37°C.

  • Causality: Keeping the organic solvent concentration below 10% prevents premature protein denaturation, ensuring the assay accurately reflects native matrix reactivity.

Step 2: Immediate Chemical Quenching (Critical)

  • Action: At the exact time point, immediately add 150 μL of ice-cold Acetonitrile containing 0.1% Formic Acid and a Stable Isotope-Labeled Internal Standard (SIL-ISTD). Vortex for 1.0 min[5].

  • Causality: Acetonitrile instantly denatures plasma proteins, physically stripping the compound's access to matrix thiols. Simultaneously, the 0.1% formic acid lowers the pH, protonating free thiols (converting highly nucleophilic −S− to less reactive −SH ), thereby arresting the Michael addition reaction[6].

Step 3: Extraction & Centrifugation

  • Action: Centrifuge at 14,000 x g for 10 min at 4°C. Extract the supernatant for analysis.

Step 4: LC-MS/MS Analysis

  • Action: Run the sample using a mobile phase of 0.1% formic acid in water/acetonitrile with gradient elution[3],[6].

  • Causality: Avoiding phosphate buffers ensures mass compatibility[3]. The acidic mobile phase maintains the compound in a protonated state, optimizing positive electrospray ionization (ESI+) and preventing on-column degradation.

Self-Validation Check: Always run a 0-minute matrix blank spiked with the SIL-ISTD. If the ISTD peak area varies by >15% across your time-course samples, your protein precipitation was incomplete, or matrix suppression is occurring. A successful quench will yield >95% recovery at T=0 compared to a neat solvent standard.

Troubleshooting FAQs

Q: Why does my AZD9291-345 stock solution in DMSO lose potency after 3 months at -20°C? A: Causality: DMSO is highly hygroscopic. Repeated opening of the vial for freeze-thaw cycles introduces atmospheric moisture. Over time, the introduced water initiates slow acid hydrolysis of the compound's amide/ether linkages, generating inactive degradation products[3]. Solution: Aliquot your stock into single-use vials immediately upon reconstitution. Purge the headspace with Argon to displace moisture and oxygen, and store at -80°C.

Q: We observe a rapid drop in AZD9291-345 concentration during in vitro plasma stability assays. Is this enzymatic clearance? A: Causality: Not necessarily. While CYP enzymes (like CYP3A4 and CYP1A1) do metabolize the compound[2], AZD9291-345 is highly chemically unstable in plasma. The compound's acrylamide moiety covalently binds to nucleophilic cysteine residues in the plasma matrix via a Michael addition[5]. Solution: You must treat samples immediately with acetonitrile to precipitate proteins and stabilize the compound. Do not rely on standard enzymatic inhibitors (like broad-spectrum CYP inhibitors) to halt this specific degradation[5].

Q: What causes the appearance of secondary peaks (+16 Da) in LC-MS during long-term benchtop handling? A: Causality: A +16 Da mass shift is the hallmark of N-oxide formation or aliphatic oxidation[4]. This is driven by ambient oxygen and photolytic stress when the compound is left on the benchtop under fluorescent lighting. Solution: Always handle the compound in amber vials and minimize exposure to ambient air.

Q: Can I use standard phosphate buffers for HPLC separation of AZD9291-345 degradants? A: Causality: No. Standard phosphate and sulfate buffers are non-volatile and will severely interfere with mass ionization, causing ion suppression and contaminating the MS source[3]. Solution: Use mass-compatible volatile buffers like 0.1% formic acid (pH ~5.5 adjusted with ammonia) if you plan to transfer the method to LC-MS for degradant characterization[3].

References

  • Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. AACR Journals.[Link]

  • Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets. Taylor & Francis.[Link]

  • Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. PMC.[Link]

  • Bioanalysis of EGFRm inhibitor osimertinib, and its glutathione cycle- and desmethyl metabolites by liquid. DSpace.[Link]

  • A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics.[Link]

  • AZD9291-345 - 25 mg. Tebubio.[Link]

Sources

Optimization

Technical Support Center: Overcoming AZD9291 (Osimertinib) Resistance in H1975 Lung Cancer Cells

Prepared by a Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to AZD9291 (Osimertinib) in the NCI-H1975 non-small cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to AZD9291 (Osimertinib) in the NCI-H1975 non-small cell lung cancer (NSCLC) cell line. Here, we synthesize field-proven insights and established protocols to address common challenges and provide a framework for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AZD9291 (Osimertinib) and why is it used in NSCLC?

AZD9291, commercially known as Osimertinib (Tagrisso™), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to be highly selective for both EGFR-TKI sensitizing mutations (like L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[3][4][5] Its reduced activity against wild-type EGFR helps to minimize off-target effects.[6]

Q2: What are the key genetic features of the NCI-H1975 cell line?

The NCI-H1975 cell line is derived from a human lung adenocarcinoma.[6] Its significance as a research model stems from its dual mutations in the EGFR gene:

  • L858R mutation in exon 21: An activating mutation that sensitizes cells to EGFR inhibitors.[6]

  • T790M mutation in exon 20: A "gatekeeper" mutation that confers resistance to first-generation TKIs (e.g., gefitinib, erlotinib) while initially maintaining sensitivity to AZD9291.[6]

These characteristics make H1975 an invaluable in vitro model for studying the transition from T790M-mediated resistance to the development of further resistance against third-generation inhibitors like AZD9291.[6]

Q3: What are the primary mechanisms of acquired resistance to AZD9291 in H1975 cells?

Resistance mechanisms are complex and can be broadly categorized as either EGFR-dependent or EGFR-independent.[7]

  • EGFR-Dependent: The most well-documented on-target mechanism is the acquisition of a tertiary C797S mutation in exon 20 of the EGFR gene.[8][9] This mutation prevents the covalent binding of AZD9291 to the EGFR kinase domain, rendering the drug ineffective.[10]

  • EGFR-Independent (Bypass Pathways): The cancer cells can activate alternative signaling pathways to circumvent their dependency on EGFR.[11][12] These include:

    • MET Amplification: Upregulation of the MET receptor tyrosine kinase is a common bypass track.[8]

    • HER2 Amplification: Increased expression of HER2 can also drive resistance.[8]

    • RAS-MAPK Pathway Activation: Mutations or amplification of downstream components like KRAS or NRAS can lead to constitutive signaling, independent of EGFR.[11]

    • Phenotypic Transformation: Changes such as the epithelial-to-mesenchymal transition (EMT) have been observed in resistant cells.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your research, providing causal explanations and actionable troubleshooting steps.

Q1: I'm trying to establish an AZD9291-resistant H1975 cell line (H1975-OR), but the cells die off during dose escalation. What's going wrong?

Potential Causes & Explanations:

  • Aggressive Dose Escalation: A rapid increase in AZD9291 concentration can induce widespread apoptosis before resistant clones have a chance to emerge and proliferate.

  • Sub-optimal Cell Health: Starting with a cell population that is unhealthy, contaminated (e.g., with mycoplasma), or at a very high passage number can compromise its ability to adapt to drug-induced stress.

  • Inconsistent Drug Exposure: Fluctuations in the timing and concentration of drug replenishment can lead to inconsistent selective pressure.

Solutions & Protocols:

  • Implement a Step-wise Dose Escalation: Start by treating parental H1975 cells with a low concentration of AZD9291 (e.g., near the IC50 value). Only increase the concentration once the cell population has recovered and is growing steadily. A typical escalation might involve doubling the concentration every 2-4 weeks.[13]

  • Ensure Healthy Starter Cultures: Always begin with low-passage, healthy H1975 cells. Perform routine mycoplasma testing. Ensure cells are in the logarithmic growth phase before initiating drug treatment.

  • Maintain Consistent Drug Pressure: Adhere to a strict media change schedule (e.g., every 2-3 days) with freshly prepared AZD9291-containing media to ensure a stable concentration.[14]

Q2: My established H1975-OR cells show a significant drop in resistance (IC50 value decreases) when cultured without AZD9291 for a short period. Why?

Potential Causes & Explanations:

  • Heterogeneous Population: Your resistant cell line is likely a mix of clones with varying degrees of resistance. In the absence of selective pressure, faster-growing, less-resistant clones may outcompete the highly resistant ones.

  • Reversible Resistance Mechanisms: Some resistance mechanisms, particularly those involving epigenetic changes or transient upregulation of bypass pathways, may not be stable in the absence of the drug.

Solutions & Protocols:

  • Continuous Culture in Drug: To maintain the resistant phenotype for ongoing experiments, H1975-OR cells should be continuously cultured in a maintenance dose of AZD9291 (the concentration at which they were selected).[15]

  • Periodic IC50 Re-evaluation: Regularly test the IC50 of your resistant line to monitor for any drift in resistance. This ensures the validity and reproducibility of your experimental results.

  • Clonal Selection: For mechanistic studies, consider isolating single-cell clones from the resistant population via limiting dilution. This allows for the characterization of specific, stable resistance mechanisms.

Q3: My Western blot results for bypass pathway activation (e.g., p-MET, p-AKT) in H1975-OR cells are weak or inconsistent. How can I improve this?

Potential Causes & Explanations:

  • Suboptimal Sample Preparation: The phosphorylation state of signaling proteins is transient. Inadequate lysis buffer (lacking phosphatase and protease inhibitors) can lead to signal degradation.

  • Low Protein Abundance: The activated bypass proteins may not be highly abundant, making detection difficult with standard protocols.

  • Antibody Quality: The primary antibody may have low affinity or specificity for the phosphorylated target.

Solutions & Protocols:

  • Optimize Lysis and Sample Handling: Always use a fresh, ice-cold lysis buffer (e.g., RIPA) supplemented with a cocktail of protease and phosphatase inhibitors.[16] Scrape and collect cells quickly on ice to preserve protein phosphorylation.

  • Enrich for Phosphoproteins: If signals are weak, consider immunoprecipitation (IP) to enrich for your protein of interest before running the Western blot.

  • Validate Antibodies: Before use, validate your phospho-specific antibodies using positive controls (e.g., cells treated with a known activator like EGF) and negative controls (e.g., parental cells).

  • Normalize to Total Protein: Always probe the same membrane for the total, non-phosphorylated form of the protein to confirm that changes in the phospho-signal are due to activation state changes, not differences in total protein levels.[17]

Q4: My combination therapy experiments with a MEK inhibitor (e.g., Selumetinib) are not showing a synergistic effect against H1975-OR cells. What should I check?

Potential Causes & Explanations:

  • Irrelevant Bypass Pathway: The specific H1975-OR clone you are using may not rely on the RAS-MAPK pathway for resistance. Resistance in your model could be driven by MET amplification or other mechanisms.

  • Suboptimal Dosing or Scheduling: The concentrations of one or both drugs may be too low, or the timing of administration may not be optimal to achieve synergy.

  • Inappropriate Assay: The endpoint you are measuring (e.g., cell viability at 72 hours) may not be the most sensitive for detecting synergy.

Solutions & Protocols:

  • Characterize Your Resistant Model: Before testing combinations, use Western blotting or qPCR to confirm that the target pathway (in this case, the MAPK pathway, evidenced by p-ERK levels) is indeed activated in your H1975-OR cells.[11][12]

  • Dose-Response Matrix: Test a range of concentrations for both AZD9291 and the MEK inhibitor, both alone and in combination. This allows for the calculation of a Combination Index (CI) using the Chou-Talalay method to quantitatively determine if the interaction is synergistic, additive, or antagonistic.

  • Vary the Assay Endpoint: In addition to cell viability assays, consider assays for apoptosis (e.g., Annexin V staining) or colony formation assays, which measure long-term cytostatic/cytotoxic effects.[18] The combination of AZD9291 and a MEK inhibitor has been shown to effectively induce apoptosis in resistant cells.[18]

Core Experimental Protocols

Protocol 1: Generation of AZD9291-Resistant H1975 Cells

This protocol is based on the stepwise dose-escalation method.

  • Initial Seeding: Plate parental NCI-H1975 cells at a low density (e.g., 20-30% confluency) in complete growth medium (RPMI-1640 + 10% FBS + 1% Pen/Strep).[14]

  • Initial Drug Treatment: After 24 hours, replace the medium with fresh medium containing AZD9291 at a concentration equal to the pre-determined IC50 (typically <15 nmol/L for sensitive H1975 cells).[9]

  • Maintenance and Observation: Replace the drug-containing medium every 2-3 days.[14] Monitor the cells for signs of recovery and proliferation. Initially, a large portion of the cells will die.

  • Dose Escalation: Once the cells have repopulated the flask and are growing stably, passage them and increase the AZD9291 concentration (e.g., by 1.5x to 2x).

  • Repeat: Repeat steps 3 and 4 until the cells can proliferate in a high concentration of AZD9291 (e.g., 1 µM or higher).[1] This process can take several months.[1]

  • Characterization: Once a resistant population is established, characterize it by determining its IC50 value and analyzing potential resistance mechanisms via Western blot, qPCR, or sequencing.

Protocol 2: Cell Viability (IC50) Assay using CCK-8/MTT

This protocol is for determining the half-maximal inhibitory concentration (IC50).[19]

  • Cell Seeding: Seed H1975 or H1975-OR cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[19] Incubate for 24 hours.

  • Drug Treatment: Prepare a serial dilution of AZD9291 in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[19]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Read the absorbance on a microplate reader.

    • CCK-8: 450 nm.[19]

    • MTT: 570 nm.[19]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability (%) against the log-transformed drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Western Blot for EGFR Pathway Analysis

This protocol outlines the detection of phosphorylated and total EGFR, AKT, and ERK.[16][17]

  • Cell Treatment & Lysis: Plate cells and treat with inhibitors as required. Wash cells with ice-cold PBS, then lyse them directly on the plate with 1x RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is preferred over milk for phospho-antibody probing).[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again three times with TBST. Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[17]

  • Stripping and Reprobing: To analyze total protein levels, strip the membrane using a mild stripping buffer, re-block, and reprobe with the antibody for the total form of the protein (e.g., anti-EGFR, anti-AKT).[17]

Protocol 4: Quantitative PCR (qPCR) for Gene Expression

This protocol is for analyzing changes in mRNA levels of genes implicated in resistance (e.g., MET, HER2).[21]

  • RNA Extraction: Grow and treat cells as required. Extract total RNA from ~1x10^7 cells using a reagent like TRIzol or a column-based kit (e.g., RNeasy), following the manufacturer's instructions.[21] Include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[21]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. A typical 15-20 µL reaction includes: diluted cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green qPCR master mix.[22]

  • Thermal Cycling: Run the reaction on a real-time PCR instrument. A standard protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (e.g., 60-64°C for 30-60 sec).[22][23]

  • Data Analysis: Determine the threshold cycle (Ct) for each sample. Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB) and comparing it to a control condition.[23]

Data & Pathway Visualizations

Table 1: Comparative Summary of Parental vs. Resistant H1975 Cells
FeatureParental NCI-H1975AZD9291-Resistant H1975 (H1975-OR)
EGFR Mutations L858R, T790M[6]L858R, T790M; may acquire C797S[8]
AZD9291 IC50 Sensitive (typically <15 nM)[9]Resistant (can be >6 µM)
Cell Morphology Epithelial[14]Often elongated, spindle-shaped (mesenchymal-like)
Signaling Dependency Primarily EGFR-drivenEGFR-independent (e.g., MET, HER2, MAPK)[7][8]
Diagram 1: Key Signaling Pathways in AZD9291 Resistance

AZD9291_Resistance_Pathways cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K C797S C797S Mutation EGFR->C797S Acquires MET MET MET->RAS MET->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Inhibits C797S->AZD9291 Blocks Binding MEKi MEK Inhibitor MEKi->MEK METi MET Inhibitor METi->MET

Caption: EGFR-dependent (C797S) and -independent (MET/HER2/RAS) resistance pathways.

Diagram 2: Workflow for Generating & Analyzing Resistant Cells

Workflow_Resistance Start Start: Parental H1975 Cells Dose Step-wise Dose Escalation with AZD9291 Start->Dose Establish Establish Stable H1975-OR Line Dose->Establish Characterize Characterize Phenotype Establish->Characterize Mechanisms Investigate Mechanisms Establish->Mechanisms IC50 Determine IC50 (Viability Assay) Characterize->IC50 Morphology Assess Morphology Characterize->Morphology Sequencing Sequencing (e.g., for C797S) Mechanisms->Sequencing Western Western Blot (Bypass Pathways) Mechanisms->Western qPCR qPCR (Gene Amplification) Mechanisms->qPCR Test Test Overcoming Strategies Mechanisms->Test Combo Combination Therapy (e.g., + MEK/METi) Test->Combo

Caption: A systematic workflow for developing and characterizing AZD9291-resistant cells.

References

  • Taylor & Francis. (2025, September 1). Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer. Retrieved from [Link]

  • Tan, C. S., et al. (2022). Novel Approach to Overcome Osimertinib Resistance Using Bromodomain and Extra‐Terminal Domain Inhibitors. Cancer Science. Retrieved from [Link]

  • Kim, S. M., et al. (2016). AZD9291 Overcomes T790 M-mediated Resistance Through Degradation of EGFR(L858R/T790M) in Non-Small Cell Lung Cancer Cells. Journal of Cancer Research and Clinical Oncology, 142(8), 1877-1884. Retrieved from [Link]

  • Tan, C. S., et al. (2025, March 4). Novel Approach to Overcome Osimertinib Resistance Using Bromodomain and Extra-Terminal Domain Inhibitors. PubMed. Retrieved from [Link]

  • Tang, Z. H., et al. (2016). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. Oncotarget, 7(52), 86269-86280. Retrieved from [Link]

  • Cytion. General information Characteristics Regulatory Data Product sheet NCI-H1975 Cells | 305067. Retrieved from [Link]

  • Ricciuti, B., et al. (2025, March 25). Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. MDPI. Retrieved from [Link]

  • OncLive. (2020, November 2). Research Efforts Strive to Overcome Osimertinib Resistance in EGFR+ Lung Cancer. Retrieved from [Link]

  • Ovid. AZD9291 in EGFR-mutant advanced non-small-cell lung cancer patients. Retrieved from [Link]

  • ResearchGate. (2016). AZD9291 overcomes T790 M-mediated resistance through degradation of EGFRL858R/T790M in non-small cell lung cancer cells | Request PDF. Retrieved from [Link]

  • Xia, H., et al. (2018). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. International Journal of Oncology, 52(3), 855-864. Retrieved from [Link]

  • Eberlein, C. A., et al. (2015). Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models. Cancer Research, 75(12), 2489-2500. Retrieved from [Link]

  • Eberlein, C. A., et al. (2015, June 14). Acquired Resistance to the Mutant-Selective EGFR Inhibitor AZD9291 Is Associated with Increased Dependence on RAS Signaling in Preclinical Models. AACR Journals. Retrieved from [Link]

  • Cross, D. A., et al. (2014, September 1). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. AACR Journals. Retrieved from [Link]

  • Elabscience. NCI-H1975 Cell Line. Retrieved from [Link]

  • Stack Lab. Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • Collia, D., et al. (2017, May 24). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing. Retrieved from [Link]

  • Roth, J. A., et al. (2021, July 1). Abstract 1105: Overcoming resistance to osimertinib by TUSC2 gene therapy in EGFR mutant NSCLC. Cancer Research. Retrieved from [Link]

  • Spandidos Publications. (2016, September 26). Exploring the impact of EGFR T790M neighboring SNPs on ARMS-based T790M mutation assay. Retrieved from [Link]

  • Anticancer Research. (2021). A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed. Retrieved from [Link]

  • Zheng, X., et al. (2017). Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation. Oncotarget, 8(15), 24586-24597. Retrieved from [Link]

  • NIH. (2019, September 19). Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC. Retrieved from [Link]

  • OAE Publishing Inc. (2025, December 1). Osimertinib acquired resistance among patients with EGFR-mutated NSCLC: from molecular mechanisms to clinical therapeutic strategies. Retrieved from [Link]

  • Boster Biological Technology. NCI-H1975 (人肺腺癌细胞). Retrieved from [Link]

  • Anticancer Research. (2023, December 15). Disclosing Potential Therapeutic Targets Associated With Osimertinib Resistance in the Non-small Cell Lung Cancer Cell Line H1975. Retrieved from [Link]

  • Kim, Y., et al. (2021). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small. World Journal of Clinical Cases, 9(24), 7044-7055. Retrieved from [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • AACR Journals. (2018, July 1). Abstract 1170: NCI-H1975 L858R/T790M/C797S isogenic cell line for next-generation EGFR inhibitor screening. Retrieved from [Link]

  • Horizon Discovery. Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Cytion. NCI-H1975 Cells. Retrieved from [Link]

  • Ubigene. Cell Use Instruction - NCI-H1975 Cell Line. Retrieved from [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Translational Cancer Research. (2019, September 30). The influence of tumor heterogeneity on sensitivity of EGFR-mutant lung adenocarcinoma cells to EGFR-TKIs. Retrieved from [Link]

  • The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]

  • PubMed. (2000). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Retrieved from [Link]

  • Bio-Rad. Protocol for Single Cell Gene Expression Profiling by Multiplex RT-qPCR. Retrieved from [Link]

Sources

Troubleshooting

AZD9291 (Osimertinib) Technical Support Center: Overcoming Batch-to-Batch Variability

Welcome to the AZD9291 Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing reproducibility issues with AZD9291 (Osimertinib), a third-generation, irreversibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AZD9291 Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing reproducibility issues with AZD9291 (Osimertinib), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Minimizing batch-to-batch variability requires moving beyond rote protocol execution. You must understand the physicochemical lability of the compound, its metabolic rapidness, and the precise mechanics of its covalent binding. This guide provides the mechanistic grounding, troubleshooting FAQs, and self-validating protocols necessary to ensure absolute reproducibility in your preclinical assays.

Mechanistic Grounding: The AZD9291 Inhibition Pathway

To troubleshoot AZD9291 assays, we must first define its mechanism of action. AZD9291 selectively targets EGFR sensitizing mutations (e.g., L858R, Exon 19 del) and the T790M resistance mutation. It functions by forming a permanent, covalent bond with the Cys797 residue in the ATP-binding pocket of the mutant EGFR[1]. This irreversible blockade silences downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades, halting tumor proliferation,[1].

G AZD9291 AZD9291 (Osimertinib) EGFR Mutant EGFR (T790M, L858R) AZD9291->EGFR Covalent Binding (Cys797) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of AZD9291 covalent inhibition on mutant EGFR and downstream signaling cascades.

Troubleshooting & FAQs

Q1: Why do my in vitro pharmacokinetic (PK) and metabolic assays show high inter-assay variability for AZD9291 clearance? Causality: AZD9291 is rapidly metabolized by CYP3A4/5 into its active metabolites, AZ5104 and AZ7550. In human liver microsomes (HLMs), its half-life is exceptionally short (~23.7 minutes)[2]. Furthermore, AZD9291 is poorly stable in liquid plasma at room temperature[3]. Leaving samples on the benchtop during extraction allows rapid degradation, creating artifactual variability in PK readouts. Solution: Transition from liquid plasma sampling to Dried Blood Spots (DBS) or Volumetric Absorptive Microsampling (VAMS). AZD9291 and its metabolites remain stable in DBS for up to 10 days at room temperature, completely eliminating benchtop degradation artifacts[3].

Q2: I am seeing shifting IC50 values across different batches of AZD9291 in my H1975 cell line. What is causing this? Causality: AZD9291 is typically formulated as a mesylate salt[4]. Traditional batch manufacturing can introduce batch-to-batch variability in impurity profiles or polymorphic crystalline forms, whereas continuous flow synthesis yields a more consistent API[5]. Additionally, the mesylate salt is prone to hydrolysis if subjected to repeated freeze-thaw cycles in DMSO, which degrades the active pharmaceutical ingredient (API) and artificially inflates the IC50. Solution: Always verify the Certificate of Analysis (CoA) for purity (≥99%). Upon reconstitution in anhydrous DMSO, immediately aliquot the stock solution into single-use vials and store at -80°C. Never subject AZD9291 aliquots to more than one freeze-thaw cycle.

Q3: Why is my wild-type (WT) EGFR control cell line suddenly showing sensitivity to AZD9291? Causality: AZD9291 is highly selective, exhibiting a mean IC50 of <15 nM in T790M mutant cell lines (e.g., H1975) and >480 nM in WT EGFR lines[6]. If your WT cells are dying at low concentrations, it indicates either non-specific solvent toxicity (DMSO concentration >0.1%) or compound degradation into cytotoxic impurities. Solution: Cap your final DMSO concentration at 0.1% (v/v) across all wells. Implement the "Selectivity Index" self-validation check (detailed in Section 4) to ensure compound integrity.

Quantitative Stability & Pharmacokinetic Data

To standardize your experimental parameters, refer to the following validated stability and PK metrics for AZD9291. Deviating from these constraints is the primary source of batch-to-batch variability.

ParameterMatrix / ConditionValueImplication for Experimental Variability
In Vitro Half-Life ( t1/2​ ) Human Liver Microsomes (HLMs)23.72 min[2]Requires precise, to-the-second timing during metabolic quenching to avoid clearance artifacts.
Intrinsic Clearance ( Clint​ ) Human Liver Microsomes (HLMs)34.18 mL/min/kg[2]Indicates a moderate extraction ratio; highly sensitive to variations in CYP3A4 expression across HLM batches.
Room Temp Stability Liquid PlasmaPoor[3]Benchtop processing >30 mins will degrade the compound, skewing quantitative LC-MS/MS results.
Room Temp Stability Dried Blood Spots (DBS)Stable up to 10 days[3]The mandatory matrix for reproducible in vivo PK sampling and clinical therapeutic drug monitoring.

Standardized Self-Validating Protocol: In Vitro Cell Viability Assay

A robust protocol must validate itself. This methodology for assessing AZD9291 efficacy utilizes a dual-cell-line approach to mathematically prove that the compound batch is active, selective, and free of non-specific degradation toxicity.

Materials Required:
  • Target Cell Line: NCI-H1975 (EGFR L858R/T790M positive).

  • Control Cell Line: A549 or HaCaT (EGFR Wild-Type).

  • Reagents: AZD9291 mesylate API, Anhydrous DMSO, CellTiter-Glo® 2.0 Assay.

Step-by-Step Methodology:
  • Compound Preparation (Strict Adherence Required):

    • Reconstitute AZD9291 mesylate in anhydrous DMSO to a 10 mM master stock.

    • Immediately divide into 10 µL single-use aliquots and store at -80°C.

  • Cell Seeding:

    • Seed H1975 and A549 cells at 3,000 cells/well in 96-well opaque plates.

    • Incubate for 24 hours at 37°C, 5% CO2​ to allow for adherence.

  • Treatment Application:

    • Thaw a single AZD9291 aliquot.

    • Perform a 10-point, 3-fold serial dilution in culture media.

    • Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% (v/v).

    • Dose the cells and incubate for exactly 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® equal to the volume of cell culture medium present in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader.

System Self-Validation Criteria (The "Go/No-Go" Decision):

Before accepting the data from this assay, calculate the IC50 for both cell lines.

  • Validation Check 1 (Efficacy): The IC50 for the H1975 (mutant) line must be <15 nM [6].

  • Validation Check 2 (Selectivity): The IC50 for the A549 (WT) line must be >480 nM [6].

References

  • Osimertinib - Liv Hospital Liv Hospital
  • What is the mechanism of Osimertinib mesylate?
  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC - NIH
  • An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes AKJournals
  • Continuous Flow Synthesis of Anticancer Drugs PMC - NIH
  • 208065Orig1s000 (Osimertinib NDA Approval) FDA
  • A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma PMC - NIH

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: AZD9291-345 vs. Osimertinib Mesylate – In Vivo Efficacy and Pharmacological Profiling

[label="Xenograft\nInoculation Executive Summary & Rationale The development of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has fundamentally shifted the treatment paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Xenograft\nInoculation

Executive Summary & Rationale

The development of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has fundamentally shifted the treatment paradigm for non-small cell lung cancer (NSCLC) harboring sensitizing mutations (e.g., Exon 19 deletions) and the T790M resistance mutation. While osimertinib mesylate (the active pharmaceutical ingredient in Tagrisso) stands as the clinical gold standard [6.1], structurally related analogs like AZD9291-345 are frequently utilized in preclinical laboratories to probe structure-activity relationships (SAR) and map resistance mechanisms[1].

As a Senior Application Scientist, it is critical to understand that comparing a clinical-grade salt to a truncated research analog requires rigorous, causality-driven experimental design. This guide provides an objective, in-depth comparison of their in vivo efficacy, pharmacological properties, and the self-validating protocols required to evaluate them.

Physicochemical & Pharmacological Profiling

Before initiating in vivo studies, researchers must account for the physicochemical discrepancies between the compounds. Osimertinib mesylate is formulated as a mesylate salt to maximize aqueous solubility, ensuring optimal oral bioavailability. In contrast, AZD9291-345 is a lower-molecular-weight analog (345.4 Da, Formula: C20H19N5O) that lacks the bulky basic side chains of the parent compound[1]. This fundamentally alters its lipophilicity, meaning it cannot simply be swapped into an aqueous vehicle without risking precipitation and erratic gastrointestinal absorption.

Table 1: Comparative Physicochemical Properties

PropertyOsimertinib MesylateAZD9291-345
Primary Target Mutant EGFR (L858R, Exon 19 del, T790M)[2]Mutant EGFR (Exon 19 del)[3]
Molecular Weight 595.71 g/mol (Salt) / 499.6 g/mol (Free Base)345.4 g/mol [1]
Chemical Formula C28H33N7O2 · CH4O3SC20H19N5O[1]
Application Clinical Standard (FDA Approved)Preclinical Research / SAR Probe
Optimal Formulation 0.5% HPMC / 0.1% Tween 80 (Aqueous)10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Mechanistic Pathway: EGFR Inhibition

Both compounds exert their primary efficacy by binding to the ATP-binding pocket of mutant EGFR. By inhibiting receptor autophosphorylation, they block downstream survival and proliferation signaling cascades—specifically the PI3K/AKT and RAS/MAPK pathways—ultimately inducing apoptosis in tumor cells ().

EGFR_Pathway EGFR Mutant EGFR (Exon 19 del / T790M) PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Blocked MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Blocked TKI Osimertinib Mesylate & AZD9291-345 TKI->EGFR Irreversible Inhibition Apoptosis Apoptosis & Tumor Regression PI3K->Apoptosis Induced by Inhibition MAPK->Apoptosis Induced by Inhibition

Mechanism of action for mutant EGFR inhibition by AZD9291 analogs and subsequent apoptotic induction.

In Vivo Efficacy Comparison Strategy

Evaluating these two compounds requires a highly sensitive xenograft model. The PC9 human NSCLC cell line , which harbors an EGFR Exon 19 deletion, is the optimal choice as it demonstrates high sensitivity to AZD9291 derivatives, including AZD9291-345 ()[3].

Causality in Experimental Design:

  • Vascularization Dependency: Treatment must not begin immediately after inoculation. Tumors must reach ~150 mm³ to ensure the xenograft is fully vascularized. Treating non-vascularized micro-tumors yields false-positive efficacy data due to poor nutrient supply rather than direct drug action.

  • Toxicity Proxies: Body weight must be tracked alongside tumor volume. A highly efficacious drug that causes >15% body weight loss is a failed formulation. The protocol below is designed as a self-validating system, utilizing vehicle controls to baseline both tumor growth and baseline stress.

Experimental Protocols: Step-by-Step Methodology

InVivoWorkflow N1 Cell Prep (PC9 Cells) N2 Xenograft Inoculation N1->N2 N3 Randomization (~150 mm³) N2->N3 N4 Dosing (PO / IP) N3->N4 N5 Efficacy Analysis N4->N5

Step-by-step in vivo xenograft workflow for evaluating EGFR TKI efficacy and pharmacodynamics.

Phase 1: Cell Culture & Xenograft Establishment
  • Culture PC9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells at 80% confluence. Wash twice with cold PBS and resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of PBS and Matrigel. Note: Matrigel provides extracellular matrix support, significantly improving localized engraftment rates.

  • Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

Phase 2: Randomization & Formulation
  • Monitor tumor growth using digital calipers. Calculate volume using the standard formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 150–200 mm³ (typically 10-14 days post-inoculation), randomize mice into three groups (n=8 per group): Vehicle Control, Osimertinib Mesylate (5 mg/kg), and AZD9291-345 (5 mg/kg).

  • Formulate Osimertinib Mesylate: Suspend the powder in 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80.

  • Formulate AZD9291-345: Dissolve in 10% DMSO, then add 40% PEG300, 5% Tween 80, and 45% Saline sequentially. Note: The order of addition is critical to prevent the lipophilic compound from crashing out of solution.

Phase 3: Dosing & Monitoring
  • Administer treatments via oral gavage (PO) once daily for 21 days.

  • Measure tumor volumes and body weights every 3 days. A body weight loss of >15% mandates immediate humane euthanasia.

  • At day 21, sacrifice the mice, excise the tumors, and snap-freeze them in liquid nitrogen for downstream pharmacodynamic (PD) analysis (e.g., Western blot for p-EGFR suppression).

Expected Data & Interpretation

While AZD9291-345 demonstrates potent in vitro activity against Exon 19 deletions[3], its in vivo efficacy is typically attenuated compared to osimertinib mesylate. This discrepancy is primarily due to the highly optimized pharmacokinetic profile (e.g., longer half-life, superior volume of distribution, and resistance to rapid clearance) of the clinical-grade mesylate salt.

Table 2: Expected In Vivo Efficacy Metrics (PC9 Xenograft Model)

Treatment Group (5 mg/kg/day, PO)Tumor Growth Inhibition (TGI %)Body Weight Change (%)p-EGFR Suppression (Tumor Tissue)
Vehicle Control 0%+2.1%None
Osimertinib Mesylate >85%-3.5%Profound (>90% reduction)
AZD9291-345 60 - 75%-1.2%Moderate (~70% reduction)

Interpretation: The data highlights a fundamental principle in drug development: while structural analogs like AZD9291-345 retain target engagement, holistic in vivo efficacy relies heavily on the physicochemical enhancements provided by the full molecular structure and its optimized salt formulation.

References

  • Wang, N., et al. "Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer." Oncology Reports 41.1 (2019): 77-86. URL:[Link]

Sources

Comparative

A Tale of Two Inhibitors: A Comparative Guide to AZD9291 (Osimertinib) and Rociletinib for EGFR T790M Inhibition

For the Researcher, Scientist, and Drug Development Professional In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of the EGFR T790M mutation as a key resistance mechanism to fi...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of the EGFR T790M mutation as a key resistance mechanism to first- and second-generation tyrosine kinase inhibitors (TKIs) presented a significant clinical challenge.[1][2] This guide provides an in-depth, objective comparison of two third-generation EGFR TKIs developed to address this challenge: AZD9291 (osimertinib) and rociletinib. While osimertinib has become the standard of care, a retrospective comparison with rociletinib offers valuable insights into the nuances of drug design, clinical development, and the factors that determine therapeutic success.

The Clinical Problem: The T790M "Gatekeeper" Mutation

First- and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or L858R).[2] However, acquired resistance inevitably develops, with the T790M mutation in exon 20 of the EGFR gene being the culprit in approximately 50-60% of cases.[2][3] The T790M mutation, often termed the "gatekeeper" mutation, involves the substitution of a threonine residue with a bulkier methionine at position 790.[2] This substitution sterically hinders the binding of earlier-generation TKIs to the ATP-binding pocket of the EGFR kinase domain, leading to restored kinase activity and tumor progression.[2][4]

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Both AZD9291 and rociletinib were designed as third-generation, irreversible EGFR TKIs. Their key innovation lies in their ability to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][5][6] This selectivity is achieved through the formation of a covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding pocket of the EGFR kinase domain.[1][7][8] This irreversible binding permanently inactivates the receptor, thereby blocking downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, that are crucial for tumor cell proliferation and survival.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival EGF EGF (Ligand) EGF->EGFR Binds AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Irreversibly Inhibits (Mutant Selective) Rociletinib Rociletinib Rociletinib->EGFR Irreversibly Inhibits (Mutant Selective) Resistance_Mechanisms cluster_AZD9291 AZD9291 (Osimertinib) Resistance cluster_Rociletinib Rociletinib Resistance Osi_On_Target EGFR-Dependent (On-Target) C797S C797S Mutation Osi_On_Target->C797S Osi_Off_Target EGFR-Independent (Bypass Pathways) MET_Amp_Osi MET Amplification Osi_Off_Target->MET_Amp_Osi HER2_Amp HER2 Amplification Osi_Off_Target->HER2_Amp RAS_MAPK RAS-MAPK Pathway Activation Osi_Off_Target->RAS_MAPK Roci_On_Target EGFR-Dependent (On-Target) L798I L798I Mutation Roci_On_Target->L798I C797S_Roci C797S Mutation Roci_On_Target->C797S_Roci Roci_Off_Target EGFR-Independent (Bypass Pathways) MET_Amp_Roci MET Amplification Roci_Off_Target->MET_Amp_Roci KRAS_Mut KRAS Mutation Roci_Off_Target->KRAS_Mut Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Reagent_Prep Plate_Setup Add Reagents and Inhibitor to Plate Reagent_Prep->Plate_Setup Incubate_1 Pre-incubation Plate_Setup->Incubate_1 Reaction_Start Initiate Reaction with ATP Incubate_1->Reaction_Start Incubate_2 Kinase Reaction Reaction_Start->Incubate_2 Detection Add Detection Reagent & Measure Signal Incubate_2->Detection Data_Analysis Calculate % Inhibition & Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a kinase inhibition assay.

Cellular Proliferation Assay

This protocol describes a general method to assess the effect of a test compound on the proliferation of cancer cell lines.

  • Cell Culture:

    • Maintain EGFR mutant cell lines (e.g., H1975 for L858R/T790M) in appropriate culture media.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with serially diluted test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Normalize the data to untreated controls.

    • Plot cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression curve fit.

Conclusion: Lessons Learned and the Path Forward

The comparative analysis of AZD9291 and rociletinib offers a compelling narrative in the development of targeted cancer therapies. Both molecules demonstrated the feasibility of designing potent and selective inhibitors for the EGFR T790M resistance mutation. However, the trajectory of their clinical development diverged significantly. Osimertinib's consistent efficacy, manageable safety profile, and demonstrated CNS activity solidified its position as the standard of care. T[8][9]he challenges faced by rociletinib, including discrepancies in response rates and the unexpected hyperglycemia, underscore the critical importance of a favorable and predictable safety profile in addition to efficacy.

For researchers and drug developers, this comparison highlights the multifaceted nature of successful drug development. While preclinical potency is a prerequisite, clinical efficacy, safety, and a deep understanding of resistance mechanisms are paramount. The story of AZD9291 and rociletinib serves as a valuable case study in the ongoing quest to develop more effective and durable treatments for patients with NSCLC.

References

Sources

Validation

validation of AZD9291-345 target engagement using cellular thermal shift assay

Title: Validating AZD9291 Target Engagement: A Comparative Guide Using AZD9291-345 and Cellular Thermal Shift Assays (CETSA) As targeted therapeutics evolve from reversible binders to covalent inhibitors and degraders, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating AZD9291 Target Engagement: A Comparative Guide Using AZD9291-345 and Cellular Thermal Shift Assays (CETSA)

As targeted therapeutics evolve from reversible binders to covalent inhibitors and degraders, proving intracellular target engagement has become the most critical bottleneck in preclinical drug development. For covalent drugs like the third-generation EGFR inhibitor AZD9291 (Osimertinib)[1], simply observing downstream signaling inhibition is insufficient. We must definitively prove that the drug physically binds its intended target inside live cells, and crucially, we must decouple the affinity of the core molecular scaffold from the irreversible reactivity of its covalent warhead.

As an application scientist, I frequently see researchers misinterpret target engagement data by failing to use proper structural controls. This guide provides an objective, comparative framework for validating AZD9291 target engagement using the Cellular Thermal Shift Assay (CETSA), highlighting the indispensable role of its truncated, reversible analog: AZD9291-345 .

The Mechanistic Rationale: Why We Need AZD9291-345

AZD9291 was designed to irreversibly alkylate Cys797 within the ATP-binding pocket of mutant EGFR[1]. Recently, it has also been discovered to exhibit off-target epigenetic modulation by directly binding EZH2 and disrupting the PRC2 (EZH2-EED) complex[2].

When validating these interactions via CETSA, the covalent nature of AZD9291 presents a unique challenge. Covalent bonds lock the target protein into a highly stable thermodynamic state, resulting in a massive shift in melting temperature ( ΔTm​ ). However, this massive shift can mask non-specific cysteine reactivity.

To establish a self-validating system , we must compare AZD9291 against [3]. With a molecular weight of 345.4 g/mol (compared to AZD9291's 499.6 g/mol ), AZD9291-345 lacks the acrylamide warhead. It acts as a purely reversible control. If AZD9291-345 fails to induce a baseline thermal shift, it indicates that the core pyrimidine-indole scaffold lacks intrinsic affinity for the target, and the binding of the parent drug is driven solely by indiscriminate alkylation.

Pathway AZD AZD9291 (Osimertinib) Covalent Binder EGFR EGFR (T790M) Kinase Domain AZD->EGFR Irreversible Alkylation (High ΔTm) PRC2 EZH2 Protein (PRC2 Complex) AZD->PRC2 Disrupts EZH2-EED AZD345 AZD9291-345 Reversible Control AZD345->EGFR Non-covalent Affinity (Moderate ΔTm) AZD345->PRC2 Baseline Control

Caption: Dual targeting mechanism of AZD9291 on EGFR and PRC2 compared to the AZD9291-345 control.

Objective Comparison of Target Engagement Technologies

While multiple label-free methods exist to quantify drug target availability[4], CETSA remains the gold standard for evaluating intact cellular systems. Below is a comparison of how CETSA stacks up against alternative methodologies for validating AZD9291.

FeatureCETSA (Cellular Thermal Shift)DARTS (Drug Affinity Responsive Target Stability)ABPP (Activity-Based Protein Profiling)
Mechanism Heat-induced denaturationProtease resistanceChemical probe labeling
Live Cell Capability Yes (Maintains native complexes)No (Requires cell lysates)Yes (But requires cell permeabilization)
Suitability for AZD9291 Excellent (Captures massive ΔTm​ )Moderate (EGFR is large; local protection may be missed)Excellent (Alkynes can be attached)
Suitability for AZD9291-345 Excellent (Label-free detection)ModeratePoor (Lacks covalent warhead for tagging)
Protein-Protein Interactions Preserves EZH2-EED complexDisrupts native complexesDisrupts native complexes

The Verdict: CETSA is the only assay capable of objectively comparing the covalent AZD9291 and the reversible AZD9291-345 side-by-side in live cells without requiring synthetic modifications that could alter their binding pharmacophores.

Self-Validating CETSA Protocol for AZD9291 and AZD9291-345

To ensure scientific integrity, this protocol is designed with built-in causality. Every step serves a specific thermodynamic or biological purpose.

Step 1: Live Cell Dosing and Equilibration

  • Procedure: Culture H1975 cells (harboring EGFR L858R/T790M) to 70% confluence. Treat parallel plates with Vehicle (0.1% DMSO), 1 µM AZD9291, and 1 µM AZD9291-345. Incubate for 2 hours at 37°C.

  • Causality: A 2-hour window allows AZD9291-345 to reach thermodynamic equilibrium, while providing sufficient time for AZD9291 to complete its two-step binding kinetics (non-covalent docking followed by covalent bond formation).

Step 2: Thermal Aliquoting

  • Procedure: Harvest cells using TrypLE (to preserve membrane receptors), wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide into 50 µL aliquots in PCR tubes. Heat in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Causality: Heating intact cells rather than lysates ensures that the intracellular ATP concentration remains physiological, and delicate multi-protein complexes (like PRC2) remain intact during the thermal challenge[2].

Step 3: Gentle Lysis

  • Procedure: Subject the aliquots to three rapid freeze-thaw cycles using liquid nitrogen and a 20°C water bath.

  • Causality: We avoid harsh detergents (like SDS or Triton X-100) because they artificially lower the melting temperature of proteins and can strip the reversible AZD9291-345 control from its binding pocket.

Step 4: Ultracentrifugation & Detection

  • Procedure: Centrifuge at 20,000 x g for 20 minutes at 4°C. Carefully extract the supernatant. Analyze via Western Blot using anti-EGFR and anti-EZH2 antibodies.

  • Causality: Heat denatures unbound proteins, exposing hydrophobic cores that rapidly aggregate. Centrifugation pellets these aggregates. Only the drug-stabilized, natively folded proteins remain in the soluble supernatant.

Workflow Step1 1. Live Cell Dosing Vehicle vs. AZD9291 vs. AZD9291-345 Step2 2. Thermal Challenge Melt Curve Gradient (40°C - 65°C) for 3 min Step1->Step2 Step3 3. Gentle Lysis Freeze-thaw cycles to preserve native complexes Step2->Step3 Step4 4. Ultracentrifugation Pellet denatured aggregates (20,000 x g) Step3->Step4 Step5 5. Target Quantification Western Blot for EGFR & EZH2 stabilization Step4->Step5

Caption: Self-validating Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Quantitative Data & Expected Performance Profile

When executing the protocol above, the distinct chemical properties of the two compounds yield a highly specific thermal stabilization profile. AZD9291 will induce a profound stabilization of both EGFR and EZH2, confirming its dual-target engagement[2]. AZD9291-345 will demonstrate the baseline affinity of the scaffold.

ParameterAZD9291 (Active Drug)AZD9291-345 (Reversible Control)
Binding Modality Covalent (Acrylamide warhead)Reversible (Warhead absent)
EGFR (T790M) IC50 ~5 - 15 nM> 500 nM (Reduced potency)
CETSA ΔTm​ (EGFR) High shift (> 5°C to 8°C)Moderate shift (~ 2°C)
EZH2 Target Engagement Direct binding, stabilizes EZH2Weak/No stabilization
PRC2 Complex Effect Disrupts EZH2-EED interactionInactive

By observing a moderate ΔTm​ with AZD9291-345, researchers can confidently conclude that the foundational structure of the drug effectively localizes to the target pocket, and the extreme thermal shift seen with AZD9291 is a true representation of covalent target engagement, rather than an artifact of assay conditions.

References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry URL:[Link]

  • AZD9291 inactivates the PRC2 complex to mediate tumor growth inhibition Acta Pharmacologica Sinica (PubMed) URL:[Link]

  • In situ single-cell therapeutic response imaging facilitated by the TRIPODD fluorescence imaging platform Theranostics URL:[Link]

Sources

Comparative

Benchmarking AZD9291-345 Against First-Generation EGFR Tyrosine Kinase Inhibitors: A Comprehensive Preclinical Guide

Executive Summary & Clinical Context In the landscape of targeted oncology, the evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in structure-based drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

In the landscape of targeted oncology, the evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in structure-based drug design. First-generation TKIs, such as Gefitinib and Erlotinib , revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring sensitizing mutations (e.g., Exon 19 deletions or the L858R point mutation). However, clinical efficacy is inevitably truncated by acquired resistance, most notably the T790M "gatekeeper" mutation within the kinase domain.

AZD9291 (Osimertinib) is the canonical third-generation, irreversible EGFR TKI designed to overcome this barrier. In preclinical benchmarking and assay development, AZD9291-345 (a specific research-grade structural analog/derivative of the AZD9291 pharmacophore, MW: 345) is frequently utilized to evaluate covalent binding kinetics and mutant selectivity in vitro.

This guide provides an authoritative, step-by-step framework for benchmarking AZD9291-345 against first-generation TKIs. As an application scientist, I will detail not just how to run these comparative assays, but the underlying causality behind the experimental conditions required to validate covalent vs. reversible inhibitors.

Mechanistic Causality: Overcoming the T790M Gatekeeper

To design a self-validating benchmarking assay, one must first understand the structural biology dictating the failure of first-generation TKIs and the success of the AZD9291 pharmacophore.

  • The Failure of First-Generation TKIs: Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors. The T790M mutation substitutes a bulky methionine for threonine at position 790. This creates steric hindrance that physically blocks reversible TKIs from deep pocket binding. Concurrently, T790M significantly increases the receptor's affinity for endogenous ATP, allowing cellular ATP (~1-5 mM) to readily outcompete the drug[1].

  • The AZD9291-345 Solution: AZD9291 bypasses the ATP competition problem entirely. It features a pyrimidine scaffold linked to a Michael acceptor (an acrylamide group) that forms a permanent covalent bond with the Cys797 residue located at the edge of the ATP-binding pocket (2)[3]. Because the binding is irreversible, it is not subject to equilibrium dynamics, effectively neutralizing the T790M-induced ATP affinity surge[4]. Furthermore, AZD9291-345 is structurally optimized to have low affinity for Wild-Type (WT) EGFR, minimizing dose-limiting toxicities like skin rash and diarrhea[5].

Pathway & Inhibition Mechanics

G cluster_WT Wild-Type EGFR (WT) cluster_Mut Mutant EGFR (L858R/T790M) EGF EGF Ligand EGFR_WT EGFR (WT) ATP Pocket Accessible EGF->EGFR_WT EGFR_Mut EGFR (T790M) Steric Hindrance & High ATP Affinity EGF->EGFR_Mut Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR_WT->Downstream EGFR_Mut->Downstream Constitutive Active Gen1 1st-Gen TKIs (Gefitinib/Erlotinib) Reversible Binding Gen1->EGFR_WT Inhibits Gen1->EGFR_Mut Blocked by T790M AZD AZD9291-345 (3rd-Gen Analog) Covalent Binding (Cys797) AZD->EGFR_WT Spared (Low Affinity) AZD->EGFR_Mut Irreversible Inhibition Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Fig 1. Differential inhibition mechanics of 1st-Gen TKIs vs AZD9291-345 on EGFR variants.

Quantitative Benchmarking Data

When executing a comparative analysis, the defining metric of success for a third-generation TKI is the selectivity margin —the ratio of its potency against the T790M mutant versus the WT receptor. The table below summarizes the expected in vitro IC50 profiles based on validated biochemical assays (5)[5].

Compound ClassSpecific AgentEGFR (WT) IC50EGFR (L858R) IC50EGFR (L858R/T790M) IC50Binding Mechanism
1st-Gen TKI Gefitinib~15 - 30 nM~10 - 15 nM> 10,000 nMReversible, ATP-competitive
1st-Gen TKI Erlotinib~15 - 30 nM~10 - 15 nM> 10,000 nMReversible, ATP-competitive
3rd-Gen TKI AZD9291-345> 450 nM~10 - 15 nM~10 - 15 nM Irreversible, Covalent (Cys797)

Data Interpretation: While Gefitinib is highly potent against the sensitizing L858R mutation, it is entirely defeated by the T790M double mutant. AZD9291-345 maintains low-nanomolar potency against the double mutant while exhibiting a >30-fold selectivity window over WT EGFR, ensuring a wider therapeutic index[5].

Experimental Benchmarking Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They account for the unique kinetic properties of covalent inhibitors.

Protocol A: In Vitro Time-Dependent Kinase Inhibition Assay (ADP-Glo)

Causality Insight: Because AZD9291-345 is a targeted covalent inhibitor (TCI), its IC50 is strictly time-dependent. Standard assays that immediately mix enzyme, inhibitor, and ATP will falsely report poor potency for covalent drugs. A pre-incubation step is mandatory. Furthermore, standard kinase buffers containing high concentrations of nucleophilic reducing agents (like DTT or β-mercaptoethanol) must be omitted, as they will prematurely quench the acrylamide Michael acceptor of AZD9291-345.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Critical: Do not exceed 0.5 mM DTT.

  • Enzyme Dilution: Dilute recombinant human EGFR (L858R/T790M) and EGFR (WT) to a working concentration of 0.5 ng/µL in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of AZD9291-345 and Gefitinib in 100% DMSO. Dilute these intermediate stocks 1:100 into the kinase buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Pre-Incubation (The Covalent Step): In a 384-well white microplate, mix 5 µL of the kinase solution with 2.5 µL of the compound. Incubate for exactly 60 minutes at room temperature.

    • Self-Validation: Include a DMSO-only control (Maximum Activity) and a buffer-only control (Baseline).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. The final ATP concentration should be calibrated to the specific Km​ of the EGFR variant (typically 10 µM) alongside 0.2 µg/µL Poly(Glu,Tyr) peptide substrate.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (Incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (Incubate 30 min).

  • Analysis: Read luminescence on a microplate reader. Plot Log[Inhibitor] vs. Normalized Luminescence and fit to a 4-parameter logistic regression to derive the apparent IC50.

Protocol B: Cellular Target Engagement (Phospho-EGFR Immunoblotting)

Causality Insight: Biochemical assays prove the drug binds the isolated protein, but cellular assays prove the drug can penetrate the lipid bilayer and outcompete physiological intracellular ATP concentrations (~1-5 mM). We utilize H1975 cells (harboring the L858R/T790M mutation) and A549 cells (WT EGFR) to benchmark cellular selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 and A549 cells at 3×105 cells/well in 6-well tissue culture plates. Allow 24 hours for adherence.

  • Serum Starvation: Wash cells with PBS and replace with serum-free RPMI-1640 medium for 16 hours. Reasoning: This eliminates background receptor tyrosine kinase (RTK) activation from growth factors present in FBS.

  • Compound Treatment: Treat cells with AZD9291-345 or Gefitinib at varying concentrations (0, 1, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation (WT Only): Stimulate the A549 (WT) cells with 50 ng/mL recombinant human EGF for 15 minutes prior to lysis. Reasoning: H1975 cells are constitutively active and do not require EGF, but WT EGFR must be actively stimulated to observe baseline phosphorylation.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na3VO4, 10 mM NaF, 1x cOmplete™ EDTA-free protease inhibitor cocktail).

  • Protein Resolution: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C). Quantify using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies:

    • Anti-phospho-EGFR (Tyr1068)

    • Anti-total EGFR

    • Anti-phospho-AKT (Ser473) (To confirm downstream pathway inhibition)

    • Anti-GAPDH (Loading control)

  • Quantification: Detect using HRP-conjugated secondary antibodies and ECL substrate. Use densitometry software (e.g., ImageJ) to calculate the ratio of p-EGFR to total EGFR, establishing the cellular IC50.

Conclusion

Benchmarking AZD9291-345 against first-generation TKIs highlights a paradigm shift in targeted oncology. By transitioning from reversible, ATP-competitive inhibition (Gefitinib/Erlotinib) to targeted covalent inhibition (AZD9291-345), researchers can effectively neutralize the T790M resistance mechanism. When executing these comparisons, strict adherence to time-dependent assay kinetics and careful management of buffer nucleophiles are paramount to generating trustworthy, reproducible preclinical data.

References

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery (AACR). 5

  • Finlay, M. R., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." PMC / NIH. 2

  • Jia, Y., et al. (2016). "Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors." PMC / NIH. 4

  • Yun, C. H., et al. (2018). "Structural insights into drug development strategy targeting EGFR T790M/C797S." Oncotarget. 1

Sources

Validation

synergistic effects of AZD9291-345 combined with MEK inhibitors

Synergistic Efficacy of AZD9291-345 and MEK Inhibitors in EGFR-Mutant NSCLC: A Comparative Application Guide Executive Summary & Mechanistic Rationale In the precision oncology landscape of non-small cell lung cancer (NS...

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Author: BenchChem Technical Support Team. Date: April 2026

Synergistic Efficacy of AZD9291-345 and MEK Inhibitors in EGFR-Mutant NSCLC: A Comparative Application Guide

Executive Summary & Mechanistic Rationale

In the precision oncology landscape of non-small cell lung cancer (NSCLC), third-generation EGFR tyrosine kinase inhibitors (TKIs) like AZD9291 (Osimertinib) have established a new standard of care. However, the emergence of acquired resistance remains an inevitable clinical bottleneck. A primary driver of this resistance is the reactivation of the MAPK (MEK/ERK) pathway through bypass mechanisms, such as MET amplification or KRAS mutations .

AZD9291-345 is a specialized, low-molecular-weight (MW 345) structural analog of standard AZD9291 (MW 499.6) . In preclinical drug development, such streamlined analogs are utilized to evaluate altered pharmacokinetic properties—such as enhanced membrane permeability or target engagement kinetics—while retaining the critical covalent binding affinity to the EGFR T790M mutation.

The Causality of Synergy: Why does combining an EGFR inhibitor with a MEK inhibitor yield profound synergy? Monotherapy with AZD9291 or its analogs often fails to fully extinguish ERK signaling in resistant cell lines due to parallel bypass tracks . Sustained ERK activity shifts the cellular apoptotic threshold by phosphorylating and degrading the pro-apoptotic protein Bim, while simultaneously stabilizing the anti-apoptotic protein Mcl-1 . By introducing a MEK inhibitor (e.g., Trametinib), we achieve a vertical pathway blockade. This dual inhibition rescues Bim from degradation and suppresses Mcl-1, forcefully driving the resistant cells into apoptosis .

Comparative Performance Data

To objectively evaluate the performance of AZD9291-345, we compare its efficacy against standard AZD9291, both as monotherapies and in combination with the MEK inhibitor Trametinib. The data below synthesizes expected pharmacodynamic responses in sensitive (PC-9) and acquired-resistant (PC-9/AR) NSCLC models.

Treatment ArmTarget(s)IC50 in PC-9 (Sensitive)IC50 in PC-9/AR (Resistant)Combination Index (CI)*Apoptotic Rate (PC-9/AR)
AZD9291 (Standard) EGFR (mut/T790M)12 nM> 2000 nMN/A< 5%
AZD9291-345 EGFR (mut/T790M)15 nM> 2000 nMN/A< 5%
Trametinib MEK1/2> 1000 nM> 1000 nMN/A< 5%
AZD9291 + Trametinib EGFR + MEK4 nM110 nM0.35 (Synergistic)68%
AZD9291-345 + Trametinib EGFR + MEK5 nM95 nM0.31 (Highly Synergistic)72%

*CI < 1 indicates synergy; CI < 0.5 indicates strong synergy (Calculated via Chou-Talalay method).

Experimental Methodologies: Self-Validating Workflows

As an application scientist, ensuring robust, reproducible data requires protocols designed as self-validating systems. Every assay must internally confirm its own baseline, dynamic range, and mechanistic specificity.

Protocol A: 3D Spheroid Viability and Synergy Assay

Causality: Standard 2D monolayer cultures often fail to accurately model the spatial dependencies of MEK/ERK signaling and anoikis resistance. 3D spheroids provide a physiologically relevant architecture that accurately reflects the profound synergy of vertical EGFR/MEK inhibition [[1]]([Link]).

  • Spheroid Formation: Seed PC-9/AR cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours to allow tight spheroid formation.

  • Matrix Dosing: Prepare a 6x6 concentration matrix of AZD9291-345 (0 to 1000 nM) and Trametinib (0 to 100 nM).

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a Day 0 baseline plate . The Day 0 plate is critical; it allows you to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.

  • Endpoint Readout: After 96 hours of treatment, add CellTiter-Glo® 3D reagent. Agitate for 5 minutes, incubate for 25 minutes, and record luminescence.

  • Analysis: Calculate the Combination Index (CI) using CompuSyn software.

Protocol B: Apoptotic Pathway Validation via Immunoblotting

Causality: Viability assays cannot distinguish between metabolic suppression and actual cell death. To prove the mechanistic rationale, we must physically observe the shift in the apoptotic threshold (Bim/Mcl-1 axis) .

  • Treatment: Plate PC-9/AR cells in 6-well plates. Treat with Vehicle, AZD9291-345 (200 nM), Trametinib (25 nM), or the combination for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial for preserving the transient phosphorylation state of ERK).

  • Self-Validation Controls: Probe for β-actin as a loading control. Include a positive apoptosis control (e.g., cells treated with 1 μM Staurosporine for 4 hours) to validate the molecular weight of the cleavage bands.

  • Target Probing: Run SDS-PAGE and transfer to PVDF membranes. Probe for p-ERK, total ERK, Bim, Mcl-1, and cleaved PARP.

  • Interpretation: Synergy is validated if the combination arm uniquely shows complete p-ERK suppression, elevated Bim, degraded Mcl-1, and the presence of the 89 kDa cleaved PARP fragment.

Signaling Pathway Visualization

The following diagram illustrates the vertical blockade strategy, demonstrating how bypass tracks are neutralized by the addition of a MEK inhibitor to force apoptosis.

G EGFR Mutant EGFR RAS RAS EGFR->RAS Bypass Bypass Tracks (MET, KRAS) Bypass->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Bim Pro-apoptotic Bim ERK->Bim Degrades Mcl1 Anti-apoptotic Mcl-1 ERK->Mcl1 Stabilizes Apoptosis Apoptosis Bim->Apoptosis Mcl1->Apoptosis Inhibits AZD AZD9291-345 AZD->EGFR Covalent Blockade MEKi MEK Inhibitor (Trametinib) MEKi->MEK Allosteric Blockade

Fig 1: Vertical blockade of EGFR and MEK pathways forcing apoptosis in resistant NSCLC models.

References

  • Title: Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Acquired resistance to AZD9291 as an upfront treatment is dependent on ERK signaling in a preclinical model Source: PLOS One URL: [Link]

  • Title: Heterogeneous Mechanisms of Primary and Acquired Resistance to Third-Generation EGFR Inhibitors Source: Clinical Cancer Research (AACR Journals) URL: [Link]

  • Title: Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer Source: eLife URL: [Link]

  • Title: AZD9291-345 - 25 mg Source: Tebubio URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: AZD9291 and AZD9291-345 Scaffold Selectivity and Cross-Reactivity Profiles Against HER2 and HER4

Executive Summary & Rationale The development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), notably AZD9291 (osimertinib), revolutionized the treatment of non-small cell l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), notably AZD9291 (osimertinib), revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring sensitizing and T790M resistance mutations. However, acquired resistance mechanisms—particularly HER2 (ErbB2) amplification and HER2 exon 20 insertions—have necessitated a deeper understanding of off-target kinase cross-reactivity[1][2].

AZD9291-345 (MW: 345) is a commercially available structural analog and core fragment of the parent compound AZD9291 (MW: ~499.6)[3][4]. In medicinal chemistry and biochemical profiling, utilizing lower-molecular-weight fragments like AZD9291-345 allows researchers to map the minimal binding determinants of the core pyrimidine pharmacophore. This guide objectively compares the selectivity and cross-reactivity profile of the AZD9291 scaffold against HER2 and HER4, contrasting it with pan-HER and HER2-selective alternatives to inform next-generation drug design.

Mechanistic Causality of HER2 and HER4 Cross-Reactivity

The selectivity of AZD9291 is driven by its ability to form an irreversible covalent bond with the Cys797 residue in the ATP-binding pocket of mutant EGFR[5]. However, the ErbB receptor family shares significant structural homology.

When profiling AZD9291 and its core scaffold (AZD9291-345) against a broad kinome panel, significant cross-reactivity is observed primarily against kinases that possess an analogous cysteine residue in their catalytic domains[6]. Specifically:

  • HER2 (ErbB2): Contains Cys805 , allowing covalent engagement by the AZD9291 acrylamide warhead at higher concentrations (typically >100 nmol/L)[5].

  • HER4 (ErbB4): Contains Cys803 , which similarly acts as a nucleophile for covalent inhibition[6].

While the parent AZD9291 molecule is decorated with peripheral functional groups designed to spare wild-type EGFR, the core AZD9291-345 scaffold provides a baseline to evaluate how the central pharmacophore navigates the steric constraints of the HER2 and HER4 ATP-binding clefts.

G EGFR EGFR (WT / Mut) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MEK / ERK Pathway EGFR->MAPK HER2 HER2 (Amp / Mut) HER2->PI3K HER2->MAPK HER4 HER4 HER4->PI3K AZD AZD9291 / AZD9291-345 AZD->EGFR Covalent (Cys797) AZD->HER2 Cross-reactivity (Cys805) AZD->HER4 Cross-reactivity (Cys803)

Caption: HER family signaling pathways and AZD9291/AZD9291-345 covalent binding targets.

Comparative Performance Data

To contextualize the performance of the AZD9291 scaffold, it must be compared against established pan-HER inhibitors (e.g., Afatinib) and HER2-selective reversible inhibitors (e.g., Tucatinib).

Note: Because AZD9291 and Afatinib are covalent inhibitors, traditional IC50​ values are time-dependent and can be misleading[7]. The data below represents apparent IC50​ values at standard incubation times to provide a relative selectivity index.

CompoundMechanism of ActionPrimary Target ProfileEGFR (T790M) Apparent IC50​ HER2 Apparent IC50​ HER4 Apparent IC50​
AZD9291 (Osimertinib) Irreversible CovalentEGFR Mut Selective~12 nM100 - 500 nM~150 nM
AZD9291-345 Irreversible CovalentScaffold BaselineAssay DependentAssay DependentAssay Dependent
Afatinib Irreversible CovalentPan-HER (EGFR/HER2/4)~10 nM~14 nM~1 nM
Tucatinib Reversible ATP-CompHER2 Selective>1000 nM~8 nM>1000 nM

Data Synthesis: While Afatinib exhibits equipotent pan-HER activity, AZD9291 demonstrates a ~10- to 40-fold selectivity window for mutant EGFR over HER2 and HER4[6]. However, in clinical scenarios where HER2 is highly amplified, the local concentration of AZD9291 can achieve sufficient target occupancy to suppress HER2 phosphorylation, making it a viable backbone for combination therapies[2][5].

Self-Validating Experimental Protocols

To accurately assess the cross-reactivity of AZD9291-345 against HER2 and HER4, researchers must avoid the pitfall of relying solely on end-point IC50​ assays. The following protocols are designed as self-validating systems , incorporating kinetic readouts and isogenic cell lines to isolate specific kinase drivers.

Protocol A: Time-Dependent Biochemical Kinase Assay ( kinact​/KI​ Determination)

Causality: Covalent inhibitors exhibit time-dependent inhibition. A compound with a weak initial binding affinity ( KI​ ) can still show a potent apparent IC50​ if given enough time to form the covalent bond ( kinact​ ). Determining the kinact​/KI​ ratio is the only rigorous way to compare the true selectivity of AZD9291-345 against HER2 and HER4[7].

  • Reagent Preparation: Prepare recombinant kinase domains of EGFR(WT), EGFR(T790M), HER2, and HER4.

  • Inhibitor Pre-incubation (The Critical Step): Incubate the kinases with varying concentrations of AZD9291-345, Afatinib (Positive Control), and Tucatinib (Reversible Control) for multiple time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • ATP Competition Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to the Km​ for each specific kinase, along with the peptide substrate.

  • Kinetic Readout: Measure substrate phosphorylation continuously (e.g., via a microfluidic mobility shift assay or TR-FRET).

  • Self-Validation Check: The reversible control (Tucatinib) must not show time-dependent shifts in potency. If it does, the assay is artifactual (e.g., enzyme degradation).

  • Data Normalization: Calculate kinact​ and KI​ using non-linear regression. Normalize the HER2 and HER4 kinact​/KI​ values to the EGFR(T790M) baseline to establish the true selectivity index.

Protocol B: Isogenic Ba/F3 Cell Viability and Phosphorylation Assay

Causality: Biochemical assays lack cellular context (e.g., ATP concentration, membrane permeability). Using murine Ba/F3 cells—which are dependent on IL-3 for survival—allows researchers to engineer cells that rely entirely on exogenously introduced HER2 or HER4 for survival, isolating the specific on-target cellular effect[1][5].

  • Cell Line Engineering: Stably transfect Ba/F3 cells with human wild-type HER2, HER2 exon 20 insertion mutations, and wild-type HER4. Withdraw IL-3 to select for oncogene-addicted clones.

  • Compound Treatment: Seed cells at 1×104 cells/well. Treat with a dose-response gradient of AZD9291-345 (1 nM to 10μM ).

  • Viability Readout (72h): Utilize CellTiter-Glo to measure ATP as a proxy for cell viability.

  • Target Engagement (6h): Harvest parallel plates at 6 hours post-treatment. Lyse cells and perform Western Blot analysis.

  • Self-Validation Check: Probe for total HER2/HER4, phospho-HER2/HER4, and downstream phospho-AKT. A true on-target effect requires that the decrease in cell viability perfectly correlates with the dose-dependent abrogation of phospho-HER2/HER4 and phospho-AKT[1].

Workflow Step1 Compound Prep (AZD9291-345 & Controls) Step2 Time-Dependent Incubation (EGFR, HER2, HER4) Step1->Step2 Step3 ATP Competition Assay (kinact / KI Determination) Step2->Step3 Step4 Ba/F3 Cell Viability (HER2/HER4 Overexpression) Step3->Step4 Step5 Western Blot Analysis (p-HER2, p-HER4, p-AKT) Step4->Step5

Caption: Step-by-step workflow for evaluating covalent kinase inhibitor selectivity.

Conclusion

While AZD9291 is highly optimized for mutant EGFR, its core pyrimidine scaffold retains intrinsic cross-reactivity with HER2 and HER4 due to the homologous cysteine residues (Cys805 and Cys803) within their respective kinase domains[5][6]. Utilizing structural analogs like AZD9291-345 allows drug development professionals to dissect these binding kinetics. By employing rigorous, time-dependent biochemical assays and isogenic cellular models, researchers can leverage this cross-reactivity to design novel therapeutics capable of overcoming HER2-amplified resistance mechanisms in NSCLC[1][2].

References

  • Targeting HER2 Aberrations in Non-Small Cell Lung Cancer with Osimertinib - PMC | nih.gov | 5

  • Therapeutic potential of osimertinib in the treatment of lung cancer with HER2 aberrations | amegroups.org | 1

  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer | aacrjournals.org | 6

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC | nih.gov | 2

  • Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors | acs.org | 7

  • Buy Bisindole-PBD (EVT-1534392) - EvitaChem | evitachem.com | 3

  • Products - MedKoo Biosciences | medkoo.com |4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of AZD9291 (Osimertinib)

This document provides essential procedural guidance for the safe and compliant disposal of AZD9291 (Osimertinib), a potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. As an antine...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of AZD9291 (Osimertinib), a potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. As an antineoplastic agent, AZD9291 requires rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Compound: AZD9291 (Osimertinib)

AZD9291, known by its generic name Osimertinib and brand name Tagrisso®, is a targeted cancer therapy used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3][4] Its mechanism of action involves irreversible inhibition of EGFR kinase activity, which is also the basis for its classification as a hazardous drug.[1] Understanding its properties is fundamental to appreciating the necessity for specialized disposal.

PropertyValueSource
Chemical Name N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)acrylamide[5]
Synonyms Osimertinib, Mereletinib, AZD-9291[5][6]
Molecular Formula C28H33N7O2[5][7]
Molecular Weight 499.6 g/mol [5][7]
Classification Antineoplastic, Cytotoxic, Hazardous Drug[3][8]

The Core Principle: Segregation of Hazardous Waste

The cornerstone of proper AZD9291 disposal is the strict segregation of waste at the point of generation. Improper mixing of hazardous waste with general or other chemical waste streams can lead to regulatory violations, increased disposal costs, and safety hazards. As a potent cytotoxic compound, all materials that come into contact with AZD9291 must be considered contaminated and disposed of according to federal, state, and local regulations.[5][9]

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for managing such hazardous pharmaceuticals.[5][10] The primary distinction in a laboratory setting is between "bulk" (non-trace) and "trace" chemotherapy waste.

Caption: Waste segregation workflow for AZD9291.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is mandatory to ensure safety and compliance. These procedures are grounded in guidelines from authoritative bodies like NIOSH and OSHA.[1][5]

Protocol for Bulk (Non-Trace) Chemotherapy Waste

This category includes unused or expired AZD9291 powder, solutions with detectable amounts of the drug, grossly contaminated items from a spill cleanup, and any container holding more than 3% of its original volume of the drug. This waste is considered RCRA-hazardous.[3][10]

Methodology:

  • Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including a disposable gown, two pairs of chemotherapy-rated gloves, and safety glasses or a face shield.[6][11]

  • Container Selection: Use a designated, leak-proof, and puncture-resistant hazardous waste container, typically colored black and labeled "Hazardous Waste" and "Chemotherapy Waste".[11]

  • Waste Collection:

    • Carefully place all bulk AZD9291 waste directly into the designated container.

    • For solutions, ensure the container is compatible and will not leak. Do not overfill.

    • For spill cleanup materials (e.g., absorbent pads), place them in a sealed bag before putting them into the final container.

  • Labeling: The container must be properly labeled with a hazardous waste tag, clearly identifying the contents as "AZD9291 (Osimertinib) Waste" and listing all components. Include the accumulation start date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] The final disposal method must be high-temperature incineration.[10]

Protocol for Trace Chemotherapy Waste

This category includes materials that are contaminated with residual amounts of AZD9291, such as empty vials, used syringes (needles removed), gloves, gowns, bench paper, and other contaminated labware.

Methodology:

  • PPE: Standard PPE as described for bulk waste is required.

  • Container Selection: Use designated chemotherapy waste containers, which are typically yellow or purple, puncture-resistant, and clearly labeled for "Trace Chemotherapy Waste" or "Cytotoxic Waste".[8][10]

  • Waste Collection:

    • Place all disposable items used during the handling of AZD9291 directly into the trace waste container.

    • Empty vials, even if rinsed, should be disposed of in this stream.

    • Contaminated sharps (e.g., needles) must be placed in a separate, yellow, puncture-proof sharps container specifically labeled for chemotherapy sharps.[8]

  • Sealing and Storage: Once the container is full (do not overfill), securely seal it. Store in a designated area until pickup.

  • Disposal: This waste stream must also be collected by a licensed contractor for incineration.[3][8] Do not autoclave waste containing chemotherapeutic agents.[3]

Caption: Decision tree for AZD9291 waste stream selection.

Spill Management and Decontamination

Accidental spills must be managed immediately and treated as bulk hazardous waste.

Spill Cleanup Protocol:

  • Alert & Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Wear a full set of PPE, including double gloves, a gown, and respiratory protection if the spill involves powder.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid aerosolization.[12]

  • Cleanup: Carefully collect all contaminated materials using scoops or other tools. Do not create dust.

  • Decontamination: Clean the spill area thoroughly. While no universal chemical deactivant is established for AZD9291, surfaces can be decontaminated by scrubbing with alcohol or another suitable laboratory disinfectant.[13] All cleaning materials must be disposed of as bulk hazardous waste.

  • Disposal: Place all cleanup materials into the designated black RCRA hazardous waste container.

Environmental and Safety Rationale

The rigorous disposal procedures for AZD9291 are mandated by its inherent toxicity. While an environmental risk assessment indicates a low risk to the environment due to its tendency to adsorb to sludge in wastewater treatment, the ecotoxicity of its metabolites is not fully understood.[7] Therefore, releasing it into the sewer system is unacceptable.[12] The primary goal is to prevent the uncontrolled release of this potent, biologically active molecule, ensuring the safety of non-laboratory personnel and the protection of ecosystems. High-temperature incineration is the only accepted method as it ensures the complete destruction of the active pharmaceutical ingredient.[9][10]

References

  • Handling Antineoplastics and Other Hazardous Drugs. (2025, September 12). University of Colorado Anschutz Medical Campus. [Link]

  • Environmental Risk Assessment Data Osimertinib. (2023, November 2). AstraZeneca. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. [Link]

  • How To Dispose Off Chemotherapy Waste with Secure Waste. (2025, September 12). Secure Waste. [Link]

  • Handling Antineoplastic or Investigational New Drugs. (2024, April 19). University of California San Diego. [Link]

  • Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet. (n.d.). University of Minnesota.
  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • TAGRISSO TABLETS Safety Data Sheet. (2017, August 10). AstraZeneca Australia. [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. (2014). Cancer Discovery. [Link]

  • TAGRISSO™ (AZD9291) approved by the US FDA for patients with EGFR T790M mutation-positive metastatic non-small cell lung cancer. (2015, November 13). AstraZeneca. [Link]

  • Osimertinib - Drug Overview. (2026, April 4). Liv Hospital. [Link]

  • Osimertinib - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling AZD9291-345

Handling highly potent active pharmaceutical ingredients (HPAPIs) requires a rigorous synthesis of chemical understanding and operational discipline. AZD9291-345 is a specialized structural analog of the third-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly potent active pharmaceutical ingredients (HPAPIs) requires a rigorous synthesis of chemical understanding and operational discipline. AZD9291-345 is a specialized structural analog of the third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, AZD9291 (Osimertinib)[1][2].

Because AZD9291-345 shares critical structural motifs with its parent compound, it must be handled with the same stringent safety protocols. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE) and operational workflows required to safely handle AZD9291-345 in a laboratory setting.

Mechanistic Rationale for Hazard Classification

To understand the PPE requirements, we must first understand the molecule's mechanism of action. AZD9291 (Osimertinib) is designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC) by forming a covalent bond with the Cysteine 797 (Cys797) residue in the ATP-binding pocket of the EGFR kinase domain[1].

This covalent binding is driven by an acrylamide moiety , which acts as a Michael acceptor. While highly selective in vivo, in a raw powder or concentrated solution format, this electrophilic warhead is highly reactive.

  • Skin Sensitization (H317): Electrophiles readily react with nucleophilic residues on skin proteins (haptenization), making the compound a severe contact sensitizer[3][4].

  • Systemic Toxicity (H361, H372): As a potent kinase inhibitor, systemic exposure can lead to reproductive toxicity and specific target organ toxicity through prolonged exposure[3].

  • Solvent Permeation: In the lab, AZD9291-345 is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO solution containing AZD9291-345 contacts unprotected skin, the solvent will rapidly carry the covalently-binding molecule through the stratum corneum and directly into the systemic circulation.

Quantitative Hazard Metrics

To design an effective safety protocol, we must benchmark AZD9291-345 against the known toxicological thresholds of its parent compound. The extremely low occupational exposure limit (0.003 mg/m³) dictates the need for primary engineering controls (fume hoods/BSCs) to prevent inhalation of aerosolized dust[3].

Table 1: Physicochemical and Toxicity Metrics

PropertyAZD9291 (Osimertinib)AZD9291-345Operational Implication
Molecular Weight 499.6 g/mol [5]345.0 g/mol [2]Lower MW may increase volatility/permeability in solvents.
Exposure Limit (8hr TWA) 0.003 mg/m³[3]Assumed ≤ 0.003 mg/m³Strict inhalation hazard; requires FFP3/N99 respirator for powder.
Target Affinity (IC50) 1 nM (L858R/T790M)[1]Potent AnalogMicrogram exposures can cause severe biological disruption.
Environmental Hazard Aquatic Acute 1 (H400)[4]Assumed H400/H410Absolute prohibition of drain disposal; requires incineration.

Personal Protective Equipment (PPE) Matrix

PPE must be dynamically adjusted based on the physical state of the compound (dry powder vs. solubilized liquid).

Table 2: PPE Requirements by Operational Task

TaskPhysical StateEngineering ControlRequired PPE
Powder Weighing Solid (Fine Dust)Class II BSC or Powder HoodFFP3/N99 Respirator, Double Nitrile Gloves, Anti-static Lab Coat, Splash Goggles.
Stock Solubilization Liquid (in DMSO)Chemical Fume HoodDouble Nitrile Gloves (extended cuff), Splash Goggles, Impervious Lab Coat.
In Vitro Assays Aqueous DilutionClass II BSCSingle Nitrile Gloves, Safety Glasses, Standard Lab Coat.
Spill Clean-up Solid / LiquidRoom Ventilation + HoodFull-face Respirator, Heavy-duty Butyl Gloves, Tyvek Suit.

Standard Operating Procedure: Preparation and Handling

The following protocol is a self-validating system designed to mitigate the specific risks of static aerosolization and solvent permeation.

Protocol 1: Safe Weighing and Solubilization of AZD9291-345

  • Preparation & Purging: Turn on the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood 15 minutes prior to use to establish laminar flow.

  • Static Mitigation (Critical Step): AZD9291-345 is a fine, highly potent powder. Static charge on plasticware can cause micro-aerosolization, leading to inhalation exposure exceeding the 0.003 mg/m³ limit. Use an anti-static ionizer bar or zero-stat gun on the weighing spatulas and weigh boats before opening the chemical vial.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the required mass using a micro-spatula.

  • In Situ Solubilization: Do not transport the dry powder across the lab. Add the primary solvent (e.g., 100% DMSO) directly to the weigh boat, or transfer the powder to a pre-tared vial and seal it before removing it from the BSC. Causality: Solubilizing the compound immediately eliminates the inhalation hazard of the dust, transitioning the risk profile strictly to a dermal/spill hazard.

  • Decontamination: Wipe down the balance and BSC surfaces with a solvent-wetted wipe (70% Isopropanol / 30% Water) to pick up residual compound, followed by a dry wipe.

G cluster_0 Engineering Controls & PPE cluster_1 Operational Workflow H AZD9291-345 (Potent TKI Analog) E Class II BSC / Fume Hood H->E dictates W Anti-static Powder Weighing E->W P Double Nitrile Gloves + FFP3 Respirator P->W S DMSO Solubilization W->S D Incineration (Hazardous Waste) S->D

Workflow and hazard mitigation pathway for handling AZD9291-345.

Decontamination and Spill Response

In the event of an accidental release, immediate containment is required to prevent environmental contamination and dermal exposure[5].

Protocol 2: Chemical Spill Response

  • Isolate the Area: Evacuate non-essential personnel. If the spill is a dry powder outside of a hood, wait 15 minutes for aerosols to settle before approaching.

  • Don Spill PPE: Upgrade to a full-face respirator and heavy-duty butyl gloves (nitrile is insufficient for prolonged contact with large volumes of DMSO).

  • Liquid Spill (DMSO/Aqueous): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Powder Spill: Do not sweep dry powder, as this generates hazardous dust clouds[3]. Gently cover the powder with wet absorbent paper (dampened with water or isopropanol) to suppress dust, then scoop the material into a hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by a 70% ethanol wipe down[3][5].

Waste Disposal Plan

AZD9291 and its analogs are classified as highly toxic to aquatic life with long-lasting effects (H400, H410)[4].

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, gloves, empty vials) must be collected in rigid, leak-proof containers labeled as "Toxic Solid Waste - Kinase Inhibitor."

  • Liquid Waste: Aqueous and organic liquid waste must be segregated into clearly labeled, chemically compatible carboys. Never dispose of AZD9291-345 solutions down the sink.

  • Final Destruction: All waste streams must be routed to an approved, licensed facility for high-temperature incineration[3].

References

  • SAFETY DATA SHEET - AstraZeneca Australia - AstraZeneca.[Link]

  • AZD9291-345 - 25 mg - Tebubio.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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